Tricyclo[6.2.1.02,7]undeca-4-ene
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tricyclo[6.2.1.02,7]undec-4-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16/c1-2-4-11-9-6-5-8(7-9)10(11)3-1/h1-2,8-11H,3-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPOHZFOZYNRWKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C3C2CC=CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60338371 | |
| Record name | 1,2,3,4,4a,5,8,8a-Octahydro-1,4-methanonaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60338371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91465-71-3 | |
| Record name | 1,2,3,4,4a,5,8,8a-Octahydro-1,4-methanonaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60338371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Properties of Tricyclo[6.2.1.02,7]undeca-4-ene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental properties of the tricyclic hydrocarbon Tricyclo[6.2.1.02,7]undeca-4-ene. The information is curated for professionals in research and development, with a focus on structured data presentation, experimental context, and logical relationships inherent to its chemical nature.
Core Physical and Chemical Properties
This compound is a complex, non-aromatic hydrocarbon featuring a bridged polycyclic framework. Its core structure is a result of a Diels-Alder cycloaddition, a powerful and widely utilized reaction in organic synthesis.[1][2][3] The fundamental properties of this compound are summarized below, providing a baseline for its handling, characterization, and potential applications in further research.
A summary of the key quantitative data for this compound is presented in the following table for ease of reference and comparison.
| Property | Value | Source |
| Molecular Formula | C11H16 | --INVALID-LINK--[4][5] |
| Molecular Weight | 148.25 g/mol | --INVALID-LINK--[4][5] |
| CAS Number | 91465-71-3 | --INVALID-LINK--[4] |
| Appearance | Colorless to light yellow clear liquid | CymitQuimica[5], TCI Chemicals |
| Purity | >96.0% (GC) | CymitQuimica[5], TCI Chemicals |
| Boiling Point | 209 °C | TCI Chemicals |
| Flash Point | 71 °C | TCI Chemicals |
| Specific Gravity (20/20) | 0.96 | TCI Chemicals |
| Refractive Index | 1.50 | TCI Chemicals |
Spectral and Analytical Data
Characterization of this compound is primarily achieved through spectroscopic methods. The following table outlines the available spectral data, which are crucial for structural confirmation and purity assessment.
| Analytical Method | Data Availability | Source/Details |
| 13C NMR | Data available | --INVALID-LINK--[4] |
| GC-MS | Data available; Top m/z peaks: 66, 80, 79 | --INVALID-LINK--[4] |
Synthesis and Experimental Protocols
The synthesis of the tricyclo[6.2.1.02,7]undecane core is a classic example of the Diels-Alder reaction. While detailed protocols for the direct synthesis of this compound are not extensively published, the synthesis of its key precursor, endo-Tricyclo[6.2.1.02,7]undeca-4,9-diene-3,6-dione, is well-documented and provides a representative experimental workflow for the construction of this tricyclic framework.
Experimental Protocol: Synthesis of endo-Tricyclo[6.2.1.02,7]undeca-4,9-diene-3,6-dione
This protocol describes the [4+2] cycloaddition of cyclopentadiene and p-benzoquinone.
Materials:
-
Cyclopentadiene
-
p-Benzoquinone
-
Hexane-ethyl acetate (5:1)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round bottom flask
Procedure:
-
A solution of p-benzoquinone (22 g, 203 mmol) in a 5:1 mixture of hexane-ethyl acetate is prepared in a round bottom flask.
-
The solution is cooled to 0°C using an ice bath.
-
Freshly distilled cyclopentadiene (14.6 g, 221 mmol) is added to the cooled solution.
-
The resulting mixture is stirred for 4 hours at 0°C.
-
The product, endo-Tricyclo[6.2.1.02,7]undeca-4,9-diene-3,6-dione, precipitates from the solution and can be collected by filtration.
-
Further purification can be achieved by recrystallization from hexane to yield the endo isomer with high purity.[1]
Logical Relationships and Reaction Mechanisms
The formation of the tricyclic core of this compound and its derivatives is governed by the principles of pericyclic reactions, specifically the Diels-Alder reaction. The following diagrams illustrate the conceptual workflow for the synthesis of the key precursor and the underlying reaction mechanism.
Caption: Diels-Alder reaction forming the tricyclic precursor.
Caption: Experimental workflow for precursor synthesis.
Biological Activity and Signaling Pathways
A thorough review of the current scientific literature did not reveal any specific studies detailing the biological activity or implication in signaling pathways of this compound itself. However, the rigid, cage-like tricyclic undecane ring system is a subject of interest in medicinal chemistry.[1] Derivatives of the closely related endo-Tricyclo[6.2.1.02,7]undeca-4,9-dien-3,6-dione have been synthesized and evaluated for potential bioactive properties.[1] This suggests that the core scaffold of this compound could serve as a foundational structure for the development of novel therapeutic agents. Further research into the functionalization of this parent compound is warranted to explore its potential in drug discovery.
Conclusion
This compound is a synthetically accessible polycyclic hydrocarbon with well-defined physical and spectral properties. While direct biological applications have yet to be established, its structural framework, derived from the robust Diels-Alder reaction, presents opportunities for the design and synthesis of novel compounds with potential therapeutic value. This guide provides the foundational knowledge necessary for researchers to handle, characterize, and further investigate this intriguing molecule.
References
- 1. Synthesis and Biological Evaluation of Rigid Polycyclic Derivatives of the Diels-Alder Adduct Tricyclo[6.2.1.02,7]undeca-4,9-dien-3,6-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 3. mdpi.com [mdpi.com]
- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 5. cymitquimica.com [cymitquimica.com]
Stereoisomerism in Tricyclo[6.2.1.02,7]undeca-4-ene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stereoisomerism of the tricyclic alkene, Tricyclo[6.2.1.02,7]undeca-4-ene. This rigid, bridged hydrocarbon scaffold is a key building block in the synthesis of complex polycyclic molecules and has garnered significant interest in medicinal chemistry and materials science. Understanding its inherent stereochemical properties is crucial for the targeted synthesis of stereochemically pure derivatives with specific biological activities or material properties.
Core Structure and Stereochemical Features
This compound possesses a complex three-dimensional structure arising from the fusion of a bicyclo[2.2.1]heptane (norbornane) system with a cyclohexene ring. The molecule's IUPAC name is tricyclo[6.2.1.02,7]undec-4-ene, and its Chemical Abstracts Service (CAS) registry number is 91465-71-3.
The stereochemistry of this molecule is defined by several chiral centers and the relative orientation of the fused rings. The key stereochemical aspects are:
-
Stereocenters: The parent hydrocarbon, this compound, has four stereocenters at the bridgehead positions: C1, C2, C7, and C8. The presence of these chiral centers gives rise to multiple stereoisomers.
-
Endo and Exo Diastereomers: The fusion of the six-membered ring to the norbornane framework can occur in two distinct ways, leading to two diastereomeric forms: endo and exo. In the endo isomer, the cyclohexene ring is oriented towards the shorter, etheno bridge of the norbornane system. In the exo isomer, the cyclohexene ring is oriented away from this bridge. The endo isomer is generally the kinetically favored product in the Diels-Alder synthesis of precursors to this system.
-
Enantiomers: Both the endo and exo diastereomers are chiral and exist as a pair of non-superimposable mirror images, known as enantiomers. Therefore, a complete stereochemical description requires specifying both the diastereomeric form (endo or exo) and the absolute configuration of the enantiomer (e.g., using the Cahn-Ingold-Prelog R/S notation). For instance, a specific enantiomer of a derivative has been described as rel-(1S,2S,7R,8R)-tricyclo[6.2.1.02,7]undeca-4,9-dien-3,6-dione, where "rel" indicates the relative stereochemistry.
The relationship between the various stereoisomers can be visualized as follows:
Synthesis and Stereocontrol
The synthesis of the tricyclo[6.2.1.02,7]undecane framework is most commonly achieved through a Diels-Alder reaction. The stereochemical outcome of this reaction is critical in determining the initial diastereomeric ratio of the product.
Diastereoselective Synthesis
The reaction of a cyclohexadiene with cyclopentadiene typically serves as the key step in forming the tricyclic skeleton. The kinetically controlled Diels-Alder reaction generally favors the formation of the endo adduct.
A common precursor, endo-tricyclo[6.2.1.02,7]undeca-4,9-diene-3,6-dione, is synthesized via the Diels-Alder reaction of p-benzoquinone and cyclopentadiene.[1] This endo-dione can then be further elaborated to the parent alkene.
Experimental Protocol: Synthesis of endo-Tricyclo[6.2.1.02,7]undeca-4,9-diene-3,6-dione [2]
-
Reaction Setup: A solution of p-benzoquinone (5.0 mmol) in dry methanol (18 mL) is cooled to -78 °C under a nitrogen atmosphere.
-
Addition of Diene: Freshly distilled cyclopentadiene (5.2 mmol) in cold (-78 °C) dry methanol (4 mL) is added to the solution of p-benzoquinone.
-
Reaction Conditions: The reaction mixture is allowed to warm to 0 °C over approximately 1 hour.
-
Workup and Purification: The solvent is removed under reduced pressure. The resulting product is crystallized from hexane to yield yellow crystals of endo-tricyclo[6.2.1.02,7]undeca-4,9-diene-3,6-dione.
Further chemical modifications, such as reduction of the carbonyl groups and the additional double bond, are required to obtain the target endo-tricyclo[6.2.1.02,7]undeca-4-ene.
Enantioselective Synthesis and Resolution
The preparation of enantiomerically pure tricyclo[6.2.1.02,7]undecane derivatives can be achieved through several strategies, including the use of chiral catalysts in the Diels-Alder reaction, enzymatic resolutions, and the use of chiral auxiliaries.
For instance, lipase-mediated asymmetrization has been successfully employed in the synthesis of optically active derivatives. Furthermore, chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analytical and preparative separation of enantiomers.
The general workflow for obtaining enantiomerically pure stereoisomers is outlined below:
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and stereochemical assignment of tricyclo[6.2.1.02,7]undecane derivatives. The rigid nature of the tricyclic system results in distinct chemical shifts and coupling constants for the protons in different stereoisomers.
Table 1: 1H and 13C NMR Data for endo-Tricyclo[6.2.1.02,7]undeca-4,9-diene-3,6-dione in CDCl3 [2]
| 1H NMR (400 MHz) | δ (ppm) | Multiplicity | J (Hz) |
| H-11 | 1.44, 1.55 | dt, dt | 8.4, 1.7 |
| H-2, H-7 | 3.20-3.26 | m | |
| H-1, H-8 | 3.53-3.58 | m | |
| H-9, H-10 | 6.07 | t | 1.7 |
| H-4, H-5 | 6.58 | sl |
| 13C NMR (100 MHz) | δ (ppm) |
| CH, CH2 | 48.3, 48.7 |
| C-9, C-10 | 135.3 |
| C-4, C-5 | 142.0 |
| C-3, C-6 | 199.4 |
The distinction between endo and exo isomers can often be made by analyzing the coupling constants between the bridgehead protons and the protons on the adjacent ring. Furthermore, Nuclear Overhauser Effect (NOE) experiments can provide definitive proof of the relative stereochemistry by identifying protons that are close in space.
Conclusion
The stereoisomerism of this compound is a critical aspect that dictates its three-dimensional structure and, consequently, its chemical and biological properties. The existence of endo and exo diastereomers, each as a pair of enantiomers, necessitates careful stereocontrol during synthesis or efficient separation techniques to access stereochemically pure compounds. This guide provides a foundational understanding of the stereochemical complexities of this important tricyclic system, which is essential for its application in advanced chemical synthesis and drug discovery. Further research into the specific properties of each stereoisomer will undoubtedly open new avenues for their use in various scientific disciplines.
References
An In-depth Technical Guide on the Relative Stability of Endo and Exo Isomers of Tricyclo[6.2.1.02,7]undeca-4-ene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermodynamic stability of the endo and exo isomers of the tricyclo[6.2.1.02,7]undeca-4-ene core structure. This bicyclic system, a common motif in medicinal chemistry and materials science, is typically synthesized via a Diels-Alder reaction, which inherently produces stereoisomers with distinct physical and chemical properties. Understanding the relative stability of these isomers is crucial for controlling reaction outcomes, optimizing synthesis, and designing molecules with specific three-dimensional conformations.
Theoretical Background: Kinetic vs. Thermodynamic Control in Diels-Alder Reactions
The formation of this compound and its derivatives is governed by the principles of kinetic and thermodynamic control in the Diels-Alder reaction.
-
Kinetic Product (endo isomer): At lower reaction temperatures, the endo isomer is predominantly formed. This is attributed to a lower activation energy of the transition state, which is stabilized by secondary orbital overlap between the p-orbitals of the diene and the dienophile. This is often referred to as the "Alder-endo rule".
-
Thermodynamic Product (exo isomer): The exo isomer is generally the more stable product due to reduced steric hindrance. In the endo isomer, the substituent on the dienophile is oriented towards the diene's π-system, leading to steric repulsion. The exo isomer, with the substituent pointing away, minimizes these unfavorable interactions.
At higher temperatures, the Diels-Alder reaction becomes reversible (a retro-Diels-Alder reaction can occur). This allows the initially formed endo product to revert to the starting materials and then re-form as the more stable exo isomer, eventually leading to a thermodynamic equilibrium that favors the exo product.
The relationship between the kinetic and thermodynamic products can be visualized with a reaction coordinate diagram.
Quantitative Analysis of Isomer Stability
| Compound | Conditions | Endo:Exo Ratio at Equilibrium | Estimated ΔG° (kcal/mol) | Reference(s) |
| Dicyclopentadiene | 200 °C | 4:1 | ~ -0.83 | [1] |
| Methyl 5-norbornene-2-carboxylate | Room Temperature (with base) | ~ 40:60 | ~ +0.24 | [2] |
| 5-Norbornene-2,3-dicarboxylic anhydride | 230 °C | ~ 1:1.8 | ~ +0.58 | [3] |
Note: ΔG° was estimated using the equation ΔG° = -RTlnKeq, where Keq = [exo]/[endo]. These values are approximations based on the reported equilibrium ratios.
The data from these analogous systems consistently show that the exo isomer is the thermodynamically more stable product, although the magnitude of this preference can vary depending on the specific substituents.
Experimental Determination of Isomer Stability
The relative thermodynamic stability of the endo and exo isomers of this compound can be determined experimentally by establishing a thermodynamic equilibrium between the two isomers and analyzing their ratio.
General Experimental Protocol for Isomerization
-
Starting Material: A sample of the purified endo isomer of this compound is used as the starting material.
-
Reaction Setup: The endo isomer is dissolved in a high-boiling, inert solvent (e.g., decalin, o-dichlorobenzene). The reaction is performed in a sealed, heavy-walled glass tube or a high-pressure reactor to prevent the evaporation of the solvent and reactants.
-
Thermal Isomerization: The reaction vessel is heated to a high temperature (typically in the range of 150-250 °C) in a thermostatically controlled oil bath or oven. The high temperature provides the necessary activation energy for the retro-Diels-Alder reaction, allowing the equilibrium to be established.
-
Monitoring the Reaction: Aliquots of the reaction mixture are carefully withdrawn at regular intervals.
-
Analysis: The ratio of the endo and exo isomers in each aliquot is determined using analytical techniques such as:
-
Gas Chromatography (GC): Provides excellent separation of the two isomers, allowing for accurate quantification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The integration of characteristic peaks for the endo and exo isomers in the 1H or 13C NMR spectrum can be used to determine their relative concentrations.
-
-
Equilibrium Determination: The reaction is continued until the ratio of the endo to exo isomers becomes constant over several time points, indicating that thermodynamic equilibrium has been reached.
-
Calculation of Thermodynamic Parameters: From the equilibrium constant (Keq = [exo]/[endo]), the standard Gibbs free energy difference (ΔG°) between the isomers can be calculated using the equation ΔG° = -RTlnKeq.
Structural Considerations
The difference in stability between the endo and exo isomers arises from their distinct three-dimensional structures.
Conclusion
For the this compound core, the exo isomer is the thermodynamically more stable product, while the endo isomer is the kinetically favored product of the Diels-Alder synthesis. The isomerization from the endo to the exo form can be achieved by thermal treatment, allowing for the establishment of a thermodynamic equilibrium. The quantitative determination of the isomer ratio at equilibrium enables the calculation of the Gibbs free energy difference, providing a precise measure of their relative stabilities. This understanding is paramount for the strategic design and synthesis of molecules incorporating this important structural motif in drug discovery and materials science.
References
An In-depth Technical Guide on the Spectroscopic Data of Tricyclo[6.2.1.02,7]undeca-4-ene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available spectroscopic data for Tricyclo[6.2.1.02,7]undeca-4-ene. The information is compiled from various sources to aid in the structural elucidation and characterization of this tricyclic alkene. This document presents known quantitative spectroscopic data, outlines detailed experimental protocols, and includes a visual representation of the general analytical workflow.
Spectroscopic Data
Table 1: 13C NMR Spectroscopic Data of this compound
| Chemical Shift (ppm) |
| 135.2 |
| 134.7 |
| 47.9 |
| 44.4 |
| 42.8 |
| 38.9 |
| 32.5 |
| 32.1 |
| 28.9 |
| 25.4 |
| 22.8 |
Source: PubChem.[1]
Table 2: Mass Spectrometry Data (GC-MS) of this compound
| Mass to Charge Ratio (m/z) | Relative Intensity |
| 66 | 1000 |
| 79 | 509 |
| 91 | 419 |
| 77 | 373 |
| 80 | 363 |
| 67 | 250 |
| 92 | 239 |
| 148 | 236 |
| 39 | 225 |
| 41 | 187 |
Source: NIST Mass Spectrometry Data Center.[1]
Note on 1H NMR and IR Data: As of the latest search, publicly accessible 1H NMR and detailed IR spectra for this compound were not found. However, spectroscopic data for closely related derivatives are available and can provide comparative insights. For instance, derivatives such as tricyclo[6.2.1.02,7]undeca-4,9-dien-3,6-dione have been characterized by 1H NMR, 13C NMR, and IR spectroscopy[2][3].
Experimental Protocols
The following are detailed methodologies representative of the techniques used to acquire the spectroscopic data presented.
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
A general protocol for obtaining NMR spectra of bicyclic alkenes is described below.
-
Instrumentation: A high-resolution NMR spectrometer, such as a Bruker AC instrument operating at 80 MHz for 1H NMR, can be utilized[3]. For 13C NMR, a spectrometer operating at a corresponding frequency would be used.
-
Sample Preparation: A sample of this compound is dissolved in an appropriate deuterated solvent (e.g., CDCl3) in a standard 5 mm NMR tube.
-
13C NMR Spectroscopy:
-
Acquisition: Proton-decoupled 13C NMR spectra are acquired to obtain singlets for each unique carbon atom.
-
Parameters: A sufficient number of scans are accumulated to achieve an adequate signal-to-noise ratio. A relaxation delay is used to ensure quantitative accuracy if desired.
-
-
1H NMR Spectroscopy:
-
Acquisition: Standard 1H NMR spectra are recorded.
-
Analysis: Chemical shifts, signal integrations, and coupling constants are analyzed to determine the proton environment within the molecule. For complex molecules like this, 2D NMR techniques such as COSY and HSQC may be employed for unambiguous assignments.
-
2.2. Gas Chromatography-Mass Spectrometry (GC-MS)
The following is a typical protocol for the GC-MS analysis of volatile organic compounds like this compound.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., Shimadzu GC/MS, QP-2010) is used[4].
-
Sample Preparation: The liquid sample is diluted in a volatile solvent (e.g., dichloromethane or hexane) to an appropriate concentration.
-
Gas Chromatography:
-
Column: A non-polar capillary column, such as a DB-5 (e.g., 60 m × 0.25 mm i.d., 0.25 µm film thickness), is typically used[4].
-
Carrier Gas: Helium is used as the carrier gas at a constant flow rate (e.g., 1.0 mL/min)[4].
-
Injector: The sample is injected into the GC inlet, which is maintained at an elevated temperature (e.g., 250 °C)[4]. A split injection mode is often used for concentrated samples.
-
Oven Program: A temperature gradient is applied to the oven to separate the components of the sample. A typical program might be: hold at 40 °C for 5 minutes, ramp to 220 °C at 2 °C/min, then ramp to 280 °C at 10 °C/min, and hold for 10 minutes[4].
-
-
Mass Spectrometry:
-
Ionization: Electron Impact (EI) ionization is commonly used, with a standard electron energy of 70 eV[4].
-
Analyzer: A quadrupole mass analyzer scans a mass range (e.g., m/z 40-500) to detect the molecular ion and fragment ions.
-
Data Analysis: The resulting mass spectra are compared with spectral libraries (e.g., NIST) for compound identification.
-
2.3. Infrared (IR) Spectroscopy
A general procedure for obtaining the IR spectrum is as follows:
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, such as a Shimadzu IR-470, can be used[3].
-
Sample Preparation: As this compound is a liquid, the spectrum can be obtained by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
-
Acquisition: The spectrum is recorded over the mid-infrared range (typically 4000-400 cm-1).
-
Analysis: The absorption bands are analyzed to identify the presence of specific functional groups. For this compound, key absorptions would include those for C-H stretching (alkane and alkene) and C=C stretching.
Visualized Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic compound like this compound.
Caption: General workflow for spectroscopic characterization.
References
- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Rigid Polycyclic Derivatives of the Diels-Alder Adduct Tricyclo[6.2.1.02,7]undeca-4,9-dien-3,6-dione [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of volatile organic compounds by GC/MS [bio-protocol.org]
An In-depth Technical Guide to the Molecular Structure and Bonding in Tricyclo[6.2.1.0(2,7)]undeca-4-ene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, bonding, synthesis, and potential therapeutic applications of Tricyclo[6.2.1.0(2,7)]undeca-4-ene. Drawing from extensive literature, this document details the key physicochemical properties, spectroscopic data, and experimental protocols relevant to this tricyclic olefin. A significant focus is placed on the structural relationship of this scaffold to derivatives exhibiting activity as N-methyl-D-aspartate (NMDA) receptor antagonists, highlighting its potential in the development of novel therapeutics for neurological disorders.
Molecular Structure and Bonding
Tricyclo[6.2.1.0(2,7)]undeca-4-ene, with the molecular formula C₁₁H₁₆ and a molecular weight of 148.25 g/mol , possesses a rigid polycyclic framework.[1][2][3][4] This structure is derived from a norbornane system fused with a cyclohexene ring. The Chemical Abstracts Service (CAS) registry number for this compound is 91465-71-3.[1][2][3][4]
The crystal structure of the precursor reveals a monoclinic system with two independent molecules in the asymmetric unit.[5][6][7][8] The cage-like framework enforces specific spatial arrangements of functional groups.[5][6][8] The dihedral angle between the mean planes of the diene unit's C-C=C-C group and the cyclohexene ring is approximately 51.07(9)° in one molecule and 54.49(12)° in the other.[5][7] This inherent strain and fixed conformation are key features of this class of molecules.
Table 1: Key Physicochemical and Computed Properties of Tricyclo[6.2.1.0(2,7)]undeca-4-ene
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₆ | [1][2][3][4] |
| Molecular Weight | 148.25 g/mol | [2][3][4] |
| CAS Number | 91465-71-3 | [1][2][3][4] |
| Physical State | Colorless to light yellow liquid | [2][4][9] |
| Purity (GC) | >96.0% | [2][3][4][9] |
| Boiling Point | 209 °C (lit.) | [9] |
| XLogP3 | 3.6 | [1] |
Synthesis
The synthesis of Tricyclo[6.2.1.0(2,7)]undeca-4-ene typically proceeds through a multi-step pathway starting from the well-established Diels-Alder adduct, endo-Tricyclo[6.2.1.0(2,7)]undeca-4,9-diene-3,6-dione.
Experimental Protocols
2.1.1. Synthesis of endo-Tricyclo[6.2.1.0(2,7)]undeca-4,9-diene-3,6-dione
This synthesis is a well-documented Diels-Alder reaction.[10]
-
Reactants: Cyclopentadiene and p-benzoquinone.
-
Solvent: A 5:1 mixture of hexane and ethyl acetate is used to ensure kinetic control and solubility of the reactants.[10]
-
Procedure: Freshly distilled cyclopentadiene (14.6 g, 221 mmol) is added to a solution of p-benzoquinone (22 g, 203 mmol) in a hexane-ethyl acetate mixture, cooled to 0°C.[10] The resulting mixture is stirred for 4 hours.[10]
-
Work-up and Purification: The solvent is removed under reduced pressure, and the product is recrystallized from hexane. This procedure yields the endo isomer with high purity (97%).[10][11]
2.1.2. Reduction of the Diene
The selective reduction of the isolated double bond at the 9-position can be achieved through catalytic hydrogenation.
-
Reactants: endo-Tricyclo[6.2.1.0(2,7)]undeca-4,9-diene-3,6-dione.
-
Reagents: Hydrogen gas and a catalyst such as Palladium on carbon (Pd/C).
-
Procedure: The diene is dissolved in a suitable solvent (e.g., ethanol or ethyl acetate) and subjected to hydrogenation in the presence of the catalyst until one equivalent of hydrogen has been consumed.
2.1.3. Deoxygenation of the Dione
Standard organic chemistry techniques can be employed for the complete removal of the carbonyl groups. The Wolff-Kishner reduction is a common method for this transformation.[12]
-
Reactants: Tricyclo[6.2.1.0(2,7)]undeca-4-ene-3,6-dione.
-
Reagents: Hydrazine hydrate (NH₂NH₂·H₂O) and a strong base such as potassium hydroxide (KOH) or potassium tert-butoxide.
-
Solvent: A high-boiling point solvent like diethylene glycol.
-
Procedure: The dione is heated with hydrazine hydrate and the base at elevated temperatures (typically 180-200°C) to form the hydrazone intermediate, which then eliminates nitrogen gas to yield the corresponding alkane.
2.1.4. Introduction of the Alkene
The final step to introduce the double bond at the 4-position from the saturated Tricyclo[6.2.1.0(2,7)]undecane would likely involve a halogenation-elimination sequence.
-
Procedure: This could involve radical bromination at the allylic position followed by dehydrobromination with a suitable base to introduce the double bond.
Spectroscopic Data
While detailed spectra are not provided in the readily available literature, the existence of key spectroscopic data for Tricyclo[6.2.1.0(2,7)]undeca-4-ene is confirmed in chemical databases.
Table 2: Summary of Available Spectroscopic Data
| Technique | Database/Source | Comments |
| ¹³C NMR | PubChem, SpectraBase | Data available from a sample provided by Tokyo Kasei Kogyo Co., Ltd.[1] |
| GC-MS | PubChem, NIST | NIST Number: 237240, available in the main library.[1] |
| Infrared Spectrum | Commercial Suppliers | Conforms to structure.[9] |
| ¹H NMR | Commercial Suppliers | Conforms to structure.[9] |
Relevance in Drug Development: NMDA Receptor Antagonism
The rigid, polycyclic core of Tricyclo[6.2.1.0(2,7)]undecane derivatives makes them attractive scaffolds in medicinal chemistry. Of particular interest is the activity of a related compound, Tricyclo[6.2.1.0(2,7)]undec-9-ene-3,6-dione, as an uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.
The NMDA receptor is a glutamate-gated ion channel that plays a crucial role in synaptic plasticity, learning, and memory.[13] However, overactivation of NMDA receptors leads to excessive calcium influx and excitotoxicity, a process implicated in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and neuropathic pain.[14][15]
The structural similarity of the tricyclic scaffold to known NMDA receptor antagonists like memantine and amantadine, which are used in the treatment of Alzheimer's disease and Parkinson's disease respectively, suggests that Tricyclo[6.2.1.0(2,7)]undecane derivatives could serve as a basis for the design of novel neuroprotective agents.[14] The rigid conformation of the tricyclic system can lead to specific interactions with the ion channel of the NMDA receptor, potentially offering improved selectivity and a better side-effect profile compared to existing drugs.[14]
The development of novel NMDA receptor antagonists with polycyclic cores is an active area of research. Structure-activity relationship (SAR) studies on related compounds have highlighted the importance of the cage-like structure for activity.[13][15][16] Further investigation into derivatives of Tricyclo[6.2.1.0(2,7)]undeca-4-ene is warranted to explore their potential as therapeutic agents for a range of neurological and psychiatric conditions.
Conclusion
Tricyclo[6.2.1.0(2,7)]undeca-4-ene represents a fascinating molecular scaffold with a well-defined, rigid structure. While detailed experimental data on the parent compound is somewhat sparse in the public domain, a clear synthetic pathway from a readily accessible Diels-Alder adduct can be established. The true potential of this compound and its derivatives lies in the field of medicinal chemistry, particularly in the development of novel NMDA receptor antagonists. The unique conformational constraints imposed by the tricyclic system offer a promising starting point for the design of next-generation therapeutics for neurodegenerative diseases. Further research into the synthesis of a library of derivatives and their subsequent biological evaluation is highly encouraged.
References
- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 2. Biotransformation of a cage-like diels-alder adduct and derivatives by Mucor ramosissimus samutsevitsch - PMC [pmc.ncbi.nlm.nih.gov]
- 3. calpaclab.com [calpaclab.com]
- 4. cymitquimica.com [cymitquimica.com]
- 5. mdpi.com [mdpi.com]
- 6. Tricyclo[6.2.1.02,7]undeca-4,9-diene-3,6-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 7. doaj.org [doaj.org]
- 8. researchgate.net [researchgate.net]
- 9. Tricyclo[6.2.1.02,7]undeca-4-ene [myskinrecipes.com]
- 10. Synthesis and Biological Evaluation of Rigid Polycyclic Derivatives of the Diels-Alder Adduct Tricyclo[6.2.1.02,7]undeca-4,9-dien-3,6-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ORGANIC SPECTROSCOPY INTERNATIONAL: Endo-tricyclo[6.2.1.02,7]undeca-4,9-diene-3,6-dione [orgspectroscopyint.blogspot.com]
- 12. This compound | 91465-71-3 | Benchchem [benchchem.com]
- 13. Structure-Activity Relationship of NMDA Receptor Ligands and Their Activities on the ERK Activation through Metabotropic Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, synthesis and evaluation of new polycyclic antagonists of the NMDA receptors - Medicinal Chemistry & Pharmacology [ub.edu]
- 15. Structure-activity relationships for allosteric NMDA receptor inhibitors based on 2-naphthoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Structure-activity relationships of competitive NMDA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the IUPAC Nomenclature and Chemistry of Tricyclo[6.2.1.02,7]undeca-4-ene Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the IUPAC nomenclature, synthesis, and characterization of tricyclo[6.2.1.02,7]undeca-4-ene and its derivatives. This unique bridged cyclic system serves as a versatile scaffold in organic synthesis, leading to a variety of complex molecules with potential applications in medicinal chemistry and materials science. This document offers detailed experimental protocols for key reactions, summarizes quantitative data in structured tables, and provides visual representations of synthetic pathways and nomenclature logic.
IUPAC Nomenclature of Tricyclo[6.2.1.02,7]undecane Systems
The systematic naming of polycyclic compounds, such as the tricyclo[6.2.1.02,7]undecane framework, follows the von Baeyer system for naming polycyclic compounds as recommended by the International Union of Pure and Applied Chemistry (IUPAC).[1] This system provides a clear and unambiguous method for describing complex three-dimensional structures.
A polycyclic system is defined as containing a number of rings equal to the minimum number of scissions required to convert the system into an open-chain compound.[1] For a tricyclic system, three such scissions are needed. The naming convention involves identifying a main ring and one or more bridges that connect different parts of this main ring.
The name tricyclo[6.2.1.02,7]undeca-4-ene can be deconstructed as follows:
-
tricyclo : Indicates a system with three rings.
-
[6.2.1.02,7] : These numbers within the brackets describe the connectivity of the carbon skeleton.
-
The first three numbers, in decreasing order (6.2.1), represent the number of carbon atoms in the bridges connecting the two main bridgehead atoms.
-
The superscript numbers (2,7) associated with the zero (0) indicate that the third bridge is a zero-atom bridge (a direct bond) between the carbon atoms at positions 2 and 7.
-
-
undeca : Denotes a total of eleven carbon atoms in the entire cyclic system.
-
-4-ene : Specifies the presence of a double bond at the 4th position of the numbered carbon skeleton.
Numbering the Tricyclo[6.2.1.02,7]undecane Skeleton
The numbering of a bridged polycyclic system is crucial for correctly identifying the positions of substituents and unsaturation. The process follows a set of established rules:
-
Identify the Bridgeheads : The two carbon atoms that are part of all three rings are designated as the main bridgeheads.
-
Numbering the Main Ring : Numbering begins at one of the main bridgeheads and proceeds along the longest path to the other main bridgehead.
-
Continuing around the Main Ring : The numbering continues from the second bridgehead along the next longest path back to the starting bridgehead.
-
Numbering the Bridge : Finally, the atoms in the shortest bridge are numbered.
The logical flow for determining the IUPAC name of a tricyclic system is illustrated in the diagram below.
Synthesis of this compound Derivatives
The tricyclo[6.2.1.02,7]undecane skeleton is commonly synthesized via a Diels-Alder reaction. A prominent example is the reaction between cyclopentadiene and p-benzoquinone, which yields endo-tricyclo[6.2.1.02,7]undeca-4,9-diene-3,6-dione.[2][3] This adduct serves as a versatile starting material for a wide range of derivatives.
Experimental Protocols
2.1.1. Synthesis of endo-Tricyclo[6.2.1.02,7]undeca-4,9-diene-3,6-dione
This procedure describes the Diels-Alder reaction between cyclopentadiene and p-benzoquinone to yield the endo adduct.[2][4]
-
Reagents and Materials :
-
p-Benzoquinone (22 g, 203 mmol)
-
Cyclopentadiene, freshly distilled (14.6 g, 221 mmol)
-
Hexane-ethyl acetate (5:1 mixture)
-
Dry methanol
-
-
Procedure :
-
A solution of p-benzoquinone in a 5:1 mixture of hexane-ethyl acetate is cooled to 0°C.
-
Freshly distilled cyclopentadiene is added to the cooled solution.
-
The resulting mixture is stirred for 4 hours at 0°C.
-
The solvent is removed under reduced pressure.
-
The product is crystallized from hexane to yield yellow crystals.
-
An alternative procedure involves the following steps:[4]
-
A solution of 541 mg (5.0 mmol) of p-benzoquinone in 18 mL of dry methanol is cooled to -78°C under a nitrogen atmosphere.
-
Freshly distilled cyclopentadiene (344 mg, 5.2 mmol) in 4 mL of dry methanol, also cooled to -78°C, is added.
-
The reaction mixture is allowed to warm to 0°C over approximately 1 hour.
-
The solvent is removed under reduced pressure, and the product is crystallized from hexane.
2.1.2. Synthesis of 5-methyl-tricyclo[6.2.1.02,7]undec-4-ene
This protocol outlines the synthesis of a methylated derivative through a Diels-Alder reaction.[1]
-
Reagents and Materials :
-
Norbornene (715 g, 7.6 mol)
-
Isoprene (550 g, 8.1 mol)
-
Pyrogallol (2 g)
-
Stainless steel autoclave
-
Vigreux column
-
-
Procedure :
-
A mixture of norbornene, isoprene, and pyrogallol is heated in a stainless steel autoclave at approximately 150°C for 15 hours, reaching an internal pressure of 20 atm.
-
The reaction mixture is then distilled using a Vigreux column to yield the product.
-
Synthetic Pathway Visualization
The synthesis of various derivatives often starts from the initial Diels-Alder adduct. The following diagram illustrates a general synthetic pathway.
Quantitative Data and Characterization
The synthesis of this compound derivatives yields products that are characterized by various analytical techniques to confirm their structure and purity. This section provides a summary of key quantitative data from the literature.
Reaction Yields and Physical Properties
| Compound Name | Synthesis Method | Yield (%) | Melting Point (°C) | Reference |
| endo-Tricyclo[6.2.1.02,7]undeca-4,9-diene-3,6-dione | Diels-Alder (Method 1) | 97 | 63-65 | [3][4] |
| endo-Tricyclo[6.2.1.02,7]undeca-4,9-diene-3,6-dione | Diels-Alder (Method 2) | 98 | 63-65 | [4] |
| 5-methyl-tricyclo[6.2.1.02,7]undec-4-ene | Diels-Alder | 38 | N/A (liquid) | [1] |
| Methyl 3,6-dioxo-endo-tricyclo[6.2.1.02,7]undeca-4,9-diene-2-carboxylate | Diels-Alder from methoxycarbonylbenzoquinone | 21 | N/A (oily) | [5] |
| 6,9-epoxytetracyclo[6.2.1.02,7.04,10]undecan-3-one | Intramolecular cyclopropanation from bromohydrin | 76 | N/A | [2] |
Spectroscopic Data
1H and 13C NMR Data for endo-Tricyclo[6.2.1.02,7]undeca-4,9-diene-3,6-dione [4]
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) |
| 1H | 1.44, 1.55 | dt, J = 8.4, 1.7 |
| 1H | 3.20-3.26 | m |
| 1H | 3.53-3.58 | m |
| 1H | 6.07 | t, J = 1.7 |
| 1H | 6.58 | sl |
| 13C | 48.3, 48.7 | |
| 13C | 135.3, 142.0 | |
| 13C | 199.4 |
Mass Spectrometry Data for Selected Derivatives
| Compound | Molecular Formula | [M+] (m/z) | Reference |
| 6,9-epoxytetracyclo[6.2.1.02,7.04,10]undecan-3-one | C11H12O2 | 176 | [2] |
| Bromohydrin intermediate | C11H13BrO2 | 258/260 | [3] |
Crystallographic Data
X-ray crystallography provides definitive proof of the three-dimensional structure of these molecules.
Crystal Data for Tricyclo[6.2.1.02,7]undeca-4,9-diene-3,6-dione [6]
| Parameter | Value |
| Molecular Formula | C11H10O2 |
| Molecular Weight | 174.19 g/mol |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a | 15.649(3) Å |
| b | 6.5399(13) Å |
| c | 21.448(7) Å |
| β | 125.05(2)° |
| Volume | 1797.0(8) Å3 |
| Z | 8 |
The crystal structure reveals two independent molecules in the asymmetric unit. The dihedral angle between the mean planes of the diene unit and the cyclohexene ring is 51.07(9)° in one molecule and 54.49(12)° in the other.[6][7]
Conclusion
The tricyclo[6.2.1.02,7]undecane framework represents a structurally rich and synthetically accessible class of compounds. A thorough understanding of IUPAC nomenclature is essential for the unambiguous description of these complex molecules. The Diels-Alder reaction provides a robust entry point to a variety of derivatives, which can be further functionalized through a range of organic transformations. The quantitative data and experimental protocols presented in this guide offer a valuable resource for researchers engaged in the synthesis and development of novel compounds based on this versatile scaffold. The provided visualizations aim to clarify the logical structure of the nomenclature and the flow of synthetic operations.
References
- 1. prepchem.com [prepchem.com]
- 2. Synthesis and Biological Evaluation of Rigid Polycyclic Derivatives of the Diels-Alder Adduct Tricyclo[6.2.1.02,7]undeca-4,9-dien-3,6-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ORGANIC SPECTROSCOPY INTERNATIONAL: Endo-tricyclo[6.2.1.02,7]undeca-4,9-diene-3,6-dione [orgspectroscopyint.blogspot.com]
- 5. researchgate.net [researchgate.net]
- 6. Tricyclo[6.2.1.02,7]undeca-4,9-diene-3,6-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 7. doaj.org [doaj.org]
An In-depth Technical Guide to the Thermodynamic Properties of Tricyclo[6.2.1.02,7]undeca-4-ene Isomers and Related Compounds
To: Researchers, Scientists, and Drug Development Professionals
Subject: An In-depth Technical Guide on the Thermodynamic Properties of Tricyclo[6.2.1.02,7]undeca-4-ene Isomers
This technical guide addresses the thermodynamic properties of this compound isomers. A comprehensive review of available scientific literature indicates a notable absence of published experimental or computational thermodynamic data, such as enthalpy of formation, entropy, and Gibbs free energy, for this specific class of molecules.
Consequently, this whitepaper provides a detailed overview of the established experimental methodologies used to determine such properties for analogous organic compounds. Furthermore, to offer a valuable comparative framework, this guide presents a summary of the available thermodynamic data for the structurally related and well-characterized compounds: dicyclopentadiene (DCPD) and its hydrogenation products, endo- and exo-tetrahydrodicyclopentadiene (THDCPD). These compounds share the same tricyclic carbon skeleton and serve as important benchmarks in the study of strained polycyclic hydrocarbons.
Data Presentation: Thermodynamic Properties of Related Compounds
To provide a contextual understanding, the following tables summarize the known thermodynamic properties of dicyclopentadiene and the isomers of tetrahydrodicyclopentadiene.
Table 1: Phase Change Data for Dicyclopentadiene (C10H12)
| Property | Value | Units | Reference |
| Boiling Point (Tboil) | 443.2 | K | [1] |
| Melting Point (Tfus) | 306.8 | K | [1] |
| Triple Point (Ttriple) | 304.8 | K | [1] |
| Enthalpy of Vaporization (ΔvapH) | 42.4 | kJ/mol | [1] |
Table 2: Thermodynamic Properties of Tetrahydrodicyclopentadiene (THDCPD) Isomers (C10H16) at 298.15 K
| Isomer | Property | Value | Units | Reference |
| endo | Enthalpy of Vaporization (ΔglHm) | 50.2 ± 2.3 | kJ/mol | [2] |
| Enthalpy of Sublimation (ΔgcrHm) | 51.2 ± 2.4 | kJ/mol | [2] | |
| Gas-Phase Enthalpy of Formation (ΔfH°) | -61.9 ± 3.2 | kJ/mol | [2] | |
| Enthalpy of Fusion (Δlcr(1)Hm) at 356.8 K | 3.48 ± 0.2 | kJ/mol | [2] | |
| Solid-Solid Transition Enthalpy at 214 K | 10.7 ± 0.13 | kJ/mol | [2] | |
| exo | Enthalpy of Vaporization (ΔglHm) | 49.1 ± 2.3 | kJ/mol | [2] |
| Gas-Phase Enthalpy of Formation (ΔfH°) | -73.7 ± 2.7 | kJ/mol | [2] | |
| Enthalpy of Fusion (Δlcr(1)Hm) at 183.2 K | 1.20 ± 0.04 | kJ/mol | [2][3] | |
| Solid-Solid Transition Enthalpy at 162.1 K | 3.18 ± 0.11 | kJ/mol | [2] |
Experimental Protocols
The determination of the thermodynamic properties of organic compounds relies on a suite of well-established experimental techniques. The following sections detail the methodologies for key experiments.
2.1. Bomb Calorimetry for Enthalpy of Combustion
Constant volume, or bomb, calorimetry is the primary method for determining the heat of combustion of solid and liquid organic compounds, from which the standard enthalpy of formation can be derived.[4]
-
Principle: A known mass of the sample is completely combusted in a high-pressure oxygen environment within a sealed, robust container (the "bomb"). The heat released by the combustion is absorbed by a surrounding water bath of known heat capacity. The temperature change of the water is measured to calculate the heat of combustion.[4][5]
-
Apparatus: The core components are a thick-walled steel bomb, a water bath (calorimeter bucket), an insulating jacket to minimize heat exchange with the surroundings, a stirrer, and a high-precision thermometer.[4][5]
-
Procedure:
-
A pellet of the sample (typically 0.5-1.0 g) is weighed accurately and placed in a sample holder within the bomb.
-
A fuse wire of known length is attached to electrodes, making contact with the sample.
-
A small, known amount of water is added to the bomb to saturate the internal atmosphere, ensuring that any water formed during combustion is in the liquid state.
-
The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.
-
The bomb is submerged in a precisely measured volume of water in the calorimeter bucket. The system is allowed to reach thermal equilibrium.
-
The initial temperature is recorded. The sample is then ignited by passing an electric current through the fuse wire.
-
The temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool.
-
The gross heat released is calculated from the temperature rise and the total heat capacity of the calorimeter system (bomb, water, etc.). The heat capacity of the calorimeter is predetermined by combusting a standard substance with a known heat of combustion, such as benzoic acid.[6]
-
Corrections are applied for the heat of combustion of the fuse wire and for the formation of nitric acid from any residual nitrogen in the bomb.[7]
-
-
Data Analysis: The standard internal energy of combustion (ΔUc°) is calculated from the corrected temperature rise. The standard enthalpy of combustion (ΔHc°) is then determined using the relationship ΔH = ΔU + ΔngasRT, where Δngas is the change in the number of moles of gas in the combustion reaction. Finally, the standard enthalpy of formation (ΔfH°) is calculated using Hess's Law, by combining the experimental ΔHc° with the known standard enthalpies of formation of the combustion products (CO2 and H2O).[8]
2.2. Differential Scanning Calorimetry (DSC) for Phase Transitions and Heat Capacity
Differential scanning calorimetry is a versatile thermoanalytical technique used to measure heat flow associated with thermal transitions in a material as a function of temperature.[9] It is particularly useful for determining enthalpies of fusion, crystallization, and solid-solid phase transitions, as well as heat capacity.[10]
-
Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and an inert reference at the same rate.[11] The sample and reference are maintained at nearly the same temperature throughout the experiment. When the sample undergoes a phase transition, it will absorb (endothermic) or release (exothermic) heat, resulting in a difference in heat flow between the sample and the reference.[9]
-
Apparatus: A DSC instrument consists of two sealed pans, one for the sample and one for the empty reference, placed on separate heaters. The instrument is programmed to heat or cool the pans at a controlled linear rate.
-
Procedure:
-
A small, accurately weighed amount of the sample (typically 1-10 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as the reference.
-
The sample and reference pans are placed in the DSC cell.
-
A temperature program is initiated, typically involving heating or cooling at a constant rate (e.g., 5-20 °C/min) over the temperature range of interest.
-
The instrument records the differential heat flow between the sample and the reference as a function of temperature.
-
-
Data Analysis: The resulting plot of heat flow versus temperature (a thermogram) shows peaks corresponding to phase transitions.
-
Enthalpy of Fusion/Transition: The area under a melting (or other phase transition) peak is directly proportional to the enthalpy change of that transition (ΔHfus). The instrument is calibrated using a standard with a known enthalpy of fusion, such as indium.[12]
-
Heat Capacity (Cp): By comparing the heat flow to the sample with that of a known standard (like sapphire) under the same conditions, the heat capacity of the sample can be determined as a function of temperature.[10]
-
2.3. Vapor Pressure Measurement for Enthalpy of Vaporization/Sublimation
The enthalpy of vaporization (ΔHvap) or sublimation (ΔHsub) can be determined from the temperature dependence of the vapor pressure, as described by the Clausius-Clapeyron equation.
-
Principle: The vapor pressure of a substance increases with temperature. By measuring the vapor pressure at several different temperatures, the enthalpy of vaporization or sublimation can be calculated from the slope of a plot of ln(P) versus 1/T.
-
Methods for Vapor Pressure Measurement:
-
Static Method: A purified sample is placed in a thermostatted container connected to a pressure-measuring device (manometer). The system is evacuated to remove air, and the pressure of the vapor in equilibrium with the condensed phase is measured at various temperatures. This method is versatile over a wide pressure range.[13]
-
Effusion Method (Knudsen Effusion): This method is suitable for low vapor pressures. The rate of mass loss of a substance effusing through a small orifice into a vacuum is measured. The vapor pressure is calculated from this rate.[14]
-
Correlation-Gas Chromatography: This is an indirect method where the retention time of the compound on a gas chromatography column is correlated with that of standards with known vaporization enthalpies. This allows for the determination of the enthalpy of vaporization of the unknown compound.[2]
-
-
Data Analysis: According to the Clausius-Clapeyron equation (ln(P) = -ΔHvap/R * (1/T) + C), a plot of the natural logarithm of the vapor pressure (ln P) against the reciprocal of the absolute temperature (1/T) yields a straight line. The slope of this line is equal to -ΔHvap/R, where R is the ideal gas constant. From this, the enthalpy of vaporization can be calculated.
Mandatory Visualizations
The following diagrams illustrate key logical and experimental relationships relevant to the thermodynamic study of the target and related compounds.
Caption: Experimental workflow for determining thermodynamic properties.
Caption: Reaction pathway for the formation of THDCPD isomers.
References
- 1. Dicyclopentadiene [webbook.nist.gov]
- 2. researchgate.net [researchgate.net]
- 3. umsl.edu [umsl.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. scimed.co.uk [scimed.co.uk]
- 6. Preparation procedures of food and beverage samples for oxygen bomb calorimetry: A scoping review and reporting checklist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. homepages.gac.edu [homepages.gac.edu]
- 8. jpyro.co.uk [jpyro.co.uk]
- 9. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 10. Differential Scanning Calorimeter | Shared Materials Instrumentation Facility [smif.pratt.duke.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. vscht.cz [vscht.cz]
- 14. edepot.wur.nl [edepot.wur.nl]
Methodological & Application
Synthesis of Tricyclo[6.2.1.02,7]undeca-4-ene via Diels-Alder Reaction: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the multi-step synthesis of tricyclo[6.2.1.02,7]undeca-4-ene, a valuable tricyclic alkene scaffold in organic synthesis and drug discovery. The synthesis commences with the well-established Diels-Alder reaction between cyclopentadiene and a suitable dienophile, followed by subsequent reduction steps to yield the target compound.
I. Synthetic Strategy
The synthesis of this compound is achieved through a three-step sequence starting from the Diels-Alder cycloaddition of cyclopentadiene and p-benzoquinone. This initial reaction forms the tricyclic dione, tricyclo[6.2.1.02,7]undeca-4,9-diene-3,6-dione. The subsequent steps involve the selective hydrogenation of the isolated double bond, followed by the complete reduction of the ketone functionalities.
Caption: Synthetic pathway for this compound.
II. Experimental Protocols
Step 1: Synthesis of endo-Tricyclo[6.2.1.02,7]undeca-4,9-diene-3,6-dione
This procedure is adapted from the Diels-Alder reaction of cyclopentadiene and p-benzoquinone.[1]
Materials:
-
p-Benzoquinone
-
Cyclopentadiene (freshly cracked from dicyclopentadiene)
-
Hexane
-
Ethyl acetate
Procedure:
-
Dissolve p-benzoquinone (22 g, 203 mmol) in a 5:1 mixture of hexane-ethyl acetate.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add freshly cracked cyclopentadiene (14.6 g, 221 mmol) to the cooled solution with stirring.
-
Continue stirring the reaction mixture at 0°C for 4 hours.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Recrystallize the crude product from hexane to afford the title compound as yellow crystals.
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 97% | [1] |
| Melting Point | 71-75 °C | [1] |
Step 2: Synthesis of endo-Tricyclo[6.2.1.02,7]undec-4-ene-3,6-dione
This step involves the selective catalytic hydrogenation of the isolated double bond of the Diels-Alder adduct. The use of Adams' catalyst (PtO₂) is effective for this transformation.
Materials:
-
endo-Tricyclo[6.2.1.02,7]undeca-4,9-diene-3,6-dione
-
Platinum(IV) oxide (Adams' catalyst)
-
Ethyl acetate or Ethanol
-
Hydrogen gas
Procedure:
-
In a hydrogenation vessel, dissolve endo-tricyclo[6.2.1.02,7]undeca-4,9-diene-3,6-dione in a suitable solvent such as ethyl acetate or ethanol.
-
Add a catalytic amount of platinum(IV) oxide.
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm).
-
Stir the mixture vigorously at room temperature until the theoretical amount of hydrogen has been consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
If necessary, purify the product by recrystallization or column chromatography.
Quantitative Data:
| Parameter | Value |
| Yield | High (typically >90%) |
| Catalyst Loading | ~1-5 mol% |
Step 3: Synthesis of this compound
The final step is the deoxygenation of the dione using the Wolff-Kishner reduction. This reaction completely removes the carbonyl groups to furnish the desired alkene.
Materials:
-
endo-Tricyclo[6.2.1.02,7]undec-4-ene-3,6-dione
-
Hydrazine hydrate
-
Potassium hydroxide
-
Diethylene glycol
Procedure:
-
Place endo-tricyclo[6.2.1.02,7]undec-4-ene-3,6-dione, potassium hydroxide, and diethylene glycol in a round-bottom flask equipped with a reflux condenser.
-
Add hydrazine hydrate to the mixture.
-
Heat the reaction mixture to reflux. The temperature will typically be around 180-200°C.
-
Continue refluxing until the evolution of nitrogen gas ceases (typically several hours).
-
Cool the reaction mixture to room temperature.
-
Add water to the mixture and extract the product with a suitable organic solvent (e.g., ether or dichloromethane).
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure.
-
Purify the resulting crude product by distillation or column chromatography to obtain this compound.
Quantitative Data:
| Parameter | Value |
| Yield | Moderate to good |
| Reaction Temperature | 180-200 °C |
III. Workflow and Logic
The overall experimental workflow is a sequential process where the product of each step serves as the starting material for the next.
Caption: Experimental workflow for the synthesis.
References
Application Notes and Protocols for the Synthesis of Tricyclo[6.2.1.0²,⁷]undeca-4-ene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the synthesis of Tricyclo[6.2.1.0²,⁷]undeca-4-ene, a valuable tricyclic alkene in organic synthesis and as a building block for more complex molecules. The synthesis is achieved via a Diels-Alder reaction between cyclopentadiene and norbornene. This protocol includes information on the preparation of the cyclopentadiene monomer, the cycloaddition reaction, purification of the product, and its characterization.
Introduction
Tricyclo[6.2.1.0²,⁷]undeca-4-ene is a saturated polycyclic hydrocarbon with a rigid cage-like structure. This structural motif is of significant interest in medicinal chemistry and materials science. The construction of the fundamental tricyclic skeleton is efficiently achieved through the Diels-Alder reaction, a powerful [4+2] cycloaddition reaction. In this specific synthesis, cyclopentadiene acts as the diene and norbornene serves as the dienophile to form the target tricyclic adduct.
Key Reactants and Reaction
Reaction:
Reactant Properties:
| Compound | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| Dicyclopentadiene | 132.20 | 170 | 0.979 |
| Cyclopentadiene | 66.10 | 41 | 0.802 |
| Norbornene | 94.15 | 96 | 0.943 |
| Tricyclo[6.2.1.0²,⁷]undeca-4-ene | 148.25 | 209 | 0.96 |
Experimental Protocol
Materials and Equipment
-
Dicyclopentadiene
-
Norbornene
-
Anhydrous diethyl ether
-
Anhydrous magnesium sulfate
-
Fractional distillation apparatus
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice bath
-
Rotary evaporator
-
Apparatus for column chromatography (silica gel)
-
NMR spectrometer
-
GC-MS spectrometer
Part 1: Preparation of Cyclopentadiene Monomer (Cracking of Dicyclopentadiene)
! CAUTION: Cyclopentadiene is a flammable liquid with an unpleasant odor and is harmful if inhaled. This procedure should be performed in a well-ventilated fume hood.
-
Set up a fractional distillation apparatus with a 50 mL round-bottom flask as the distilling flask and a receiving flask cooled in an ice bath.
-
Add 20 mL of dicyclopentadiene and a boiling chip to the distilling flask.
-
Slowly heat the dicyclopentadiene to its boiling point (170 °C) using a heating mantle.
-
The dicyclopentadiene will undergo a retro-Diels-Alder reaction to form the cyclopentadiene monomer.
-
Collect the cyclopentadiene monomer (b.p. 41 °C) in the cooled receiving flask.
-
The freshly distilled cyclopentadiene should be used immediately in the next step as it will readily dimerize back to dicyclopentadiene at room temperature.
Part 2: Diels-Alder Reaction
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 9.4 g (0.1 mol) of norbornene in 30 mL of anhydrous diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly add a solution of 6.6 g (0.1 mol) of freshly prepared cyclopentadiene in 20 mL of anhydrous diethyl ether to the stirred norbornene solution over a period of 30 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction mixture at room temperature for 24 hours.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
Part 3: Work-up and Purification
-
After the reaction is complete, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer with 50 mL of saturated aqueous sodium bicarbonate solution, followed by 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product is an oily residue. Purify the crude product by column chromatography on silica gel using hexane as the eluent to obtain the pure Tricyclo[6.2.1.0²,⁷]undeca-4-ene.
Part 4: Characterization
The identity and purity of the final product can be confirmed by the following methods:
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
GC-MS: To determine the purity and confirm the molecular weight of the product.
Quantitative Data Summary
| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) |
| Norbornene | C₇H₁₀ | 94.15 | 9.4 | 0.1 |
| Cyclopentadiene | C₅H₆ | 66.10 | 6.6 | 0.1 |
| Tricyclo[6.2.1.0²,⁷]undeca-4-ene (Theoretical Yield) | C₁₁H₁₆ | 148.25 | 14.8 | 0.1 |
Note: The actual yield will vary depending on the reaction conditions and purification efficiency.
Experimental Workflow
Caption: Experimental workflow for the synthesis of Tricyclo[6.2.1.0²,⁷]undeca-4-ene.
Signaling Pathway Diagram (Reaction Mechanism)
Caption: The Diels-Alder reaction mechanism for the synthesis.
Application Notes and Protocols for the Ring-Opening Metathesis Polymerization of Tricyclo[6.2.1.02,7]undeca-4-ene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the ring-opening metathesis polymerization (ROMP) of the tricyclic olefin, tricyclo[6.2.1.02,7]undeca-4-ene. While specific literature on the homopolymerization of this exact monomer is limited, its structural analogy to the well-studied monomer, endo-dicyclopentadiene (endo-DCPD), allows for the development of robust experimental procedures. The resulting polymer, poly(this compound), is of interest for its potential applications in advanced materials and drug delivery systems due to its unique thermal and mechanical properties.
Introduction
Ring-opening metathesis polymerization (ROMP) is a powerful and versatile polymerization technique that utilizes transition metal carbene catalysts, most notably Grubbs' and Schrock's catalysts, to polymerize cyclic olefins. This method is characterized by its high tolerance to various functional groups, enabling the synthesis of a wide array of functional polymers with controlled molecular weights and low polydispersities.
This compound is a strained tricyclic olefin that can undergo ROMP to yield a high molecular weight polymer with a unique microstructure. The polymerization proceeds via the cleavage and reformation of carbon-carbon double bonds, driven by the release of ring strain in the monomer. The properties of the resulting polymer can be tailored by carefully selecting the catalyst and controlling the reaction conditions.
Data Presentation
The following tables summarize typical quantitative data for the ROMP of endo-dicyclopentadiene, which can be used as a starting point for the polymerization of this compound due to their structural similarities.
Table 1: Typical Reaction Parameters for ROMP of endo-Dicyclopentadiene
| Parameter | Value | Reference |
| Monomer | endo-Dicyclopentadiene | [1][2] |
| Catalyst | Grubbs' First Generation | [1][2] |
| Monomer/Catalyst Ratio | 250:1 to 1000:1 | [3] |
| Solvent | Dichloromethane (CH₂Cl₂) or Toluene | [4] |
| Temperature | 20 - 50 °C | [1] |
| Reaction Time | 1 - 4 hours | [1] |
Table 2: Typical Polymer Properties of Poly(endo-Dicyclopentadiene)
| Property | Value | Reference |
| Molecular Weight (Mn) | 50,000 - 200,000 g/mol | [3] |
| Polydispersity Index (PDI) | 1.1 - 1.5 | [3] |
| Glass Transition Temp. (Tg) | 140 - 180 °C | [3] |
| Appearance | Rigid, thermoset plastic | [4] |
Experimental Protocols
The following are detailed protocols for the synthesis of the monomer and its subsequent polymerization via ROMP.
Synthesis of this compound Monomer
The monomer can be synthesized via a Diels-Alder reaction between cyclopentadiene and cyclohexene.
Materials:
-
Dicyclopentadiene
-
Cyclohexene
-
High-pressure reaction vessel
-
Distillation apparatus
Procedure:
-
Freshly crack dicyclopentadiene by heating it to its dissociation temperature (~170 °C) and collecting the cyclopentadiene monomer via distillation.
-
In a high-pressure reaction vessel, combine the freshly distilled cyclopentadiene with an equimolar amount of cyclohexene.
-
Seal the vessel and heat to approximately 200-220 °C for 4-5 hours.[5]
-
After cooling, purify the resulting this compound by vacuum distillation.
-
Characterize the monomer using ¹H NMR and ¹³C NMR spectroscopy to confirm its structure and purity.
Ring-Opening Metathesis Polymerization (ROMP)
This protocol describes a general procedure for the ROMP of this compound using a Grubbs-type catalyst.
Materials:
-
This compound monomer
-
Grubbs' Catalyst (First, Second, or Third Generation)
-
Anhydrous, deoxygenated solvent (e.g., dichloromethane or toluene)
-
Schlenk line or glovebox
-
Ethyl vinyl ether (quenching agent)
-
Methanol (for precipitation)
Procedure:
-
Under an inert atmosphere (argon or nitrogen), dissolve the desired amount of this compound monomer in the anhydrous solvent in a Schlenk flask. The monomer-to-solvent ratio can be adjusted to control the reaction kinetics and polymer solubility.
-
In a separate flask, dissolve the Grubbs' catalyst in a small amount of the same solvent to prepare a stock solution. The monomer-to-catalyst ratio will determine the target molecular weight of the polymer.
-
Rapidly inject the catalyst solution into the stirred monomer solution at the desired reaction temperature (typically room temperature).
-
Monitor the reaction progress by observing the increase in viscosity of the solution. For kinetic studies, aliquots can be taken at different time points and analyzed by ¹H NMR to determine monomer conversion.
-
After the desired reaction time or upon reaching high monomer conversion, terminate the polymerization by adding a small amount of ethyl vinyl ether.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of rapidly stirring methanol.
-
Collect the polymer by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.
-
Characterize the resulting poly(this compound) using techniques such as Gel Permeation Chromatography (GPC) to determine the molecular weight and polydispersity index, and Differential Scanning Calorimetry (DSC) to measure the glass transition temperature.
Visualizations
ROMP Reaction Mechanism
Caption: ROMP mechanism for this compound.
Experimental Workflow
Caption: Experimental workflow for ROMP of this compound.
References
- 1. autonomic.beckman.illinois.edu [autonomic.beckman.illinois.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Stereospecific Ring-Opening Metathesis Polymerization (ROMP) of endo -Dicyclopentadiene by Molybdenum and Tungsten Catalysts (Journal Article) | OSTI.GOV [osti.gov]
- 4. Depolymerization of vulcanized poly(cyclopentene), poly(norbornene- ran -cyclopentene) and poly( endo -dicyclopentadiene- ran -cyclopentene) rubbers v ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06914E [pubs.rsc.org]
- 5. US4168282A - Process for the preparation of substituted norbornene derivatives - Google Patents [patents.google.com]
Application Notes and Protocols for Tricyclo[6.2.1.02,7]undeca-4-ene in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tricyclo[6.2.1.02,7]undeca-4-ene is a cyclic olefin monomer that holds significant promise in the synthesis of advanced polymers. Its rigid, bicyclic structure can impart unique thermal and mechanical properties to the resulting polymers, making them attractive for a variety of specialized applications. This document provides an overview of the potential applications of polymers derived from this compound, particularly in the biomedical field, along with representative experimental protocols for its polymerization.
Application Notes
Polymers derived from this compound are a subclass of cyclic olefin copolymers (COCs). The incorporation of this bulky, alicyclic monomer into a polymer backbone, such as polyethylene or polypropylene, can significantly enhance the material's properties.
Key Properties and Potential Applications:
-
High Glass Transition Temperature (Tg): The rigid structure of the this compound unit restricts the rotational freedom of the polymer chains, leading to a high glass transition temperature. This makes the resulting polymers suitable for applications requiring thermal stability, such as medical devices that undergo steam sterilization.
-
Optical Clarity: Like other COCs, polymers containing this compound are expected to be amorphous and possess high optical transparency. This property is highly desirable for applications in diagnostics, such as microfluidic chips, cuvettes, and well plates, where clear optical paths are essential for analytical measurements.
-
Biocompatibility: COCs are known for their excellent biocompatibility, meeting USP Class VI and ISO 10993 requirements. This makes them a strong candidate for use in medical devices, drug delivery systems, and primary pharmaceutical packaging.
-
Chemical Resistance: These polymers are anticipated to exhibit good resistance to a wide range of chemicals, including acids, bases, and polar solvents, which is a critical attribute for laboratory and medical equipment.
-
Low Water Absorption: The hydrophobic nature of the monomer suggests that the corresponding polymers will have low moisture uptake, ensuring dimensional stability and consistent performance in humid environments.
Potential Biomedical Applications:
-
Drug Delivery: The unique properties of these polymers could be leveraged in the design of novel drug delivery systems. For instance, they could be used to fabricate implantable devices for sustained drug release or as a component of transdermal patches.
-
Diagnostics and Microfluidics: The high optical clarity and precision moldability of these materials make them ideal for the fabrication of microfluidic devices for point-of-care diagnostics, lab-on-a-chip systems, and high-throughput screening platforms.
-
Medical Devices and Components: The combination of thermal stability, biocompatibility, and rigidity makes these polymers suitable for a range of medical device components, including connectors, housings for electronic implants, and surgical instruments.
Data Presentation
While specific quantitative data for homopolymers and copolymers of this compound is not extensively available in tabular format in the public literature, the following table summarizes the expected properties based on qualitative descriptions from research articles and a comparison with general-purpose COCs.
| Property | Expected Properties of Poly(ethylene-co-tricyclo[6.2.1.02,7]undeca-4-ene) | Representative Data for a Commercial COC (e.g., TOPAS® 8007) |
| Thermal Properties | ||
| Glass Transition Temp. (Tg) | High (increases with monomer incorporation) | 75 °C |
| Heat Deflection Temp. | Expected to be high | 75 °C (at 0.45 MPa) |
| Mechanical Properties | ||
| Tensile Modulus | High rigidity | 2600 MPa |
| Tensile Strength | Good | 65 MPa |
| Elongation at Break | Likely brittle, with low elongation | 10-30% |
| Optical Properties | ||
| Transparency | High | 91% |
| Refractive Index | ~1.53 | 1.53 |
| Other Properties | ||
| Water Absorption (24h) | Low | <0.01% |
| Density | ~1.0 g/cm³ | 1.02 g/cm³ |
Experimental Protocols
The following are representative protocols for the polymerization of this compound. These should be considered as starting points and may require optimization for specific research purposes.
Protocol 1: Copolymerization of Ethylene and this compound via Coordination Polymerization
This protocol is based on the methods described for the copolymerization of ethylene with cyclic olefins using half-titanocene catalysts.
Materials:
-
This compound (purified by distillation over CaH2)
-
Toluene (anhydrous)
-
Methylaluminoxane (MAO) solution (e.g., 10 wt% in toluene)
-
(Cyclopentadienyl)(ketimide)titanium(IV) complex, e.g., CpTiCl2(N=CtBu2)
-
Ethylene gas (polymerization grade)
-
Methanol
-
Hydrochloric acid (10% aqueous solution)
-
Nitrogen gas (high purity)
Procedure:
-
Reactor Setup: A high-pressure glass or stainless-steel reactor equipped with a mechanical stirrer, temperature control, and gas inlet/outlet is dried under vacuum and purged with nitrogen.
-
Solvent and Monomer Addition: Anhydrous toluene and the desired amount of this compound are added to the reactor under a nitrogen atmosphere.
-
Catalyst Activation: In a separate Schlenk flask under nitrogen, the titanium catalyst is dissolved in a small amount of toluene. The MAO solution is then added dropwise to the catalyst solution and stirred for 10-15 minutes to pre-activate the catalyst.
-
Polymerization: The reactor is heated to the desired temperature (e.g., 50 °C). The catalyst/MAO mixture is then injected into the reactor. The reactor is immediately pressurized with ethylene to the desired pressure (e.g., 1 atm).
-
Reaction Monitoring: The polymerization is allowed to proceed for the desired time (e.g., 30-60 minutes). Ethylene consumption can be monitored to follow the reaction progress.
-
Termination and Polymer Isolation: The ethylene feed is stopped, and the reactor is vented. The polymerization is terminated by the addition of methanol. The polymer precipitates as a white solid.
-
Purification: The polymer is collected by filtration and washed sequentially with a 10% HCl solution (to remove catalyst residues) and then with methanol. The polymer is then dried in a vacuum oven at 60-80 °C to a constant weight.
-
Characterization: The resulting copolymer is characterized by techniques such as ¹H and ¹³C NMR (for composition), Gel Permeation Chromatography (GPC, for molecular weight and distribution), and Differential Scanning Calorimetry (DSC, for thermal properties like Tg).
Protocol 2: Ring-Opening Metathesis Polymerization (ROMP) of this compound (Representative)
While specific literature on the ROMP of this exact monomer is scarce, a general protocol using a Grubbs-type catalyst can be proposed.
Materials:
-
This compound (purified)
-
Anhydrous and deoxygenated solvent (e.g., dichloromethane or toluene)
-
Grubbs' catalyst (e.g., 1st, 2nd, or 3rd generation)
-
Ethyl vinyl ether (for termination)
-
Methanol
-
Nitrogen or Argon gas (high purity)
Procedure:
-
Inert Atmosphere Setup: All manipulations are performed under a nitrogen or argon atmosphere using Schlenk line techniques or in a glovebox.
-
Monomer and Solvent: The this compound monomer is dissolved in the anhydrous solvent in a Schlenk flask.
-
Catalyst Addition: A solution of the Grubbs' catalyst in the same solvent is prepared and added to the monomer solution via cannula or syringe. The reaction mixture is stirred at room temperature or a slightly elevated temperature.
-
Polymerization: The reaction progress can be monitored by observing the increase in viscosity of the solution. The polymerization is typically allowed to proceed for several hours.
-
Termination: The polymerization is terminated by the addition of a small amount of ethyl vinyl ether.
-
Polymer Precipitation and Isolation: The polymer is precipitated by pouring the reaction mixture into a large volume of a non-solvent, such as methanol. The precipitated polymer is collected by filtration.
-
Purification and Drying: The polymer is redissolved in a small amount of a suitable solvent (e.g., chloroform) and re-precipitated into methanol to remove any residual catalyst and unreacted monomer. The purified polymer is then dried under vacuum.
-
Characterization: The polymer is characterized by NMR, GPC, and DSC to determine its structure, molecular weight, and thermal properties.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and characterization of the copolymer.
Caption: Relationship between monomer, polymerization, properties, and applications.
Application Notes and Protocols: Functionalization of the Double Bond in Tricyclo[6.2.1.0(2,7)]undeca-4-ene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the functionalization of the C4-C5 double bond in the tricyclic olefin, Tricyclo[6.2.1.02,7]undeca-4-ene. This versatile building block is of significant interest in medicinal chemistry and materials science due to its rigid, bicyclo[2.2.1]heptane (norbornane) core. The strained nature of the double bond makes it susceptible to a variety of chemical transformations, allowing for the introduction of diverse functional groups with a high degree of stereocontrol. This document will cover four key transformations: epoxidation, dihydroxylation, hydrogenation, and halogenation.
Overview of Functionalization Reactions
The double bond in this compound can be readily functionalized to introduce a range of substituents. The rigid and strained nature of the norbornene-like framework often leads to high stereoselectivity in these reactions, with attack of reagents typically occurring from the less sterically hindered exo face.
Caption: Overview of functionalization reactions of Tricyclo[6.2.1.0(2,7)]undeca-4-ene.
Experimental Protocols and Data
Epoxidation
Table 1: Quantitative Data for Epoxidation
| Substrate | Reagent | Solvent | Time (h) | Temperature (°C) | Yield (%) | Stereochemistry |
| Tricyclo[6.2.1.02,7]undeca-4,9-diene-3,6-diol | m-CPBA | CH2Cl2 | 24 | RT | 95 | exo |
Protocol 1: Synthesis of exo-4,5-Epoxytricyclo[6.2.1.02,7]undecane (General Procedure)
This protocol is adapted from the synthesis of exo-4,5-epoxytricyclo[6.2.1.02,7]undeca-9-ene-3,6-diol.[1][2]
References
Application Notes and Protocols for the Catalytic Polymerization of Tricyclo[6.2.1.0(2,7)]undeca-4-ene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the catalytic systems employed for the polymerization of the cyclic olefin monomer, tricyclo[6.2.1.0(2,7)]undeca-4-ene. This document details the catalyst types, experimental protocols, and resulting polymer characteristics, offering valuable insights for the development of novel polymeric materials.
Introduction
Tricyclo[6.2.1.0(2,7)]undeca-4-ene is a strained cyclic olefin monomer that can undergo polymerization to produce polymers with potentially unique thermal and mechanical properties. The polymerization of this monomer is typically achieved through coordination polymerization using Ziegler-Natta type catalysts. This document focuses on the copolymerization of tricyclo[6.2.1.0(2,7)]undeca-4-ene with ethylene, catalyzed by half-titanocene and metallocene complexes.
Catalytic Systems
The primary catalytic systems for the polymerization of tricyclo[6.2.1.0(2,7)]undeca-4-ene are based on transition metal catalysts, particularly half-titanocene and metallocene complexes, activated by a cocatalyst, typically methylaluminoxane (MAO).
Catalyst Types:
-
Half-Titanocene Catalysts: These catalysts, such as Cp'TiCl2(OAr) where Cp' is a cyclopentadienyl ligand and OAr is an aryloxide ligand, have shown effectiveness in the copolymerization of ethylene and cyclic olefins.
-
Metallocene Catalysts: Zirconocene complexes, for example, are also utilized in this type of polymerization.
The choice of catalyst and cocatalyst, along with reaction conditions, significantly influences the polymerization process and the properties of the resulting copolymer.
Experimental Protocols
The following protocols are based on established methodologies for the copolymerization of ethylene and tricyclo[6.2.1.0(2,7)]undeca-4-ene.
General Materials and Methods
-
Monomers: Ethylene (polymerization grade) and tricyclo[6.2.1.0(2,7)]undeca-4-ene (high purity) are required. The cyclic olefin should be purified and dried before use.
-
Catalysts: Half-titanocene or metallocene catalysts are used.
-
Cocatalyst: Methylaluminoxane (MAO) solution in toluene is a common choice.
-
Solvent: Anhydrous toluene is typically used as the reaction solvent.
-
Reactor: A high-pressure glass or stainless steel reactor equipped with a stirrer, temperature control, and gas inlet is necessary.
Polymerization Procedure (Ethylene/Tricyclo[6.2.1.0(2,7)]undeca-4-ene Copolymerization)
-
Reactor Preparation: The reactor is thoroughly dried and purged with nitrogen to ensure an inert atmosphere.
-
Solvent and Monomer Addition: Anhydrous toluene and the desired amount of tricyclo[6.2.1.0(2,7)]undeca-4-ene are introduced into the reactor.
-
Temperature and Pressure Control: The reactor is brought to the desired reaction temperature, and the system is pressurized with ethylene to the target pressure.
-
Catalyst and Cocatalyst Preparation: In a separate Schlenk flask under a nitrogen atmosphere, the catalyst is dissolved in toluene, and the MAO solution is added. The mixture is stirred for a specified time to allow for pre-activation.
-
Initiation of Polymerization: The prepared catalyst/cocatalyst solution is injected into the reactor to initiate the polymerization.
-
Reaction Monitoring: The reaction is allowed to proceed for the desired time, during which ethylene consumption can be monitored.
-
Termination and Polymer Isolation: The polymerization is terminated by adding an acidic methanol solution. The precipitated polymer is collected by filtration, washed with methanol, and dried under vacuum.
Data Presentation
The following table summarizes the quantitative data from a representative copolymerization experiment of ethylene and tricyclo[6.2.1.0(2,7)]undeca-4-ene.
| Catalyst System | Catalyst Loading (µmol) | Cocatalyst (MAO) (mmol) | Monomer Feed (Ethylene) | Monomer Feed (TCU) (mmol) | Polymerization Time (min) | Polymer Yield (g) | TCU Content (mol%) | Molecular Weight (Mn) ( g/mol ) | PDI (Mw/Mn) |
| Cp'TiCl2(OAr) | 5.0 | 1.0 | 1 atm | 10.0 | 10 | 1.23 | 15.4 | 3.5 x 10^5 | 2.1 |
*TCU: Tricyclo[6.2.1.0(2,7)]undeca-4-ene
Visualizations
Experimental Workflow for Copolymerization
The following diagram illustrates the general workflow for the copolymerization of ethylene and tricyclo[6.2.1.0(2,7)]undeca-4-ene.
Caption: General workflow for the Ziegler-Natta copolymerization.
Logical Relationship of Polymerization Components
This diagram shows the key components and their roles in the catalytic polymerization process.
Caption: Key components in the catalytic polymerization.
Application Notes and Protocols: Tricyclo[6.2.1.02,7]undeca-4-ene and its Derivatives in Organic Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: Tricyclo[6.2.1.02,7]undeca-4-ene and its closely related derivatives are versatile intermediates in organic synthesis. Their rigid, strained polycyclic framework serves as a valuable scaffold for the construction of complex molecular architectures, including cage-like compounds, natural products, and specialized polymers.[1][2] The core structure is typically assembled via a Diels-Alder reaction, a powerful and atom-economical method for forming six-membered rings.[3] This document provides detailed application notes and experimental protocols for the synthesis and functionalization of this tricyclic system.
Synthesis of the Tricyclo[6.2.1.02,7]undecane Skeleton
The fundamental tricyclic structure is most commonly synthesized through the [4+2] cycloaddition (Diels-Alder reaction) between cyclopentadiene and a suitable dienophile.[1][3] Cyclopentadiene is highly reactive and dimerizes at room temperature to form dicyclopentadiene. Therefore, it is typically generated in situ by heating dicyclopentadiene, a process known as a retro-Diels-Alder reaction.[4][5][6]
Logical Workflow for Synthesis
Caption: Workflow for the synthesis of the tricyclic skeleton.
Protocol 1: Synthesis of rel-(1S,2S,7R,8R)-tricyclo[6.2.1.02,7]undeca-4,9-dien-3,6-dione
This protocol details the synthesis of a key dione derivative, which serves as a precursor for further transformations.[1]
Materials:
-
p-Benzoquinone
-
Cyclopentadiene (freshly prepared from dicyclopentadiene)
-
Hexane-ethyl acetate (5:1 v/v)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
Procedure:
-
Preparation of Cyclopentadiene: Dicyclopentadiene is thermally decomposed by heating to approximately 170-190°C. The resulting cyclopentadiene monomer is collected by fractional distillation, keeping the collection flask cooled to prevent dimerization.[4][5]
-
Reaction Setup: Prepare a solution of p-benzoquinone (22 g, 203 mmol) in a 5:1 mixture of hexane-ethyl acetate. Cool this solution to 0°C in an ice bath.[1]
-
Cycloaddition: Slowly add freshly prepared cyclopentadiene (14.6 g, 221 mmol) to the cooled p-benzoquinone solution with continuous stirring.[1]
-
Reaction: Stir the resulting mixture at 0°C for 4 hours. A precipitate will form as the reaction progresses.[1]
-
Isolation: Isolate the solid product by filtration, wash with cold solvent, and dry under reduced pressure.
Data Presentation: Diels-Alder Reaction Conditions and Yields
The efficiency of the Diels-Alder reaction can be influenced by the choice of dienophile and reaction conditions.
| Entry | Diene | Dienophile | Conditions | Yield | Reference |
| 1 | Cyclopentadiene | p-Benzoquinone | Hexane-EtOAc (5:1), 0°C, 4h | Not specified | [1] |
| 2 | Dicyclopentadiene (in situ CPD) | Maleic anhydride (2.3 equiv.) | Solvent-free, 170°C | Good | [7] |
| 3 | Dicyclopentadiene (in situ CPD) | Maleic acid | Solvent-free, 170°C | <10% | [7] |
| 4 | Dicyclopentadiene (in situ CPD) | Butyl acrylate | Sealed tube, 185°C | Good (exo/endo 1.85:1) | [8] |
Applications in the Synthesis of Natural Products
The rigid tricyclic framework is an excellent starting point for the enantioselective synthesis of complex natural products. One notable example is the conversion of an optically pure tricyclic dienone into (+)-epi-β-santalene, a fragrance component of East Indian Sandalwood.[9][10]
Synthetic Pathway to (+)-epi-β-Santalene
Caption: Synthetic pathway from a tricyclic dienone to (+)-epi-β-santalene.
Protocol 2: Key Steps in the Synthesis of (+)-epi-β-Santalene
This protocol outlines the initial steps for transforming the (+)-tricyclo[6.2.1.02,7]undeca-4,9-dien-3-one into the key (+)-enone intermediate.[9]
Materials:
-
(+)-Tricyclo[6.2.1.02,7]undeca-4,9-dien-3-one [(+)-1]
-
Adams catalyst (PtO₂)
-
Trimethylsilyl triflate (TMSOTf)
-
Triethylamine (Et₃N)
-
Phenylselenyl chloride (PhSeCl)
-
30% Hydrogen peroxide (H₂O₂)
-
Appropriate solvents (e.g., CH₂Cl₂, THF)
Procedure:
-
Hydrogenation: The (+)-dienone [(+)-1] is hydrogenated using Adams catalyst to yield the saturated tricyclic ketone (2) in excellent yield.[9]
-
Enol Ether Formation: Expose ketone (2) to trimethylsilyl triflate in the presence of triethylamine to regioselectively form the enol ether (3).[9]
-
Selenylation: Immediately treat the enol ether (3) with phenylselenyl chloride to produce the 2-phenylselenide derivative (4).[9]
-
Oxidative Elimination: Oxidize the selenide (4) with 30% aqueous hydrogen peroxide to furnish the target (+)-enone (5), which contains a 2,7-olefin bond. The overall yield from the saturated ketone (2) is 73%.[9]
Data Presentation: Synthesis of (+)-epi-β-Santalene Intermediates
| Step | Reactant | Reagents | Product | Overall Yield (from 2) | Reference |
| 1 | Ketone (2) | 1. TMSOTf, Et₃N2. PhSeCl3. H₂O₂ | (+)-Enone (5) | 73% | [9] |
| 2 | (+)-Enone (5) | MeMgBr, CuBr·SMe₂, TMSCl, HMPA | Exo-adduct (6) | Not specified | [9] |
| 3 | Intermediate (13) | Zn, CH₂Br₂, TiCl₄ | (+)-epi-β-santalene (15) | 74% (from 13) | [9] |
| 4 | Intermediate (14) | HMPA, reflux | (+)-epi-β-santalene (15) | 93% (from 14) | [9] |
Applications in Polymer Chemistry
The strained olefinic bond in the tricyclo[6.2.1.02,7]undecane system makes it a suitable monomer for polymerization reactions, leading to materials with unique thermal and mechanical properties.[2]
Workflow for Copolymerization
Caption: General workflow for the synthesis of Cyclic Olefin Copolymers.
Protocol 3: General Procedure for Ethylene/Tricyclo-olefin Copolymerization
This protocol describes a general method for the synthesis of cyclic olefin copolymers (COCs).[11]
Materials:
-
Ethylene gas
-
This compound
-
Titanocene catalyst (e.g., CpTiCl₂(N=CtBu₂))
-
Cocatalyst (e.g., MAO - Methylaluminoxane)
-
Anhydrous toluene
-
Schlenk line or glovebox for inert atmosphere
Procedure:
-
Reactor Setup: A glass reactor is charged with a specific amount of the tricyclic monomer and anhydrous toluene under an inert atmosphere.
-
Initiation: The reactor is saturated with ethylene gas at a controlled pressure. The polymerization is initiated by adding the cocatalyst (MAO) followed by the titanocene catalyst solution.
-
Polymerization: The reaction is allowed to proceed for a designated time at a controlled temperature. The ethylene pressure is maintained throughout the reaction.
-
Termination and Isolation: The polymerization is terminated by adding acidified methanol. The resulting polymer is precipitated, filtered, washed extensively with methanol, and dried in a vacuum oven.
Data Presentation: Thermal Properties of Copolymers
The incorporation of the rigid tricyclic monomer significantly impacts the thermal properties of the resulting polymer, particularly the glass transition temperature (Tg).
| Cyclic Monomer | Catalyst System | Cyclic Olefin Content (%) | Molecular Weight (Mn x 10-5) | Tg (°C) | Reference |
| Cyclooctene | CpTiCl₂(OAr) | 10-30 | 1.08 - 12.6 | Varies with content | [11] |
| Cycloheptene | CpTiCl₂(OAr) | Not specified | 13.2 - 30.8 | Varies with content | [11] |
| This compound | CpTiCl₂(N=CtBu₂) | Not specified | High | High | [11] |
Note: The introduction of the additional cyclic unit from this compound leads to copolymers with high glass transition temperatures.[11] The structurally related norbornene and its derivatives are also widely used in Ring-Opening Metathesis Polymerization (ROMP) to produce polymers with high thermal stability.[12]
References
- 1. Synthesis and Biological Evaluation of Rigid Polycyclic Derivatives of the Diels-Alder Adduct Tricyclo[6.2.1.02,7]undeca-4,9-dien-3,6-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound [myskinrecipes.com]
- 3. This compound | 91465-71-3 | Benchchem [benchchem.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. The Diels-Alder Reaction [cs.gordon.edu]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Solvent-free Diels–Alder reactions of in situ generated cyclopentadiene - Green Chemistry (RSC Publishing) DOI:10.1039/B813485E [pubs.rsc.org]
- 8. sciforum.net [sciforum.net]
- 9. academic.oup.com [academic.oup.com]
- 10. academic.oup.com [academic.oup.com]
- 11. The synthesis of cyclic olefin copolymers (COCs) by ethylene copolymerisations with cyclooctene, cycloheptene, and with tricyclo[6.2.1.0(2,7)]undeca-4-ene: the effects of cyclic monomer structures on thermal properties - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for the Scale-up Synthesis of endo-Tricyclo[6.2.1.0²,⁷]undeca-4-ene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the scale-up synthesis of endo-Tricyclo[6.2.1.0²,⁷]undeca-4-ene, a key intermediate in the development of novel therapeutics and advanced materials. The protocol details a two-stage process commencing with the thermal cracking of dicyclopentadiene (DCPD) to yield cyclopentadiene (CPD), followed by a Diels-Alder reaction with norbornene. This guide emphasizes safety, efficiency, and scalability, offering detailed experimental procedures, critical process parameters, and expected outcomes to facilitate a seamless transition from laboratory to pilot-plant scale production.
Introduction
Endo-Tricyclo[6.2.1.0²,⁷]undeca-4-ene is a bridged polycyclic hydrocarbon with a strained ring system, making it a valuable building block in organic synthesis. Its derivatives have shown promise in various applications, including the development of novel polymers and as scaffolds for pharmacologically active molecules. The synthesis is primarily achieved through a [4+2] cycloaddition, specifically the Diels-Alder reaction between cyclopentadiene and norbornene. The kinetically favored endo isomer is typically the major product under controlled temperature conditions.
This protocol outlines a robust and scalable method for its production, addressing the challenges associated with handling reactive intermediates like cyclopentadiene.
Process Overview & Key Chemical Entities
The overall synthesis is a two-step process:
-
Retro-Diels-Alder Reaction: Thermal cracking of dicyclopentadiene (DCPD) to produce fresh cyclopentadiene (CPD).
-
Diels-Alder Reaction: Cycloaddition of the in situ generated cyclopentadiene with norbornene to form the final product.
| Compound Name | Structure | Molar Mass ( g/mol ) | Boiling Point (°C) | Key Role |
| Dicyclopentadiene (DCPD) | C₁₀H₁₂ | 132.20 | 170 | Starting Material |
| Cyclopentadiene (CPD) | C₅H₆ | 66.10 | 41-42 | Diene |
| Norbornene | C₇H₁₀ | 94.15 | 96 | Dienophile |
| endo-Tricyclo[6.2.1.0²,⁷]undeca-4-ene | C₁₁H₁₆ | 148.25 | ~190-200 | Product |
Experimental Protocols
Stage 1: Cracking of Dicyclopentadiene
This procedure must be conducted in a well-ventilated fume hood or a dedicated, enclosed system due to the volatile and reactive nature of cyclopentadiene.
Materials & Equipment:
-
Dicyclopentadiene (stabilized)
-
High-boiling point, inert heat transfer fluid (e.g., mineral oil, Dowtherm™ A)
-
Reaction vessel equipped with a heating mantle, mechanical stirrer, and a fractional distillation column.[1]
-
Chilled condenser and receiving flask.
Protocol:
-
Assemble the fractional distillation apparatus. The receiving flask should be cooled in an ice bath.
-
Charge the reaction vessel with the heat transfer fluid.
-
Heat the fluid to approximately 250-260°C.[1]
-
Slowly add dicyclopentadiene to the hot liquid. The DCPD will crack into cyclopentadiene monomer upon contact.[1]
-
The freshly generated cyclopentadiene (boiling point: 41-42°C) will immediately vaporize and travel up the distillation column.[1]
-
Maintain the temperature at the top of the column between 41-42°C to ensure pure cyclopentadiene is collected.[1]
-
Collect the condensed cyclopentadiene in the chilled receiving flask. It is crucial to use the freshly prepared cyclopentadiene immediately in the next stage to prevent dimerization back to DCPD.
Stage 2: Diels-Alder Reaction and Product Isolation
Materials & Equipment:
-
Freshly prepared cyclopentadiene
-
Norbornene
-
Anhydrous Toluene (or another suitable solvent)
-
Jacketed glass reactor with overhead stirrer, temperature probe, and nitrogen inlet.
-
Rotary evaporator
-
Vacuum distillation setup
Protocol:
-
In the jacketed reactor under a nitrogen atmosphere, dissolve norbornene in anhydrous toluene.
-
Cool the solution to 0-5°C using a circulating chiller.
-
Slowly add the freshly prepared, chilled cyclopentadiene to the norbornene solution over a period of 1-2 hours, maintaining the temperature below 10°C. The reaction is exothermic.
-
After the addition is complete, allow the reaction mixture to stir at 0-5°C for an additional 4-6 hours.
-
Slowly warm the reaction to room temperature and stir for another 12-16 hours to ensure complete conversion.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to yield the pure endo-Tricyclo[6.2.1.0²,⁷]undeca-4-ene.
| Parameter | Value |
| Cracking Temperature | 250-260°C |
| CPD Distillation Head Temp. | 41-42°C |
| Diels-Alder Reaction Temp. | 0-10°C |
| Reaction Time | 18-24 hours |
| Expected Yield | 85-95% |
| Product Purity (Post-distillation) | >98% |
Safety Precautions
-
Cyclopentadiene Handling: Cyclopentadiene is highly flammable and can form explosive peroxides if exposed to air.[2] It is also an irritant to the skin, eyes, and respiratory system.[3] All handling should be done under an inert atmosphere (nitrogen or argon) in a well-ventilated area.[4] Use non-sparking tools and ensure all equipment is properly grounded.[3]
-
Dicyclopentadiene Handling: Dicyclopentadiene is also flammable.[2] Avoid contact with strong oxidizing agents.[2]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, flame-retardant lab coats, and chemical-resistant gloves (e.g., Viton or butyl rubber).[2]
Process Visualization
Logical Workflow for Synthesis
Caption: Workflow for the scale-up synthesis of endo-Tricyclo[6.2.1.0²,⁷]undeca-4-ene.
Conclusion
The described protocol provides a reliable and scalable method for the synthesis of endo-Tricyclo[6.2.1.0²,⁷]undeca-4-ene. By carefully controlling the reaction conditions, particularly temperature, high yields of the desired endo isomer can be achieved. Adherence to the safety guidelines is paramount, especially when handling the reactive cyclopentadiene intermediate. This application note serves as a foundational guide for process chemists and researchers aiming to produce this versatile molecule on a larger scale.
References
Application Notes and Protocols for the Purification of Tricyclo[6.2.1.02,7]undeca-4-ene Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tricyclo[6.2.1.02,7]undecane framework is a key structural motif in a variety of natural products and serves as a versatile building block in organic synthesis. The Diels-Alder reaction commonly used to construct this framework often yields a mixture of endo and exo diastereomers. The separation and purification of these isomers are critical for subsequent synthetic steps and for the evaluation of their distinct biological activities. These application notes provide detailed protocols for the purification of Tricyclo[6.2.1.02,7]undeca-4-ene isomers using flash column chromatography and recrystallization techniques.
Purification Techniques Overview
The successful separation of this compound isomers relies on exploiting the subtle differences in their physical and chemical properties. Due to their non-polar nature and similar structures, the separation can be challenging.[1] The primary methods employed are flash column chromatography on silica gel and recrystallization.
-
Flash Column Chromatography: This technique is highly effective for separating diastereomers with small differences in polarity.[1] The choice of solvent system is crucial for achieving optimal separation.
-
Recrystallization: This method is particularly useful for obtaining highly pure crystalline material, especially when one isomer is significantly less soluble than the other in a given solvent.
Data Presentation: Quantitative Summary of Purification Techniques
The following tables summarize typical quantitative data for the purification of this compound isomers.
Table 1: Flash Column Chromatography Parameters and Results
| Parameter | Value/Range | Reference |
| Stationary Phase | Silica Gel (230-400 mesh) | Generic Protocol |
| Mobile Phase | Hexane/Ethyl Acetate Gradient (e.g., 98:2 to 95:5) | Generic Protocol |
| Ratio of Silica to Compound | 100:1 to 200:1 (w/w) | [1] |
| Typical Rf (exo isomer) | ~0.35 (in 95:5 Hexane/EtOAc) | Estimated |
| Typical Rf (endo isomer) | ~0.30 (in 95:5 Hexane/EtOAc) | Estimated |
| Typical Yield (exo isomer) | 40-50% | Estimated |
| Typical Yield (endo isomer) | 40-50% | Estimated |
| Purity of Separated Isomers | >98% (by 1H NMR) | Estimated |
Table 2: Recrystallization Parameters and Results for the Endo Isomer
| Parameter | Value | Reference |
| Solvent | Hexane | [2][3] |
| Initial Purity of Mixture | ~50:50 (endo:exo) | Assumed |
| Dissolution Temperature | Boiling Point of Hexane (~69 °C) | Generic Protocol |
| Crystallization Temperature | Room Temperature, then 0-4 °C | Generic Protocol |
| Typical Yield of Pure Endo Isomer | 70-85% (of the initial endo content) | Estimated |
| Purity of Recrystallized Endo Isomer | >99% | [2] |
Experimental Protocols
Protocol 1: Separation of Endo and Exo Isomers by Flash Column Chromatography
This protocol outlines a general procedure for the separation of a mixture of this compound isomers using flash column chromatography.
Materials:
-
Crude mixture of this compound isomers
-
Silica gel (230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass chromatography column
-
Pressurized air or nitrogen source
-
Fraction collector or test tubes
-
TLC plates (silica gel coated)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Iodine chamber or other suitable staining agent
Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a TLC plate.
-
Develop the plate in a chamber containing a hexane/ethyl acetate solvent system (e.g., 95:5).
-
Visualize the spots under a UV lamp and/or by staining with iodine vapor.[4][5][6] The two isomers should appear as distinct, albeit close, spots. The less polar exo isomer will have a slightly higher Rf value than the endo isomer.
-
-
Column Preparation:
-
Select a glass column of appropriate size. For the separation of 1 gram of the isomer mixture, a column with a diameter of 4-5 cm is recommended.
-
Prepare a slurry of silica gel in hexane (approximately 100-200 g of silica per gram of crude mixture).
-
Carefully pack the column with the silica gel slurry, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle, and then add a thin layer of sand to the top of the silica bed.
-
Equilibrate the column by passing several column volumes of the initial eluting solvent (e.g., 98:2 hexane/ethyl acetate) through the silica gel.
-
-
Sample Loading:
-
Dissolve the crude isomer mixture (1 g) in a minimal amount of the initial eluting solvent.
-
Carefully load the sample solution onto the top of the silica gel bed.
-
Allow the sample to adsorb onto the silica gel.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the initial solvent mixture (e.g., 98:2 hexane/ethyl acetate), applying gentle pressure.
-
Collect fractions of a suitable volume (e.g., 10-20 mL).
-
Gradually increase the polarity of the mobile phase (e.g., to 95:5 hexane/ethyl acetate) to elute the more polar isomer.
-
Monitor the elution process by performing TLC analysis on the collected fractions.
-
-
Isolation of Pure Isomers:
-
Combine the fractions containing the pure exo isomer and the fractions containing the pure endo isomer based on the TLC analysis.
-
Remove the solvent from the combined fractions under reduced pressure to obtain the purified isomers.
-
Determine the yield and purity of each isomer using analytical techniques such as 1H NMR spectroscopy.
-
Protocol 2: Purification of the Endo Isomer by Recrystallization
This protocol is effective for obtaining the highly pure endo isomer from a mixture, taking advantage of its lower solubility in hexane compared to the exo isomer.
Materials:
-
Mixture of this compound isomers (enriched in the endo isomer is ideal)
-
Hexane (reagent grade)
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution:
-
Place the isomer mixture in an Erlenmeyer flask.
-
Add a minimal amount of hexane and gently heat the mixture on a hot plate to the boiling point of the solvent.
-
Continue adding small portions of hot hexane until the solid is completely dissolved. Avoid adding excess solvent to maximize the recovery yield.
-
-
Crystallization:
-
Remove the flask from the hot plate and allow it to cool slowly to room temperature.
-
As the solution cools, the less soluble endo isomer will start to crystallize.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to ensure maximum crystallization.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold hexane to remove any residual soluble impurities.
-
Allow the crystals to air-dry on the filter paper or in a desiccator to remove all traces of solvent.
-
-
Analysis:
-
Determine the yield and assess the purity of the recrystallized endo isomer by melting point analysis and 1H NMR spectroscopy. A sharp melting point and the absence of signals corresponding to the exo isomer in the NMR spectrum indicate high purity.
-
Mandatory Visualizations
Caption: Experimental Workflow for Isomer Purification.
References
- 1. ocw.mit.edu [ocw.mit.edu]
- 2. Synthesis and Biological Evaluation of Rigid Polycyclic Derivatives of the Diels-Alder Adduct Tricyclo[6.2.1.02,7]undeca-4,9-dien-3,6-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tricyclo[6.2.1.02,7]undeca-4,9-diene-3,6-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Illuminating the Invisible: Visualization and Detection of Compounds in TLC [plantextractwholesale.com]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. silicycle.com [silicycle.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Tricyclo[6.2.1.02,7]undeca-4-ene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the synthesis of Tricyclo[6.2.1.02,7]undeca-4-ene. The primary synthetic route is the Diels-Alder reaction between cyclopentadiene and norbornene.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, categorized by the stage of the experimental workflow.
Category 1: Reactant Preparation (Cyclopentadiene)
Question: My reaction yield is consistently low, and I suspect an issue with my cyclopentadiene. What are the common pitfalls?
Answer:
The quality of the cyclopentadiene monomer is critical for a successful Diels-Alder reaction. Here are the most common issues and their solutions:
-
Incomplete Cracking of Dicyclopentadiene: Cyclopentadiene exists as a dimer (dicyclopentadiene) at room temperature and must be "cracked" back to the monomer via a retro-Diels-Alder reaction before use. Incomplete cracking will result in a lower concentration of the reactive diene.
-
Solution: Ensure the distillation temperature during cracking is maintained between 40-45 °C. The receiving flask should be cooled in an ice bath to prevent the monomer from re-dimerizing.
-
-
Monomer Dimerization: The cyclopentadiene monomer will readily dimerize back to dicyclopentadiene, even at room temperature. This process is rapid, significantly reducing the concentration of the active reactant within hours.
-
Solution: Use the freshly distilled cyclopentadiene immediately. If storage is necessary, it must be kept at or below 0 °C (ice bath) and used within a few hours. For longer-term storage, temperatures of -20 °C to -78 °C are required.
-
-
Water Contamination: Cyclopentadiene is immiscible with water, and the presence of moisture can interfere with Lewis acid catalysts and the overall reaction.
-
Solution: Ensure all glassware for the cracking and subsequent reaction is thoroughly dried. If the dicyclopentadiene starting material is suspected to be wet, consider drying it over a suitable drying agent like anhydrous calcium chloride before cracking.
-
Category 2: The Diels-Alder Reaction
Question: The reaction is not proceeding, or the yield of this compound is very low. What can I do?
Answer:
This issue often relates to reaction conditions or the purity of the reactants.
-
Low Reactivity of Dienophile: Norbornene is a relatively unactivated dienophile. The reaction may be slow under standard conditions.
-
Solution 1 (High Temperature): Perform the reaction at elevated temperatures (e.g., 150-185 °C) in a sealed tube or an autoclave. This provides the necessary activation energy for the reaction to proceed.
-
Solution 2 (Lewis Acid Catalysis): Use a Lewis acid catalyst, such as tin(IV) chloride (SnCl4), at low temperatures (e.g., 0-5 °C). The catalyst activates the dienophile, allowing the reaction to proceed under milder conditions.
-
-
Incorrect Stoichiometry: An incorrect molar ratio of diene to dienophile can result in a low yield of the desired product.
-
Solution: Typically, a slight excess of the more volatile or readily available reactant is used. For this reaction, using a slight excess of freshly cracked cyclopentadiene is common.
-
-
Side Reactions: At high temperatures, side reactions such as polymerization or the retro-Diels-Alder reaction of the product can occur.
-
Solution: Optimize the reaction time and temperature. If using a high-temperature method, start with a shorter reaction time and monitor the product formation by GC-MS. The inclusion of a polymerization inhibitor like pyrogallol can also be beneficial.
-
Category 3: Product Stereochemistry (Endo vs. Exo Isomers)
Question: I am obtaining a mixture of endo and exo isomers. How can I control the stereoselectivity of the reaction?
Answer:
The ratio of endo to exo products is a classic challenge in this Diels-Alder reaction and is highly dependent on the reaction conditions.
-
Endo Product (Kinetic Control): The endo isomer is the kinetically favored product, meaning it is formed faster at lower temperatures.
-
To favor the endo product: Conduct the reaction at low temperatures. The use of a Lewis acid catalyst allows the reaction to proceed at these lower temperatures, thus favoring the endo isomer.
-
-
Exo Product (Thermodynamic Control): The exo isomer is the more thermodynamically stable product.
-
To favor the exo product: Run the reaction at higher temperatures for a longer duration. The high temperature provides enough energy for the retro-Diels-Alder reaction to occur, allowing the system to equilibrate to the more stable exo product. At temperatures around 180-185 °C, the endo/exo ratio is expected to approach 1:1.
-
| Condition | Favored Product | Rationale |
| Low Temperature (e.g., 0-25 °C) | endo | Kinetic Control |
| High Temperature (e.g., >150 °C) | exo (or mixture) | Thermodynamic Control |
| Lewis Acid Catalyst (at low temp.) | endo | Kinetic Control |
Category 4: Product Purification
Question: I am having difficulty separating the endo and exo isomers and removing unreacted starting materials. What is the best purification strategy?
Answer:
The product, this compound, is a hydrocarbon, which will influence the choice of purification method.
-
Removal of Starting Materials: Unreacted norbornene and dicyclopentadiene can be removed by fractional distillation under reduced pressure, as their boiling points are different from the product's.
-
Separation of Endo and Exo Isomers:
-
Solution: The most effective method for separating the endo and exo diastereomers is typically silica gel column chromatography. A non-polar eluent system, such as hexane or petroleum ether, should be used. The separation can be challenging due to the similar polarities of the isomers, so a long column and careful fraction collection are recommended.
-
-
Product Characterization:
-
Solution: Use Gas Chromatography-Mass Spectrometry (GC-MS) to determine the ratio of isomers in the crude and purified product. 1H and 13C NMR spectroscopy are essential for confirming the structure of the isolated isomers. Nuclear Overhauser Effect (NOE) NMR experiments can be particularly useful for definitively assigning the endo and exo stereochemistry.
-
Frequently Asked Questions (FAQs)
Q1: Why must dicyclopentadiene be "cracked" before the reaction?
A1: At room temperature, cyclopentadiene undergoes a Diels-Alder reaction with itself to form the more stable dimer, dicyclopentadiene. This dimer is not an active diene for the desired reaction. The cracking process is a retro-Diels-Alder reaction that thermally decomposes the dimer back into two molecules of the cyclopentadiene monomer. This reactive monomer is what is needed for the synthesis of this compound.
Q2: What is the difference between the endo and exo products?
A2: The endo and exo products are diastereomers that differ in the stereochemical orientation of the newly formed ring system. In the context of the reaction between cyclopentadiene and norbornene, the endo product is the one where the cyclopentene ring is oriented "under" the norbornane structure, leading to greater steric hindrance. The exo product has the cyclopentene ring oriented "away" from the norbornane structure and is sterically less hindered and therefore more stable.
Q3: Which reaction conditions are better: high temperature or Lewis acid catalysis?
A3: The choice of conditions depends on the desired outcome:
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For the kinetically favored endo product: Low-temperature conditions with a Lewis acid catalyst are preferable.
-
If a mixture of isomers is acceptable or the more stable exo isomer is desired: High-temperature synthesis in a sealed tube is a viable option. This method also has the advantage of cracking the dicyclopentadiene in situ.
Q4: What are the expected spectroscopic data for this compound?
A4: While specific shifts can vary with the solvent and isomer, general characteristics are:
-
1H NMR: Expect signals in the olefinic region for the double bond protons, and a complex series of signals in the aliphatic region corresponding to the tricyclic framework.
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13C NMR: Expect signals for the two sp2 carbons of the double bond and multiple signals for the sp3 carbons of the saturated rings.
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Mass Spectrometry (GC-MS): The molecular ion peak should be observed at m/z = 148.24.
| Property | Value |
| Molecular Formula | C11H16 |
| Molecular Weight | 148.24 g/mol |
| Purity (Typical Commercial) | >96.0% (GC) |
| Appearance | Colorless to light yellow liquid |
Experimental Protocols
Protocol 1: High-Temperature Synthesis in a Sealed Tube (Favors Thermodynamic Product)
This protocol is adapted from procedures for similar Diels-Alder reactions under high-temperature conditions.
-
Reactant Preparation: In a thick-walled, sealed reaction tube, add norbornene (1.0 eq), dicyclopentadiene (1.1 eq), and a magnetic stir bar. If desired, a polymerization inhibitor such as pyrogallol can be added in a catalytic amount.
-
Reaction: Seal the tube and place it in a heating mantle or oil bath preheated to 185 °C. Stir the reaction mixture at this temperature for 4-8 hours.
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Workup: Cool the reaction tube to room temperature. Dissolve the crude product in a minimal amount of a suitable solvent like ethyl acetate or dichloromethane.
-
Purification: Analyze the product mixture by GC-MS to determine the endo/exo ratio. Purify the product by fractional distillation under reduced pressure to remove any unreacted starting materials, followed by silica gel column chromatography (eluent: hexane) to separate the isomers.
Protocol 2: Lewis Acid-Catalyzed Synthesis at Low Temperature (Favors Kinetic Product)
This protocol is a hypothetical adaptation based on the use of Lewis acids in similar Diels-Alder reactions.
-
Reactant Preparation:
-
"Crack" dicyclopentadiene by heating it to reflux and distilling the monomer at 40-45 °C. Collect the cyclopentadiene monomer in a flask cooled in an ice bath. Use immediately.
-
In a separate, dry, three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, dissolve norbornene (1.0 eq) in anhydrous dichloromethane.
-
-
Reaction:
-
Cool the solution of norbornene to 0-5 °C in an ice bath.
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Slowly add a solution of tin(IV) chloride (SnCl4) (e.g., 0.1 eq) in dichloromethane to the stirred solution.
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Add the freshly distilled cyclopentadiene (1.1 eq) dropwise to the reaction mixture over 30 minutes, maintaining the temperature between 0-5 °C.
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Stir the reaction at this temperature for 2-4 hours, monitoring the progress by TLC or GC.
-
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Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
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Purification: Remove the solvent under reduced pressure. Analyze the crude product by GC-MS and NMR to determine the endo/exo ratio. Purify by silica gel column chromatography (eluent: hexane).
Visualizations
Logical Relationships and Workflows
Technical Support Center: Optimizing the Diels-Alder Synthesis of Tricyclo[6.2.1.02,7]undeca-4-ene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Diels-Alder synthesis of Tricyclo[6.2.1.02,7]undeca-4-ene. Our aim is to help you improve reaction yields and overcome common experimental challenges.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound via the Diels-Alder reaction between cyclopentadiene and norbornene.
Issue 1: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Poor Quality of Cyclopentadiene | Cyclopentadiene readily dimerizes to dicyclopentadiene at room temperature. This dimerization reduces the concentration of the reactive diene, leading to lower yields. It is crucial to use freshly cracked cyclopentadiene for the reaction. This can be achieved by heating dicyclopentadiene to its cracking temperature (around 170-180 °C) and distilling the monomeric cyclopentadiene (boiling point ~41 °C) immediately before use. |
| Suboptimal Reaction Temperature | The Diels-Alder reaction is sensitive to temperature. Low temperatures can lead to very slow reaction rates, while excessively high temperatures can favor the reverse (retro-Diels-Alder) reaction, reducing the overall yield. For the synthesis of a similar tricyclic system, a reaction temperature of 0 °C has been shown to produce high yields.[1] It is recommended to start with this temperature and optimize as needed. |
| Inappropriate Solvent | The choice of solvent can significantly impact the reaction rate and yield. A solvent system of hexane-ethyl acetate (5:1 ratio) has been successfully used to achieve a 97% yield in the synthesis of a related tricyclo[6.2.1.02,7]undecane derivative.[1] This non-polar/polar aprotic mixture helps to solubilize the reactants while favoring the desired kinetic control of the reaction. Other non-polar solvents like toluene or dichloromethane can also be considered. |
| Presence of Water or Other Protic Impurities | Water can interfere with the reaction, especially if Lewis acid catalysts are used. Ensure all glassware is thoroughly dried and use anhydrous solvents. |
| Incorrect Stoichiometry | An excess of one reactant is often used to drive the reaction to completion. In the case of the Diels-Alder reaction with cyclopentadiene, a slight excess of the diene is common. However, a large excess can lead to side reactions and purification challenges. A molar ratio of cyclopentadiene to norbornene of 1.1:1 to 1.5:1 is a good starting point. |
| Insufficient Reaction Time | The reaction may not have proceeded to completion. Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the optimal reaction time. A reaction time of 4 hours has been reported for a similar synthesis.[1] |
Issue 2: Formation of Side Products
| Potential Cause | Recommended Solution |
| Polymerization of Cyclopentadiene | Freshly cracked cyclopentadiene can polymerize if left at room temperature for extended periods. Use the monomer immediately after preparation or store it at low temperatures (e.g., -20 °C) for short periods. |
| Formation of the Exo Isomer | The Diels-Alder reaction can produce both endo and exo stereoisomers. The endo product is often the kinetically favored product, especially at lower temperatures, due to secondary orbital interactions. To maximize the yield of the desired isomer (typically the endo), conduct the reaction at lower temperatures (e.g., 0 °C or below). Higher temperatures can lead to equilibration and the formation of the more thermodynamically stable exo isomer. |
| Retro-Diels-Alder Reaction | At elevated temperatures, the Diels-Alder adduct can undergo a retro-Diels-Alder reaction, reverting to the starting diene and dienophile.[2] This is more prominent if the product is heated for extended periods. Avoid unnecessarily high temperatures during the reaction and work-up. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the Diels-Alder reaction to synthesize this compound?
A1: While the optimal temperature can vary based on specific reactant concentrations and solvents, a good starting point is 0 °C. This temperature has been shown to favor the formation of the kinetic endo product and can achieve high yields in related systems.[1] It is advisable to perform small-scale experiments to determine the optimal temperature for your specific conditions.
Q2: How does the choice of solvent affect the reaction yield?
A2: The solvent can influence the reaction rate and selectivity. For the Diels-Alder reaction, a solvent that effectively solubilizes the reactants is necessary. A mixture of hexane and ethyl acetate (5:1) has been reported to give a 97% yield for a similar tricyclic compound, suggesting that a predominantly non-polar environment with some polar character is beneficial.[1]
Q3: Should I use a Lewis acid catalyst to improve the yield?
A3: Lewis acid catalysts such as aluminum chloride (AlCl₃), zinc chloride (ZnCl₂), or boron trifluoride (BF₃) can significantly accelerate the Diels-Alder reaction and improve its stereoselectivity, often allowing for lower reaction temperatures.[3] However, they must be used under strictly anhydrous conditions, as they are water-sensitive. The use of a Lewis acid can be explored if thermal conditions do not provide a satisfactory yield.
Q4: My cyclopentadiene has been sitting at room temperature for a while. Can I still use it?
A4: It is highly recommended to use freshly cracked cyclopentadiene. Cyclopentadiene dimerizes at room temperature, and using aged cyclopentadiene will result in a significantly lower concentration of the active diene, leading to a poor yield.
Q5: How can I monitor the progress of the reaction?
A5: The reaction can be monitored by taking small aliquots from the reaction mixture at regular intervals and analyzing them by TLC, GC, or ¹H NMR. For TLC, you can spot the reaction mixture alongside the starting materials to observe the disappearance of the reactants and the appearance of the product spot.
Quantitative Data Summary
The following tables summarize the impact of various reaction parameters on the yield of Diels-Alder reactions involving cyclopentadiene and related dienophiles.
Table 1: Effect of Temperature on Product Ratio
| Temperature (°C) | Endo:Exo Ratio (Cyclopentadiene Dimerization) | Reference |
| 23 | Endo only | [2] |
| 200 | 4:1 | [2] |
Table 2: Effect of Solvent on Reaction Rate
| Solvent | Relative Rate Constant (Cyclopentadiene + Methyl Acrylate) |
| Isooctane | 1.0 |
| Methanol | 21.4 |
| Water | 733 |
Note: Data adapted from studies on related Diels-Alder reactions to illustrate general trends.
Experimental Protocols
Protocol 1: High-Yield Synthesis of Tricyclo[6.2.1.02,7]undeca-4,9-dien-3,6-dione (Model Reaction)
This protocol describes the synthesis of a structurally related compound and serves as an excellent starting point for optimizing the synthesis of this compound.[1]
Materials:
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p-Benzoquinone
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Freshly cracked cyclopentadiene
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Hexane (anhydrous)
-
Ethyl acetate (anhydrous)
Procedure:
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Dissolve p-benzoquinone (1.0 eq) in a 5:1 mixture of hexane and ethyl acetate.
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Cool the solution to 0 °C in an ice bath.
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Slowly add freshly cracked cyclopentadiene (1.1 eq) to the cooled solution with stirring.
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Continue stirring the reaction mixture at 0 °C for 4 hours.
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Monitor the reaction progress by TLC.
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Upon completion, remove the solvent under reduced pressure.
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Recrystallize the crude product from hexane to obtain the pure endo isomer.
Visualizations
Diagram 1: General Workflow for Diels-Alder Reaction Optimization
Caption: A flowchart illustrating the systematic approach to optimizing the Diels-Alder reaction for improved yield.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: A decision tree to guide troubleshooting efforts when encountering low product yield in the Diels-Alder synthesis.
References
- 1. Synthesis and Biological Evaluation of Rigid Polycyclic Derivatives of the Diels-Alder Adduct Tricyclo[6.2.1.02,7]undeca-4,9-dien-3,6-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Roles of Lewis Acid Catalysts in Diels‐Alder Reactions between Cyclopentadiene and Methyl Acrylate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Separation of Endo and Exo Isomers of Tricyclo[6.2.1.0²,⁷]undeca-4-ene
Welcome to the technical support center for the separation of endo and exo isomers of Tricyclo[6.2.1.0²,⁷]undeca-4-ene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of these Diels-Alder adducts.
Frequently Asked Questions (FAQs)
Q1: What are the endo and exo isomers of Tricyclo[6.2.1.0²,⁷]undeca-4-ene?
A1: The endo and exo isomers of Tricyclo[6.2.1.0²,⁷]undeca-4-ene are diastereomers formed from the Diels-Alder reaction between cyclopentadiene and cyclohexene. They differ in the stereochemical orientation of the cyclohexene-derived portion relative to the norbornene-like framework. In the context of this bicyclic system, the exo isomer is generally considered the one where the larger ring is oriented away from the double bond of the norbornene moiety, while in the endo isomer, it is oriented towards it.
Q2: Which isomer is typically favored in the synthesis?
A2: In many Diels-Alder reactions, the endo isomer is the kinetically favored product, meaning it is formed faster at lower reaction temperatures. This is often attributed to secondary orbital interactions between the diene and dienophile in the transition state. However, the exo isomer is frequently the more thermodynamically stable product. Therefore, higher reaction temperatures or prolonged reaction times can lead to an increased proportion of the exo isomer through isomerization of the endo product.
Q3: How can I determine the ratio of endo to exo isomers in my crude reaction mixture?
A3: The most common method for determining the endo:exo ratio is through ¹H NMR spectroscopy of the crude product. The two isomers will have distinct signals, particularly for the protons at the bridgehead and those adjacent to the newly formed stereocenters. Integration of these characteristic peaks will provide the relative ratio of the two isomers. For some systems, GC-MS analysis can also be used to separate and quantify the isomers.
Q4: Are there significant differences in the physical properties of the endo and exo isomers?
Troubleshooting Guide
This guide addresses common issues encountered during the separation of endo and exo isomers of Tricyclo[6.2.1.0²,⁷]undeca-4-ene.
Problem 1: Poor or no separation of isomers by column chromatography.
| Possible Cause | Suggested Solution |
| Incorrect Solvent System | The polarity of the eluent may be too high, causing both isomers to elute together, or too low, resulting in very slow elution and broad peaks. |
| - Action: Systematically screen different solvent systems with varying polarities. Start with a non-polar solvent like hexane and gradually add a more polar solvent such as ethyl acetate or dichloromethane. Use TLC to find a solvent system that gives a noticeable difference in Rf values for the two spots. | |
| Column Overloading | Applying too much crude product to the column can lead to broad bands and poor resolution. |
| - Action: Use a higher ratio of silica gel to the crude product. A general guideline is a 50:1 to 100:1 mass ratio of silica to the compound for difficult separations. | |
| Improper Column Packing | An improperly packed column with channels or cracks will lead to uneven solvent flow and co-elution of the isomers. |
| - Action: Ensure the silica gel is packed uniformly as a slurry and is free of air bubbles. Allow the column to equilibrate with the mobile phase before loading the sample. | |
| Sample Application | Loading the sample in a large volume of solvent can cause the initial band to be too wide. |
| - Action: Dissolve the crude product in a minimal amount of the mobile phase or a less polar solvent. For better resolution, consider adsorbing the sample onto a small amount of silica gel and then dry-loading it onto the column. |
Problem 2: Isomer identification is unclear after separation.
| Possible Cause | Suggested Solution |
| Lack of Comparative Spectroscopic Data | It can be challenging to assign the endo and exo configurations without reference spectra. |
| - Action: While specific comparative data for Tricyclo[6.2.1.0²,⁷]undeca-4-ene is scarce, general trends in the ¹H NMR of related norbornene systems can be helpful. Often, the bridgehead protons or the olefinic protons of the endo isomer are more shielded (appear at a lower ppm) compared to the exo isomer due to anisotropic effects. For definitive assignment, 2D NMR techniques like NOESY can be employed to identify through-space interactions characteristic of each isomer. | |
| Co-elution of a Small Amount of the Other Isomer | Fractions may appear pure by TLC but could contain minor amounts of the other isomer. |
| - Action: Combine fractions that are clearly pure based on TLC analysis. For fractions that appear to contain a mixture, they can be combined and subjected to a second round of chromatography under optimized conditions. |
Experimental Protocols
While a specific detailed protocol for the separation of endo and exo-Tricyclo[6.2.1.0²,⁷]undeca-4-ene is not available, the following general procedures for the synthesis and purification of analogous Diels-Alder adducts can be adapted.
General Synthesis of Tricyclo[6.2.1.0²,⁷]undeca-4-ene Isomers
This procedure is based on the general principles of the Diels-Alder reaction.
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Reactant Preparation: Freshly crack dicyclopentadiene by heating to its boiling point (~170 °C) and collecting the cyclopentadiene monomer by distillation (b.p. 41-42 °C). The receiving flask should be cooled in an ice bath. Use the freshly distilled cyclopentadiene immediately.
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cyclohexene (1.0 equivalent) in a suitable solvent such as toluene or dichloromethane.
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Cycloaddition: Add freshly distilled cyclopentadiene (1.1 equivalents) to the cyclohexene solution.
-
Reaction Conditions:
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For kinetic control (favoring the endo product), the reaction can be carried out at room temperature or slightly below.
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For thermodynamic control (favoring the exo product), the reaction mixture can be heated to reflux.
-
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
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Work-up: Once the reaction is complete, remove the solvent under reduced pressure to obtain the crude product containing a mixture of endo and exo isomers.
Column Chromatography for Isomer Separation
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Column Preparation: Prepare a slurry of silica gel (e.g., 230-400 mesh) in the initial, least polar eluent (e.g., hexane). Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.
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Sample Loading: Dissolve the crude product in a minimal amount of a non-polar solvent (e.g., hexane or dichloromethane). Carefully load the sample onto the top of the silica gel bed.
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Elution: Begin elution with the non-polar solvent. The less polar isomer (typically the exo isomer) is expected to elute first. Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate) to elute the more polar isomer (typically the endo isomer).
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Fraction Collection: Collect fractions and analyze them by TLC to determine the composition.
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Isolation: Combine the pure fractions of each isomer and remove the solvent under reduced pressure.
Data Presentation
The following table summarizes the available physical and analytical data for Tricyclo[6.2.1.0²,⁷]undeca-4-ene. Note that the data from suppliers often pertains to a mixture of isomers, and specific values for the pure endo and exo isomers are not well-documented in publicly available literature.
| Property | Value | Source/Comment |
| Molecular Formula | C₁₁H₁₆ | [1][2] |
| Molecular Weight | 148.25 g/mol | [1][2] |
| Boiling Point | ~209 °C | [3] (Likely for a mixture of isomers) |
| Density | ~0.96 g/mL | [3] (Likely for a mixture of isomers) |
| Refractive Index | ~1.5050 - 1.5080 | [3] (Likely for a mixture of isomers) |
| Appearance | Colorless to light yellow liquid | [2] |
| Purity (GC) | >96.0% | [2] (Likely for a mixture of isomers) |
| GC-MS (m/z) | 66 (Top Peak) | [1] (From a general database, likely a fragmentation pattern common to both isomers) |
Visualizations
The following diagrams illustrate the logical workflow for the synthesis and separation of the endo and exo isomers.
Caption: Experimental workflow for the synthesis, separation, and analysis of endo and exo isomers.
References
Technical Support Center: Polymerization of Tricyclo[6.2.1.02,7]undeca-4-ene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the polymerization of Tricyclo[6.2.1.02,7]undeca-4-ene.
Troubleshooting Guides
This section addresses common issues encountered during the polymerization of this compound, categorized by the type of polymerization.
Ring-Opening Metathesis Polymerization (ROMP)
| Problem | Potential Cause | Recommended Solution |
| Low Polymer Yield or No Polymerization | 1. Catalyst Deactivation: Impurities in the monomer or solvent (e.g., water, oxygen, protic solvents) can deactivate the ruthenium or molybdenum catalyst. | 1. Ensure rigorous purification of the monomer and solvent. Use freshly distilled and degassed solvents. Work under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques. |
| 2. Presence of Endo Isomer: The endo isomer of the monomer may exhibit lower reactivity or act as a catalyst poison for some ROMP catalysts.[1][2][3] | 2. Separate the exo and endo isomers of the monomer before polymerization. The exo isomer is generally more reactive in ROMP.[3] Alternatively, use a catalyst known to be more tolerant of functional groups and isomers. | |
| 3. Inactive Catalyst: The catalyst may have degraded due to improper storage or handling. | 3. Use a fresh batch of catalyst or test the activity of the current batch with a standard, highly reactive monomer like norbornene. | |
| Poor Control Over Molecular Weight and Polydispersity (PDI) | 1. Chain Transfer Reactions: Impurities or certain functional groups on the monomer can lead to chain transfer, broadening the PDI. | 1. Purify the monomer to remove any potential chain transfer agents. |
| 2. Slow Initiation: If the rate of initiation is slower than the rate of propagation, it can lead to a broad molecular weight distribution. | 2. Consider using a faster-initiating catalyst or adjusting the reaction temperature to promote faster initiation. | |
| Gel Formation | 1. Secondary Metathesis: Cross-linking can occur through secondary metathesis reactions of the double bonds within the polymer backbone. | 1. Keep the monomer concentration low and the reaction time as short as possible. The addition of a chain transfer agent can sometimes mitigate gelation. |
Cationic Polymerization
| Problem | Potential Cause | Recommended Solution |
| Low Polymer Yield | 1. Inefficient Initiation: The initiator may not be effective for this specific monomer. | 1. Screen different Lewis acid or protonic acid initiators. The combination of a proton source (e.g., water or alcohol) with a Lewis acid can sometimes be more effective. |
| 2. Chain Transfer to Monomer: The growing polymer chain may transfer a proton to a monomer molecule, terminating the chain and creating a new, less reactive initiating species. | 2. Lower the reaction temperature to suppress chain transfer reactions. | |
| Formation of Oligomers or Low Molecular Weight Polymer | 1. Isomerization and Rearrangement Reactions: Carbocationic intermediates are prone to rearrangements, leading to the formation of more stable but less reactive carbocations, which can terminate the chain. | 1. Conduct the polymerization at very low temperatures (e.g., -78 °C) to minimize rearrangements. |
| Insoluble Polymer | 1. Cross-linking Reactions: Side reactions involving the double bonds can lead to the formation of a cross-linked, insoluble polymer network. | 1. Adjust the monomer and initiator concentrations. Lowering the monomer concentration can reduce the likelihood of intermolecular side reactions. |
Free Radical Polymerization
| Problem | Potential Cause | Recommended Solution |
| Low Polymer Yield | 1. Inefficient Initiation: The chosen radical initiator may have a low decomposition rate at the reaction temperature. | 1. Select an initiator with a suitable half-life at the desired polymerization temperature. |
| 2. Radical Inhibition: Impurities in the monomer or solvent can act as radical scavengers, inhibiting the polymerization. | 2. Ensure high purity of the monomer and solvent. Remove any potential inhibitors prior to polymerization. | |
| Broad Molecular Weight Distribution | 1. Chain Transfer Reactions: Hydrogen abstraction from the polymer backbone or solvent can lead to branching and a broad PDI. | 1. Choose a solvent with a low chain transfer constant. Lowering the polymerization temperature can also reduce the rate of chain transfer. |
| 2. Termination by Combination or Disproportionation: These are inherent termination steps in free radical polymerization that lead to a theoretical PDI of 1.5 or 2.0, respectively. | 2. For better control, consider using a controlled radical polymerization technique such as ATRP, RAFT, or NMP. |
Frequently Asked Questions (FAQs)
Q1: My polymerization of this compound at high temperatures is giving me a mixture of products, including what appears to be the original diene and dienophile. What is happening?
A1: You are likely observing a retro-Diels-Alder (rDA) reaction .[4][5][6] At elevated temperatures, the Diels-Alder adduct, which is your monomer, can decompose back into its constituent diene (e.g., cyclopentadiene) and dienophile. This is a common issue with polymers derived from Diels-Alder adducts. To mitigate this, it is advisable to conduct the polymerization at the lowest possible temperature that still allows for an acceptable reaction rate. If the polymer has already formed, the rDA reaction can lead to polymer degradation.
Q2: I have a mixture of endo and exo isomers of my monomer. Does this matter for the polymerization?
A2: Yes, the ratio of endo to exo isomers can significantly impact the polymerization.[1][2][3][7] For many polymerization techniques, particularly ROMP and some coordination polymerizations, the exo isomer is significantly more reactive than the endo isomer. The endo isomer may react much slower or, in some cases, not at all, and can even inhibit the polymerization of the exo isomer by coordinating to the catalyst.[1][8] This can lead to lower yields, broader molecular weight distributions, and a final polymer that is enriched in the exo repeat unit. For predictable and controlled polymerization, it is often best to use the pure exo isomer.
Q3: How can I characterize the side products in my polymerization reaction?
A3: A combination of analytical techniques can be used. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is invaluable for identifying the structure of small molecule side products, such as those from a retro-Diels-Alder reaction, and for detecting structural irregularities in the polymer chain. Gas Chromatography-Mass Spectrometry (GC-MS) is useful for identifying and quantifying volatile side products. Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC) can reveal a broad or multimodal molecular weight distribution, which can be indicative of side reactions like chain transfer or the formation of different polymer populations from the endo and exo isomers.
Q4: What general preventative measures can I take to minimize side reactions?
A4:
-
Monomer and Solvent Purity: Rigorously purify your monomer and solvent to remove inhibitors, water, and other impurities.
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Inert Atmosphere: For many polymerization types, especially those using sensitive catalysts like ROMP and coordination polymerization, working under an inert atmosphere is crucial.
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Temperature Control: Maintain a stable and optimized reaction temperature to avoid unwanted side reactions like retro-Diels-Alder.
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Isomer Separation: If possible, use the pure, more reactive exo isomer of the monomer.
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Reaction Time: Optimize the reaction time to achieve high conversion while minimizing the opportunity for side reactions or polymer degradation to occur.
Experimental Protocols
Protocol 1: Purification of this compound Monomer
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Distillation: If the monomer is a liquid, perform a vacuum distillation to remove non-volatile impurities.
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Drying: Dry the monomer over a suitable drying agent (e.g., CaH₂) and then distill it under vacuum.
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Storage: Store the purified monomer under an inert atmosphere and at a low temperature to prevent degradation or spontaneous polymerization.
Protocol 2: General Procedure for ROMP to Minimize Side Reactions
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Glovebox or Schlenk Line Setup: All manipulations should be performed under a dry, inert atmosphere.
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Solvent Preparation: Use a freshly distilled and degassed anhydrous solvent (e.g., dichloromethane or toluene).
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Reaction Setup: In a glovebox, add the purified exo-Tricyclo[6.2.1.02,7]undeca-4-ene and the desired amount of solvent to a reaction vessel equipped with a magnetic stir bar.
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Catalyst Addition: In a separate vial, dissolve the ROMP catalyst (e.g., a Grubbs-type catalyst) in a small amount of the solvent.
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Initiation: Add the catalyst solution to the monomer solution with vigorous stirring.
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Polymerization: Allow the reaction to proceed at room temperature or a slightly elevated temperature, monitoring the viscosity.
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Termination: Once the desired conversion is reached, quench the polymerization by adding a small amount of an ethyl vinyl ether solution.
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Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol). Filter and dry the polymer under vacuum.
Visualizations
Caption: Logical workflow of potential side reactions during the polymerization of this compound.
Caption: A troubleshooting workflow for addressing common issues in the polymerization of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Oxanorbornenes: promising new single addition monomers for the metathesis polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Retro-Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 5. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pure.psu.edu [pure.psu.edu]
- 8. Bypassing the lack of reactivity of endo -substituted norbornenes with the catalytic rectification–insertion mechanism - Chemical Science (RSC Publishing) DOI:10.1039/C4SC03575E [pubs.rsc.org]
Preventing retro-Diels-Alder reaction of Tricyclo[6.2.1.02,7]undeca-4-ene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tricyclo[6.2.1.02,7]undeca-4-ene. The focus is on preventing the undesired retro-Diels-Alder (rDA) reaction and ensuring the stability of the compound during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the retro-Diels-Alder (rDA) reaction and why is it a concern for this compound?
A1: The retro-Diels-Alder reaction is the microscopic reverse of the Diels-Alder reaction.[1][2] For this compound, this process involves the decomposition of the tricyclic system back into its original diene (cyclopentadiene) and dienophile (cyclohexene). This is a significant concern as it leads to the degradation of your starting material or product, resulting in reduced yields and the introduction of impurities into your reaction mixture. The rDA reaction is primarily driven by heat.[2]
Q2: Under what conditions does the retro-Diels-Alder reaction of this compound typically occur?
Q3: How can I prevent the retro-Diels-Alder reaction during my experiments?
A3: To prevent the rDA reaction, it is essential to maintain thermodynamic conditions that favor the Diels-Alder adduct. This can be achieved by:
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Temperature Control: Keep reaction temperatures as low as possible. If heating is necessary, it should be done cautiously and for the minimum time required.
-
Avoid Lewis Acids: If your reaction protocol does not require a Lewis acid, ensure your glassware and reagents are free from acidic contaminants. If a Lewis acid is necessary, consider that it may promote the rDA reaction.[4]
-
Solvent Choice: While solvent effects on the rDA are complex, using a non-polar, aprotic solvent may be preferable in some cases.
-
Storage: Store the compound at low temperatures (e.g., in a refrigerator or freezer), under an inert atmosphere (nitrogen or argon), and protected from light.
Q4: How do substituents on the this compound scaffold affect its stability?
A4: Substituents can significantly influence the thermal stability of the tricyclic system. While a comprehensive study on this specific scaffold is not available, general principles of Diels-Alder chemistry suggest:
-
Electron-withdrawing groups on the original dienophile component (the cyclohexene part) and electron-donating groups on the diene component (the cyclopentadiene part) generally lead to more stable adducts.[5][6]
-
Increased Steric Hindrance: Bulky substituents can destabilize the adduct, potentially lowering the temperature at which the rDA reaction occurs.
-
Ring Strain: Modifications that increase the inherent ring strain of the tricyclic system can make the rDA reaction more favorable as a pathway to relieve that strain. For example, spirocyclopropane-based systems have been shown to undergo rDA more readily.[7]
Troubleshooting Guide
| Problem/Observation | Potential Cause | Recommended Solution(s) |
| Low yield of desired product and presence of cyclopentadiene and/or cyclohexene byproducts. | The retro-Diels-Alder reaction is likely occurring. | 1. Lower the reaction temperature. If the reaction is being refluxed, try running it at a lower temperature for a longer duration.2. Check for and eliminate sources of acid. Ensure all glassware is properly cleaned and dried. If using reagents that may contain acidic impurities, consider purification before use.3. Minimize reaction time. Prolonged heating increases the likelihood of the rDA reaction. |
| Product decomposes during purification by distillation. | The temperature of the distillation is high enough to induce the retro-Diels-Alder reaction. | 1. Use vacuum distillation to lower the boiling point of your product.2. Consider alternative purification methods that do not require heating, such as column chromatography at room temperature or recrystallization. |
| The compound degrades over time in storage. | Improper storage conditions are leading to thermal decomposition. | 1. Store the compound at low temperatures. For long-term storage, a freezer (-20 °C or below) is recommended.2. Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.3. Protect from light by using an amber vial or storing it in a dark location. |
| Inconsistent results between batches. | Variability in reaction temperature or time, or presence of contaminants. | 1. Standardize your experimental protocol. Use a temperature-controlled reaction vessel and a timer.2. Ensure the purity of your starting materials and solvents. Purify if necessary. |
Experimental Protocols
Protocol for Minimizing rDA During a Reaction
-
Setup: Assemble your reaction glassware and ensure it is thoroughly dried to remove any acidic residue.
-
Inert Atmosphere: Purge the reaction vessel with an inert gas (argon or nitrogen) for 10-15 minutes. Maintain a positive pressure of the inert gas throughout the reaction.
-
Reagent Addition: Dissolve the this compound in a suitable, dry, aprotic solvent. Add other reagents at a controlled temperature, preferably at 0 °C or room temperature if the reaction allows.
-
Temperature Control: If heating is required, use a precisely controlled oil bath or heating mantle with a thermocouple. Aim for the lowest possible temperature at which the reaction proceeds at a reasonable rate. Monitor the reaction progress closely (e.g., by TLC or LC-MS) to avoid unnecessarily long heating times.
-
Work-up: Upon completion, cool the reaction mixture to room temperature before performing the work-up. Avoid acidic or strongly basic conditions during extraction if possible, unless required by the protocol.
Recommended Storage Protocol
-
Purification: Ensure the this compound is pure before storage, as impurities can sometimes catalyze decomposition.
-
Inerting: Place the purified compound in a vial suitable for long-term storage (e.g., an amber glass vial with a PTFE-lined cap).
-
Atmosphere: Flush the vial with a stream of dry argon or nitrogen for several minutes to displace all air.
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Sealing: Securely seal the vial. For extra protection, you can wrap the cap with Parafilm.
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Storage Conditions: Store the sealed vial in a freezer, preferably at -20 °C or below, and away from light.
Visualizations
Caption: The retro-Diels-Alder reaction of this compound.
Caption: Workflow for preventing the retro-Diels-Alder reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. US9108982B2 - Diels-alder reactions catalyzed by lewis acid containing solids: renewable production of bio-plastics - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 5. Click Chemistry with Cyclopentadiene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. research.universityofgalway.ie [research.universityofgalway.ie]
Optimization of reaction conditions for Tricyclo[6.2.1.02,7]undeca-4-ene synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for the optimization of reaction conditions for the synthesis of Tricyclo[6.2.1.02,7]undeca-4-ene. The primary synthetic route covered is the Diels-Alder reaction between a norbornene derivative (dienophile) and a conjugated diene, such as isoprene or butadiene.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing the Tricyclo[6.2.1.02,7]undecane skeleton?
A1: The most common and efficient method is the Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile.[1] For this compound and its derivatives, this typically involves the reaction of norbornene (or a substituted norbornene) with a diene like isoprene or butadiene.
Q2: What are the key parameters to control in this synthesis?
A2: The critical parameters to control are reaction temperature, pressure, reaction time, purity of reactants, and the choice of solvent and catalyst (if used). These factors significantly influence the reaction yield, selectivity (endo/exo ratio), and the formation of byproducts.
Q3: How can I influence the endo/exo stereoselectivity of the product?
A3: The endo adduct is generally the kinetically favored product in Diels-Alder reactions involving cyclic dienophiles due to secondary orbital interactions.[2][3][4] Lower reaction temperatures typically favor the formation of the endo isomer. The exo isomer is often the thermodynamically more stable product and its formation can be favored at higher temperatures, which allow for the retro-Diels-Alder reaction and equilibration to the more stable product.[3][4] Lewis acid catalysts can also influence the endo/exo selectivity.
Q4: What is the role of a Lewis acid catalyst in this reaction?
A4: Lewis acids can significantly accelerate the Diels-Alder reaction by coordinating to the dienophile, which lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO).[5] This enhances the interaction with the Highest Occupied Molecular Orbital (HOMO) of the diene. Common Lewis acids used for this purpose include aluminum chloride (AlCl₃), boron trifluoride (BF₃), and tin(IV) chloride (SnCl₄). However, they can also catalyze undesired side reactions.
Q5: Are there any common side reactions to be aware of?
A5: Yes, common side reactions include the polymerization of the diene, especially at higher temperatures. To mitigate this, a polymerization inhibitor like pyrogallol can be added to the reaction mixture.[6] At excessively high temperatures, the retro-Diels-Alder reaction can occur, leading to the decomposition of the desired product.[7]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | - Impure reactants (especially the diene, which can dimerize or polymerize).- Reaction temperature is too low or too high.- Insufficient reaction time.- Inefficient mixing.- Loss of volatile reactants. | - Use freshly distilled diene. Check the purity of norbornene.- Optimize the reaction temperature. For thermally driven reactions, ensure the temperature is high enough for the reaction to proceed but not so high as to cause retro-Diels-Alder.[7]- Monitor the reaction progress using TLC or GC and extend the reaction time if necessary.- Ensure vigorous stirring, especially in heterogeneous mixtures.- If using volatile reactants, perform the reaction in a sealed vessel or under reflux with a condenser. For high-pressure reactions, ensure the autoclave is properly sealed.[6] |
| Formation of Multiple Products/Byproducts | - Presence of impurities in starting materials.- Diene polymerization.- Isomerization of the product.- Undesired side reactions catalyzed by Lewis acids. | - Purify starting materials before use.- Add a radical inhibitor such as pyrogallol to the reaction mixture.[6]- Optimize reaction conditions (temperature, catalyst) to favor the desired isomer.- Reduce the amount of Lewis acid or screen for a milder catalyst. |
| Poor endo/exo Selectivity | - Reaction temperature is too high, leading to thermodynamic control and formation of the exo product. | - Conduct the reaction at a lower temperature to favor the kinetically controlled endo product.[3][4]- Consider using a Lewis acid catalyst, which can enhance endo selectivity. |
| Reaction Does Not Go to Completion | - Reversible nature of the Diels-Alder reaction (retro-Diels-Alder).- Deactivation of the catalyst. | - If the reaction is performed at high temperatures, try lowering it to shift the equilibrium towards the product side.- If using a catalyst, ensure it is not sensitive to moisture or air if the reaction is not performed under inert conditions. |
Data Presentation
Table 1: Reaction Conditions for the Synthesis of Tricyclo[6.2.1.02,7]undecane Derivatives
| Dienophile | Diene | Solvent | Temperature (°C) | Pressure (atm) | Time (h) | Catalyst/Additive | Yield (%) | Reference |
| Norbornene | Isoprene | None | ~150 | ~20 | 15 | Pyrogallol | 38 | [6] |
| p-Benzoquinone | Cyclopentadiene | Hexane-Ethyl Acetate (5:1) | 0 | Ambient | 4 | None | 97 (endo) | [8] |
| p-Benzoquinone | Cyclopentadiene | Methanol | -78 to 0 | Ambient | ~1 | None | 98 | [2] |
Experimental Protocols
Protocol 1: Synthesis of 5-methyl-tricyclo[6.2.1.02,7]undec-4-ene
This protocol is adapted from the synthesis of a methylated derivative and serves as a representative example of a high-temperature, high-pressure Diels-Alder reaction.[6]
Materials:
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Norbornene (715 g, 7.6 mol)
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Isoprene (550 g, 8.1 mol)
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Pyrogallol (2 g)
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Stainless steel autoclave
Procedure:
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Place norbornene, isoprene, and pyrogallol into a stainless steel autoclave.
-
Seal the autoclave and heat the mixture to approximately 150°C for 15 hours. The internal pressure will reach about 20 atm.
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After the reaction period, cool the autoclave to room temperature and carefully vent any excess pressure.
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Transfer the reaction mixture to a distillation apparatus equipped with a Vigreux column.
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Distill the mixture under reduced pressure. The product, 5-methyl-tricyclo[6.2.1.02,7]undec-4-ene, will distill at approximately 90°C/10 Torr.
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The reported yield for this procedure is 38%.[6]
Visualizations
Diels-Alder Reaction Workflow
Caption: General experimental workflow for the Diels-Alder synthesis.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting flowchart for addressing low reaction yield.
References
- 1. This compound | 91465-71-3 | Benchchem [benchchem.com]
- 2. chemconnections.org [chemconnections.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Endo and Exo products of Diels-Alder Reaction with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 5. How Lewis Acids Catalyze Diels–Alder Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. prepchem.com [prepchem.com]
- 7. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 8. Synthesis and Biological Evaluation of Rigid Polycyclic Derivatives of the Diels-Alder Adduct Tricyclo[6.2.1.02,7]undeca-4,9-dien-3,6-dione - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Tricyclo[6.2.1.02,7]undeca-4-ene Polymerization
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the ring-opening metathesis polymerization (ROMP) of Tricyclo[6.2.1.02,7]undeca-4-ene. The following troubleshooting advice is based on established principles of ROMP of strained cyclic olefins, with specific examples drawn from the well-studied polymerization of dicyclopentadiene (DCPD), a structurally similar monomer.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing very low to no conversion of my this compound monomer. What are the potential causes?
Low conversion in ROMP is a common issue that can often be attributed to several key factors:
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Monomer Impurities: The purity of the monomer is critical. Functional groups that can act as Lewis bases (e.g., alcohols, amines, thiols, and even water) can coordinate to the metal center of the catalyst and inhibit its activity. Acetylenic impurities are also known to be potent catalyst poisons.
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Catalyst Inactivity: The ruthenium-based catalysts typically used for this type of polymerization (e.g., Grubbs' catalysts) are sensitive to air and moisture. Improper handling and storage can lead to catalyst degradation.
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Solvent Impurities: Solvents must be rigorously purified and degassed. Protic impurities, as well as certain coordinating solvents, can deactivate the catalyst.
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Incorrect Monomer Isomer: The exo isomer of norbornene-type monomers is generally much more reactive in ROMP than the endo isomer due to reduced steric hindrance.[1][2] Commercially available dicyclopentadiene, a similar monomer, is predominantly the less reactive endo isomer.[1][2] While specific data for this compound is limited, a similar reactivity difference between its isomers is expected.
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Sub-optimal Reaction Conditions: Factors such as temperature, monomer concentration, and catalyst loading play a significant role in polymerization kinetics.
Q2: How can I purify my this compound monomer to improve conversion rates?
Monomer purification is a critical step for successful ROMP. Here is a general protocol that can be adapted:
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Distillation: Distill the monomer under reduced pressure. This is effective for removing non-volatile impurities.
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Drying and Degassing: Dry the distilled monomer over a suitable drying agent (e.g., CaH₂). Subsequently, degas the monomer using several freeze-pump-thaw cycles to remove dissolved oxygen and other volatile impurities.
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Alumina Filtration: Passing the monomer through a plug of activated neutral alumina can remove polar impurities.
Q3: What is the recommended catalyst and catalyst loading for this polymerization?
The choice of catalyst and its loading are crucial for achieving high conversion.
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Catalyst Selection: Second and third-generation Grubbs' catalysts are generally more robust and exhibit higher activity towards a broader range of functional groups compared to the first-generation catalyst.[3] The third-generation Grubbs' catalyst is often preferred for its faster initiation rate, which can lead to better control over the polymerization.[4]
-
Catalyst Loading: The optimal monomer-to-catalyst ratio ([M]/[C]) can vary significantly depending on the desired polymer properties and the purity of the system. A higher catalyst loading will generally lead to a faster reaction and higher conversion, but it can also affect the mechanical and thermal properties of the resulting polymer.[3][5] For dicyclopentadiene, [M]/[C] ratios from 10,000:1 to 15,000:1 have been investigated, with a ratio of 10,000:1 showing a good balance of properties.[3][5]
| Parameter | Effect of Increasing Value |
| Tensile Strength | Decrease |
| Tensile Modulus | Decrease |
| Bending Strength | Decrease |
| Bending Modulus | Decrease |
| Impact Strength | Increase |
| Glass Transition Temperature (Tg) | Decrease |
Q4: My polymerization starts but then stops prematurely, resulting in a low molecular weight polymer. What could be the reason?
Premature termination of the polymerization can be caused by:
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Catalyst Decomposition: Even in the absence of external impurities, the catalyst can degrade over time, especially at elevated temperatures.[4]
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Presence of Inhibitors: Certain functional groups, even in trace amounts, can act as inhibitors. For example, N-donor ligands can reversibly or irreversibly inhibit Grubbs' catalysts.[6]
-
Chain Transfer Reactions: While ROMP can exhibit living characteristics, chain transfer reactions can occur, leading to the termination of a growing polymer chain and the initiation of a new one.
Experimental Protocols
General Protocol for ROMP of this compound
This is a generalized protocol and should be optimized for your specific experimental setup and goals.
-
Monomer and Solvent Preparation:
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Purify this compound by distillation under reduced pressure, followed by drying over CaH₂ and degassing via three freeze-pump-thaw cycles.
-
Dry the solvent (e.g., toluene, dichloromethane) using a solvent purification system or by distillation over an appropriate drying agent, followed by degassing.
-
-
Polymerization Setup:
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Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar under an inert atmosphere (e.g., argon or nitrogen).
-
Transfer the purified solvent to the flask via cannula.
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Dissolve the desired amount of this compound in the solvent.
-
-
Catalyst Addition and Polymerization:
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In a separate glovebox or under a positive pressure of inert gas, weigh the appropriate amount of Grubbs' catalyst.
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Dissolve the catalyst in a small amount of the degassed solvent.
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Inject the catalyst solution into the monomer solution with vigorous stirring to ensure rapid initiation.
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Allow the reaction to proceed at the desired temperature. Monitor the progress of the reaction by techniques such as ¹H NMR or GPC.
-
-
Termination and Polymer Isolation:
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Terminate the polymerization by adding a quenching agent, such as ethyl vinyl ether.
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol).
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Filter and wash the polymer with the non-solvent.
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Dry the polymer under vacuum to a constant weight.
-
Visualizations
Troubleshooting Workflow for Low Conversion
Caption: A logical workflow for troubleshooting low conversion rates.
Key Factors Influencing ROMP of Norbornene-Type Monomers
Caption: Interrelated factors affecting polymerization success.
References
- 1. Tricyclo[6.2.1.02,7]undeca-4,9-diene-3,6-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Rigid Polycyclic Derivatives of the Diels-Alder Adduct Tricyclo[6.2.1.02,7]undeca-4,9-dien-3,6-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 3. calpaclab.com [calpaclab.com]
- 4. cymitquimica.com [cymitquimica.com]
- 5. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 6. The synthesis of cyclic olefin copolymers (COCs) by ethylene copolymerisations with cyclooctene, cycloheptene, and with tricyclo[6.2.1.0(2,7)]undeca-4-ene: the effects of cyclic monomer structures on thermal properties - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Characterization of Impurities in Tricyclo[6.2.1.0²,⁷]undeca-4-ene Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and characterizing impurities encountered during the synthesis of Tricyclo[6.2.1.0²,⁷]undeca-4-ene.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Tricyclo[6.2.1.0²,⁷]undeca-4-ene synthesis resulted in a lower than expected yield and the presence of a significant, higher-boiling point impurity. What is the likely identity of this impurity?
A1: A common impurity in syntheses involving cyclopentadiene is its dimer, dicyclopentadiene (DCPD). Cyclopentadiene readily undergoes a Diels-Alder reaction with itself at room temperature to form the more stable dimer. If the cyclopentadiene used in your synthesis was not freshly "cracked" (monomerized) from DCPD immediately before use, significant amounts of the dimer will be present and can be carried through the reaction, leading to lower yields of the desired product.
Troubleshooting:
-
Verify Monomer Quality: Ensure that the cyclopentadiene was generated by thermal retro-Diels-Alder reaction of dicyclopentadiene (cracking) and used shortly after preparation.
-
Analytical Confirmation: The presence of dicyclopentadiene can be confirmed by Gas Chromatography-Mass Spectrometry (GC-MS). It will appear as a peak with a higher retention time and a molecular weight of 132.24 g/mol .
Q2: My NMR spectrum shows more peaks than expected for the Tricyclo[6.2.1.0²,⁷]undeca-4-ene product. What could be the cause?
A2: The presence of multiple isomers is a likely cause. The Diels-Alder reaction can produce both endo and exo stereoisomers. The endo isomer is typically the kinetically favored product, meaning it forms faster at lower temperatures. However, the exo isomer is often thermodynamically more stable and its formation can be favored at higher reaction temperatures or with prolonged reaction times.[1][2] The presence of both isomers will result in a more complex NMR spectrum than anticipated for a single product.
Troubleshooting:
-
Reaction Conditions: Review your reaction temperature and duration. Lower temperatures generally favor the endo product.
-
NMR Analysis: The ratio of endo to exo isomers can often be determined by ¹H NMR spectroscopy. The chemical shifts of the protons on the bridged ring system are typically different for each isomer.[3] For example, specific signals in the olefinic or allylic region can be integrated to quantify the ratio.
-
Chromatographic Separation: In some cases, the endo and exo isomers can be separated by column chromatography or specialized GC methods.
Q3: I observe a variety of minor peaks in my GC-MS analysis that I cannot readily identify. What are other potential sources of impurities?
A3: Besides dicyclopentadiene and stereoisomers, other impurities can arise from:
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Unreacted Starting Materials: Residual dienophile or other reagents used in the synthesis.
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Side Reactions: The starting materials may participate in other reactions depending on the specific conditions. For example, the dienophile could undergo polymerization.
-
Solvent and Reagent Impurities: Impurities present in the solvents or other reagents can be carried through the synthesis.
Troubleshooting:
-
Analyze Starting Materials: Run analytical tests (e.g., GC-MS, NMR) on your starting materials to check for pre-existing impurities.
-
Mass Spectral Library Search: Utilize a mass spectral library (e.g., NIST) to help identify the unknown peaks in your GC-MS chromatogram. PubChem also provides mass spectrometry data for Tricyclo[6.2.1.0²,⁷]undeca-4-ene.[4]
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Purification: Employ rigorous purification techniques such as column chromatography or distillation to remove these minor impurities.
Impurity Summary Table
| Impurity Name | Chemical Structure | Common Source | Typical Analytical Method(s) |
| Dicyclopentadiene (DCPD) | C₁₀H₁₂ | Dimerization of cyclopentadiene starting material | GC-MS |
| exo-Tricyclo[6.2.1.0²,⁷]undeca-4-ene | C₁₁H₁₆ | Stereoisomer formed during Diels-Alder reaction | ¹H NMR, GC-MS |
| Unreacted Dienophile | Varies | Incomplete reaction | GC-MS, HPLC |
| Solvent/Reagent Impurities | Varies | Contamination of starting materials | GC-MS |
Experimental Protocols
Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
This method is suitable for the qualitative and semi-quantitative analysis of volatile impurities in the synthesis of Tricyclo[6.2.1.0²,⁷]undeca-4-ene. Commercial suppliers often specify a purity of >96.0% by GC.[5]
1. Sample Preparation: a. Prepare a 1 mg/mL solution of the crude or purified product in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate). b. Filter the sample through a 0.2 µm syringe filter if any particulate matter is present.
2. GC-MS Instrumentation and Conditions (Example):
- GC Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
- Injector Temperature: 250 °C.
- Injection Volume: 1 µL.
- Split Ratio: 50:1.
- Oven Temperature Program:
- Initial temperature: 50 °C, hold for 2 minutes.
- Ramp: 10 °C/min to 280 °C.
- Hold at 280 °C for 5 minutes.
- Carrier Gas: Helium at a constant flow of 1 mL/min.
- MS Transfer Line Temperature: 280 °C.
- Ion Source Temperature: 230 °C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Scan Range: m/z 40-400.
3. Data Analysis: a. Integrate the peaks in the total ion chromatogram (TIC). b. Identify the main product peak corresponding to Tricyclo[6.2.1.0²,⁷]undeca-4-ene (MW: 148.24 g/mol ). c. Identify potential impurity peaks by their mass spectra and retention times. Compare with known spectra of dicyclopentadiene (MW: 132.24 g/mol ) and the starting dienophile. d. Use a mass spectral library to tentatively identify unknown impurities. e. The relative percentage of each impurity can be estimated from the peak area percentages in the TIC (assuming similar response factors).
Protocol 2: ¹H NMR Spectroscopy for Determination of endo/exo Isomer Ratio
This protocol describes how to use ¹H NMR to differentiate and quantify the endo and exo isomers of Tricyclo[6.2.1.0²,⁷]undeca-4-ene derivatives.[3]
1. Sample Preparation: a. Dissolve approximately 5-10 mg of the product mixture in about 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube. b. Ensure the sample is fully dissolved.
2. NMR Acquisition:
- Spectrometer: 400 MHz or higher for better resolution.
- Experiment: Standard ¹H NMR experiment.
- Number of Scans: 16-64, depending on sample concentration.
- Reference: Tetramethylsilane (TMS) at 0 ppm.
3. Spectral Analysis: a. Identify the distinct signals corresponding to the endo and exo isomers. Protons in different stereochemical environments will have different chemical shifts and coupling constants. b. Look for well-resolved signals that are unique to each isomer. These are often the olefinic protons or the bridgehead protons. c. Integrate the area of a characteristic peak for the endo isomer (A_endo) and a corresponding peak for the exo isomer (A_exo). d. Calculate the molar ratio of the isomers using the following formula:
- Ratio (endo:exo) = (A_endo / n_endo) : (A_exo / n_exo)
- Where n is the number of protons giving rise to the integrated signal.
Visualizations
Caption: Workflow for the synthesis, impurity characterization, and purification of Tricyclo[6.2.1.0²,⁷]undeca-4-ene.
Caption: Troubleshooting decision tree for common issues in Tricyclo[6.2.1.0²,⁷]undeca-4-ene synthesis.
References
Stability issues of Tricyclo[6.2.1.02,7]undeca-4-ene under storage
This technical support center provides guidance on the stability of Tricyclo[6.2.1.02,7]undeca-4-ene for researchers, scientists, and professionals in drug development.
Troubleshooting Guides & FAQs
This section addresses common stability issues encountered during the storage and handling of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dark, and well-ventilated area, preferably at temperatures below 15°C.[1][2][3] The container should be tightly sealed to prevent exposure to air and moisture. For enhanced stability, particularly for long-term storage, storing under an inert atmosphere, such as nitrogen or argon, is advisable.[4]
Q2: I've observed a change in the color of my this compound sample from colorless to light yellow. What could be the cause?
A2: A color change from colorless to light yellow may indicate the onset of degradation.[2][3] This can be triggered by exposure to air (oxidation), light (photodegradation), or elevated temperatures. It is crucial to re-analyze the purity of the sample using a suitable analytical method, such as Gas Chromatography (GC), before use.[1][2][3][5]
Q3: Can I store this compound in a standard laboratory freezer?
A3: While cool storage is recommended, the suitability of a standard laboratory freezer depends on its temperature and the potential for freeze-thaw cycles. For some cyclic olefin polymers, low-temperature storage is beneficial. However, repeated freeze-thaw cycles can potentially affect the material's integrity. If cryogenic storage is considered, specialized containers like those made from cyclic olefin polymers may offer better container closure integrity compared to glass vials. It is advisable to consult the supplier's specific recommendations for sub-zero temperature storage.
Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Action |
| Decreased Purity on GC Analysis | Exposure to air, light, or elevated temperatures leading to degradation. | - Store the compound under an inert atmosphere (e.g., nitrogen or argon). - Protect from light by using amber vials or storing in the dark. - Ensure storage temperature is consistently maintained below 15°C.[1][2][3] - Re-purify the compound if necessary. |
| Inconsistent Experimental Results | Use of a partially degraded sample. | - Always use a freshly opened or recently analyzed sample. - Perform a quick purity check (e.g., TLC or GC) before each critical experiment. |
| Formation of Unexpected Byproducts | Acid-catalyzed rearrangement or oxidation. The strained nature of the tricyclic system can make it susceptible to rearrangements in the presence of acids.[6] | - Avoid contact with acidic conditions unless required by the experimental protocol. - Use freshly distilled, peroxide-free solvents. - Consider adding a radical inhibitor (e.g., BHT) for long-term storage if oxidative degradation is suspected. |
Data on Storage and Stability
While specific quantitative stability data for this compound is not extensively available in public literature, the following table summarizes general recommendations and typical observations for this class of strained alkenes.
| Parameter | Condition | Recommendation/Observation | Reference |
| Storage Temperature | Room Temperature | Not recommended for long-term storage. | [1][2][3] |
| Cool, Dark Place (<15°C) | Recommended for optimal stability. | [1][2][3] | |
| Atmosphere | Air | Potential for oxidation, leading to discoloration and impurity formation. | [4][7] |
| Inert Gas (Nitrogen, Argon) | Highly Recommended to prevent oxidative degradation. | [4] | |
| Light Exposure | Ambient Light | Can promote photodegradation. | |
| Dark Storage | Recommended to minimize light-induced degradation. | [8] | |
| Incompatible Materials | Oxidizing agents, strong acids, strong bases | Avoid contact to prevent vigorous reactions and degradation. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.
Objective: To assess the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Calibrated oven
-
Photostability chamber
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or MS)
-
GC-MS system
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 M NaOH.
-
Dilute with methanol to the initial concentration.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 M HCl.
-
Dilute with methanol to the initial concentration.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Keep at room temperature for 24 hours, protected from light.
-
-
Thermal Degradation:
-
Transfer 1 mL of the stock solution to a vial and heat in an oven at 80°C for 48 hours.
-
-
Photolytic Degradation:
-
Expose 1 mL of the stock solution in a photostability chamber according to ICH Q1B guidelines.
-
-
Control Sample: Keep 1 mL of the stock solution at 4°C in the dark.
-
Analysis: Analyze all samples (stressed and control) by HPLC and/or GC-MS to identify and quantify any degradation products.
Protocol 2: Routine Purity Assessment by Gas Chromatography (GC)
Objective: To determine the purity of this compound.
Materials:
-
This compound sample
-
Suitable solvent (e.g., dichloromethane or ethyl acetate, GC grade)
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
Capillary column suitable for hydrocarbon analysis (e.g., DB-5 or equivalent)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample in the chosen solvent (e.g., 1 mg/mL).
-
GC Conditions (Example):
-
Injector Temperature: 250°C
-
Detector Temperature: 280°C
-
Oven Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold at 250°C for 5 minutes.
-
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
-
Injection: Inject an appropriate volume (e.g., 1 µL) of the sample solution.
-
Data Analysis: Integrate the peak areas and calculate the purity as the percentage of the main peak area relative to the total peak area.
Visualizations
Caption: Factors influencing the stability of this compound.
Caption: Troubleshooting workflow for stability issues.
References
- 1. Tricyclo[6.2.1.0(2,7)]undeca-4-ene 91465-71-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. Tricyclo[6.2.1.0(2,7)]undeca-4-ene 91465-71-3 | TCI AMERICA [tcichemicals.com]
- 3. Tricyclo[6.2.1.0(2,7)]undeca-4-ene 91465-71-3 | TCI Deutschland GmbH [tcichemicals.com]
- 4. youtube.com [youtube.com]
- 5. Tricyclo[6.2.1.0(2,7)]undeca-4-ene 96.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 6. This compound | 91465-71-3 | Benchchem [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. fao.org [fao.org]
Technical Support Center: Catalyst Deactivation in the ROMP of Tricyclo[6.2.1.0²,⁷]undeca-4-ene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to catalyst deactivation during the Ring-Opening Metathesis Polymerization (ROMP) of tricyclo[6.2.1.0²,⁷]undeca-4-ene. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of catalyst deactivation in the ROMP of tricyclo[6.2.1.0²,⁷]undeca-4-ene?
A1: Catalyst deactivation in the ROMP of tricyclo[6.2.1.0²,⁷]undeca-4-ene, a norbornene-type monomer, can be attributed to several factors. While specific studies on this exact monomer are limited, drawing parallels from structurally similar norbornene derivatives and dicyclopentadiene, the primary causes include:
-
Impurities in the Monomer or Solvent: Protic impurities (e.g., water, alcohols), Lewis bases (e.g., amines, phosphines), and oxygen can react with the ruthenium catalyst, leading to its deactivation.
-
Functional Group Incompatibility: Although Grubbs catalysts are known for their functional group tolerance, certain groups can interfere with the catalyst's activity. For instance, primary alkylamines can rapidly quench polymerization.[1][2]
-
Secondary Metathesis Reactions: Highly active catalysts can sometimes lead to "back-biting," where the catalyst reacts with the double bonds within the growing polymer chain, which can affect the polymer's molecular weight and dispersity.[3]
-
High Temperatures: Elevated temperatures can accelerate catalyst decomposition pathways.
-
Atmospheric Exposure: Oxygen can degrade the catalyst, highlighting the importance of conducting ROMP reactions under an inert atmosphere.[4]
Q2: My polymerization is sluggish or stalls completely. What are the likely causes and how can I troubleshoot this?
A2: A sluggish or stalled polymerization is a common indicator of catalyst deactivation. To troubleshoot this issue, consider the following:
-
Monomer and Solvent Purity: Ensure the tricyclo[6.2.1.0²,⁷]undeca-4-ene monomer and your solvent are rigorously purified and degassed to remove any potential inhibitors.
-
Catalyst Activity: Verify the activity of your Grubbs catalyst. Catalysts can degrade over time, even when stored under what are thought to be inert conditions. It is advisable to use freshly sourced or properly stored catalyst.
-
Inert Atmosphere: Ensure your reaction is performed under a strict inert atmosphere (e.g., nitrogen or argon) to prevent oxygen-induced deactivation.[4]
-
Catalyst Loading: Increasing the catalyst loading may help to overcome minor levels of impurities, though this is not a substitute for proper purification. The ratio of monomer to catalyst can significantly impact the reaction.[5][6]
Q3: I am observing a broad molecular weight distribution (high polydispersity index - PDI) in my final polymer. What could be the reason?
A3: A high PDI suggests a loss of control over the polymerization process. Potential causes include:
-
Chain Transfer Reactions: Unintended chain transfer agents present as impurities can lead to the formation of polymer chains of varying lengths.
-
Slow Initiation: If the rate of initiation is slow compared to the rate of propagation, not all polymer chains will start growing at the same time, resulting in a broader molecular weight distribution.
-
Catalyst Deactivation during Polymerization: If the catalyst deactivates over the course of the reaction, it can lead to incomplete polymerization and a broader PDI.
-
Back-biting: As mentioned earlier, secondary metathesis reactions with the polymer backbone can scramble the polymer chains and broaden the PDI.[3]
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues encountered during the ROMP of tricyclo[6.2.1.0²,⁷]undeca-4-ene.
| Problem | Potential Cause | Recommended Solution(s) |
| No polymerization or very low conversion | 1. Inactive catalyst. 2. Gross impurities in monomer or solvent. 3. Incorrect reaction setup (e.g., air leak). | 1. Test catalyst activity with a reliable monomer (e.g., norbornene). 2. Purify monomer and solvent (e.g., distillation, passing through alumina). 3. Check all seals and connections in the reaction setup; ensure proper inert gas flow. |
| Low polymer yield | 1. Insufficient catalyst loading. 2. Partial catalyst deactivation by trace impurities. 3. Sub-optimal reaction temperature or time. | 1. Increase catalyst loading incrementally. 2. Further purify all reagents. 3. Optimize reaction conditions; monitor the reaction over time to determine the point of termination. |
| High Polydispersity Index (PDI > 1.2) | 1. Presence of chain transfer agents. 2. Slow initiation relative to propagation. 3. Catalyst "back-biting". | 1. Rigorously purify monomer and solvent. 2. Choose a catalyst with a faster initiation rate if available. 3. Use a less active catalyst or lower the reaction temperature. |
| Gel formation | 1. High monomer concentration. 2. Cross-linking side reactions. 3. High catalyst loading leading to rapid, uncontrolled polymerization. | 1. Reduce the monomer concentration. 2. This is less common with monofunctional norbornenes but can occur if impurities with multiple double bonds are present. 3. Decrease the catalyst loading. |
Experimental Protocols
Protocol 1: General Procedure for ROMP of Tricyclo[6.2.1.0²,⁷]undeca-4-ene
This protocol is a general guideline and may require optimization based on the specific Grubbs catalyst used and the desired polymer properties.
-
Monomer and Solvent Preparation:
-
Purify tricyclo[6.2.1.0²,⁷]undeca-4-ene by distillation under reduced pressure.
-
Dry the solvent (e.g., dichloromethane, toluene) using a suitable drying agent (e.g., calcium hydride) followed by distillation under an inert atmosphere.
-
Degas both the monomer and solvent by several freeze-pump-thaw cycles or by sparging with an inert gas for at least 30 minutes.
-
-
Polymerization:
-
In a glovebox, add the purified monomer to a dried Schlenk flask equipped with a magnetic stir bar.
-
Add the degassed solvent to achieve the desired monomer concentration (e.g., 0.1-1 M).
-
In a separate vial, dissolve the appropriate amount of Grubbs catalyst (e.g., Grubbs 2nd or 3rd Generation) in a small amount of the degassed solvent.
-
Rapidly inject the catalyst solution into the stirring monomer solution.
-
Allow the reaction to proceed at the desired temperature (typically room temperature) for the specified time.
-
-
Termination and Precipitation:
-
Quench the polymerization by adding a small amount of a terminating agent, such as ethyl vinyl ether.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as methanol.
-
Collect the polymer by filtration, wash with fresh non-solvent, and dry under vacuum to a constant weight.
-
Protocol 2: Monitoring Monomer Conversion by ¹H NMR Spectroscopy
-
Reaction Setup: Set up the polymerization reaction as described in Protocol 1, but on a smaller scale suitable for NMR analysis.
-
Sampling: At various time points, carefully extract a small aliquot from the reaction mixture under an inert atmosphere.
-
Quenching: Immediately quench the aliquot by adding a drop of ethyl vinyl ether.
-
NMR Analysis: Prepare the sample for ¹H NMR analysis by dissolving it in a deuterated solvent (e.g., CDCl₃).
-
Data Analysis: Compare the integration of the monomer's olefinic proton signals with the integration of the polymer's broad olefinic proton signals to determine the percent conversion.
Visualizations
Catalyst Deactivation Pathways
Caption: Common pathways leading to the deactivation of Grubbs-type catalysts in ROMP.
Troubleshooting Workflow for ROMP
Caption: A logical workflow for troubleshooting common issues in ROMP experiments.
References
- 1. Probing Catalyst Degradation in Metathesis of Internal Olefins: Expanding Access to Amine-Tagged ROMP Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The Organometallic HyperTextBook: Ring-Opening Metathesis Polymerization (ROMP) [ilpi.com]
- 4. shsu-ir.tdl.org [shsu-ir.tdl.org]
- 5. poj.ippi.ac.ir [poj.ippi.ac.ir]
- 6. Effect of different catalyst ratios on the ring-opening metathesis polymerization (ROMP) of dicyclopentadiene [poj.ippi.ac.ir]
Validation & Comparative
Computational Analysis of Transition States in Tricyclo[6.2.1.02,7]undeca-4-ene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The study of transition states in complex polycyclic molecules like Tricyclo[6.2.1.02,7]undeca-4-ene is crucial for understanding reaction mechanisms, predicting product distributions, and designing novel synthetic pathways. This guide provides a comparative analysis of the computational approaches used to investigate the transition states of this specific tricyclic system and its analogs, focusing on pericyclic reactions such as sigmatropic rearrangements and electrocyclic reactions. Due to the limited availability of specific computational data for this compound in the current literature, this guide draws upon theoretical principles and data from closely related bicyclic and tricyclic systems to provide a comprehensive overview.
Theoretical Framework: Pericyclic Reactions
Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state. They are characterized by the simultaneous breaking and forming of bonds and are governed by the principles of orbital symmetry, famously articulated in the Woodward-Hoffmann rules. The two primary types of pericyclic reactions relevant to this compound are:
-
Sigmatropic Rearrangements: These involve the migration of a σ-bond across a π-system. The Cope rearrangement, a[1][1]-sigmatropic shift, is a prominent example.
-
Electrocyclic Reactions: These are intramolecular reactions that involve the formation of a σ-bond between the termini of a conjugated π-system, leading to a cyclic product, or the reverse ring-opening process.
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the mechanisms of these reactions by locating and characterizing the high-energy transition state structures.
Comparison of Computational Methods for Transition State Analysis
The investigation of transition states in systems like this compound typically employs a range of quantum chemical methods. The choice of method represents a trade-off between computational cost and accuracy.
| Computational Method | Description | Typical Application in Bicyclic Systems | Strengths | Limitations |
| Density Functional Theory (DFT) | A method that uses the electron density to calculate the energy of a system. Functionals like B3LYP and M06-2X are commonly used. | Geometry optimization of ground and transition states, frequency calculations to confirm transition states (one imaginary frequency). | Good balance of accuracy and computational cost for medium to large molecules. | Accuracy is dependent on the chosen functional; may not be as reliable for systems with significant multireference character. |
| Complete Active Space Self-Consistent Field (CASSCF) | A multireference method that is essential for describing electronic states that cannot be represented by a single Slater determinant. | Investigation of photochemical reactions and excited-state potential energy surfaces, particularly in systems like norbornadiene.[1][2][3][4] | Accurately describes bond-breaking/forming processes and electronic excitations. | Computationally very expensive, limited to smaller systems or active spaces. |
| Coupled Cluster (CC) Theory | A high-level ab initio method that provides very accurate energies. CCSD(T) is often considered the "gold standard". | High-accuracy single-point energy calculations on DFT-optimized geometries to refine activation barriers. | Highly accurate for single-reference systems. | Extremely high computational cost, not feasible for geometry optimizations of large molecules. |
| Semi-empirical Methods (e.g., AM1, PM6) | Approximate methods that use parameters derived from experimental data to simplify calculations. | Initial exploration of potential energy surfaces and qualitative predictions. | Very fast, suitable for very large systems or high-throughput screening. | Generally not accurate enough for reliable quantitative predictions of activation energies and transition state geometries. |
Hypothetical Transition States for this compound Rearrangements
While specific computational data for this compound is scarce, we can propose plausible pericyclic reaction pathways and their corresponding transition states based on its structure and analogy to related systems.
Cope Rearrangement ([1][1]-Sigmatropic Shift)
The endo isomer of this compound possesses a 1,5-diene moiety within its framework, making it a candidate for a Cope rearrangement. This rearrangement would proceed through a boat-like transition state due to the conformational constraints of the bicyclic system.
Caption: Plausible Cope rearrangement of this compound.
Computational studies on analogous rearrangements in systems like endo-dicyclopentadiene would be necessary to estimate the activation energy. The strained nature of the boat transition state in this rigid system is expected to lead to a significant activation barrier.
Electrocyclic Ring Opening
The cyclohexene moiety within the this compound structure could potentially undergo a thermal or photochemical electrocyclic ring-opening. According to the Woodward-Hoffmann rules, a thermal 6π-electrocyclic ring opening would proceed in a disrotatory fashion.
Caption: Hypothetical electrocyclic ring opening of the cyclohexene moiety.
Computational analysis of the electrocyclic ring opening of simpler bicyclo[n.m.l]alkenes can provide insights into the feasibility and stereochemistry of this transformation.
Experimental Protocols for Computational Analysis
A typical computational workflow for analyzing the transition states of a pericyclic reaction in a molecule like this compound would involve the following steps:
Caption: A standard workflow for computational transition state analysis.
Detailed Methodologies:
-
Geometry Optimization: The initial structures of the reactant, product, and a guess for the transition state are optimized using a DFT method (e.g., B3LYP/6-31G(d)).
-
Transition State Search: A transition state optimization algorithm is employed to locate the saddle point on the potential energy surface.
-
Frequency Analysis: Vibrational frequencies are calculated at the optimized geometries. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.
-
Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to confirm that the located transition state connects the intended reactant and product minima on the potential energy surface.
-
Energy Refinement: To obtain more accurate activation energies, single-point energy calculations are often performed on the DFT-optimized geometries using a higher-level method like CCSD(T) with a larger basis set.
Comparative Data from Analogous Systems
While specific data for this compound is lacking, the following table presents representative computational data for pericyclic reactions in structurally related bicyclic systems to provide a basis for comparison.
| Reaction | System | Method | Calculated Activation Energy (kcal/mol) | Reference |
| Cope Rearrangement | 1,5-hexadiene (chair TS) | B3LYP/6-31G(d) | 33.6 | [5] |
| Cope Rearrangement | 1,5-hexadiene (boat TS) | B3LYP/6-31G(d) | 39.9 | [5] |
| Electrocyclic Ring Opening | cis-Bicyclo[4.2.0]oct-7-ene | DFT | ~35-40 | [6] |
| [2+2] Photocycloaddition | Norbornadiene | CASSCF | - (Excited State Dynamics) | [1][2][3][4] |
Note: The activation energies are highly dependent on the specific substituents and the level of theory used.
Conclusion
References
A Comparative Guide to DFT Studies on the Diels-Alder Dimerization of Cyclopentadiene
Initial Scope: This guide was initially intended to cover DFT studies on the Diels-Alder reaction between cyclopentadiene and norbornene. However, a thorough literature search revealed a lack of specific computational studies on this particular reaction. Consequently, the focus has been shifted to the extensively researched and classic example of the Diels-Alder dimerization of cyclopentadiene. This reaction serves as an excellent model for comparing computational methodologies in predicting reaction stereoselectivity and energetics.
The Diels-Alder dimerization of cyclopentadiene, where one molecule acts as the diene and the other as the dienophile, is a cornerstone for studying pericyclic reactions and the principles of kinetic versus thermodynamic control. Density Functional Theory (DFT) has become an invaluable tool for elucidating the subtle energetic differences that govern the formation of the endo and exo products. This guide provides a comparative overview of the performance of various DFT functionals in modeling this reaction, supported by computational data.
Data Presentation: Energetics of Cyclopentadiene Dimerization
The stereochemical outcome of the cyclopentadiene dimerization is determined by the relative activation barriers leading to the endo and exo transition states. The endo product is formed faster (kinetic control) due to favorable secondary orbital interactions, while the exo product is generally the more stable isomer (thermodynamic control).[1] The following table summarizes calculated activation enthalpies (ΔH‡) and reaction enthalpies (ΔHrxn) for the formation of the endo and exo adducts using different computational methods.
| Method/Functional | Basis Set | Pathway | Activation Enthalpy (ΔH‡) (kcal/mol) | Reaction Enthalpy (ΔHrxn) (kcal/mol) | Selectivity Preference (ΔΔH‡ endo-exo) (kcal/mol) |
| CBS-QB3 | - | endo | 19.0 | - | -2.1 |
| exo | 21.1 | - | |||
| B3LYP | 6-31G(d) | endo | 28.7 | - | -1.4 |
| exo | 30.1 | - | |||
| M06-2X | (not specified) | endo | Lower than B3LYP (Implied) | - | - |
| exo | Lower than B3LYP (Implied) | - | |||
| Experimental | - | endo | ~16-18 | -18.4 | - |
| exo | Higher than endo | -19.1 |
Note: Data for CBS-QB3 and B3LYP are based on the closely related dimerization of 1,3-cyclohexadiene as a reference for performance comparison[2]; specific values for cyclopentadiene dimerization may vary slightly but trends are consistent. The M06-2X functional is noted for providing more accurate energetics for cycloadditions compared to B3LYP.[3] Experimental data shows the exo-dicyclopentadiene is about 0.7 kcal/mol more stable than the endo form.[1]
Experimental Protocols: Computational Methodologies
The data presented in this guide are derived from computational studies employing Density Functional Theory. The general workflow for these calculations is as follows:
-
Geometry Optimization: The ground state geometries of the reactants (cyclopentadiene) and the endo and exo products (dicyclopentadiene) are optimized. This is typically performed using a specific DFT functional (e.g., B3LYP, M06-2X) paired with a basis set (e.g., 6-31G(d)).[4]
-
Transition State (TS) Search: The transition state structures for both the endo and exo pathways are located on the potential energy surface. This is a critical step, often accomplished using methods like the synchronous transit-guided quasi-Newton (STQN) method or by eigenvector following. The located transition states are characterized by the presence of a single imaginary frequency in the vibrational analysis, which corresponds to the motion along the reaction coordinate.
-
Frequency Calculations: Vibrational frequency calculations are performed on all optimized structures (reactants, products, and transition states). These calculations confirm the nature of the stationary points (minima or first-order saddle points) and provide the zero-point vibrational energies (ZPVE) and thermal corrections to enthalpy and Gibbs free energy.
-
Energy Calculations: Single-point energy calculations are often performed on the optimized geometries using a higher level of theory or a larger basis set to obtain more accurate electronic energies. High-accuracy composite methods like CBS-QB3 are used as benchmarks to evaluate the performance of different DFT functionals.[2][5]
-
Reaction Pathway Analysis: Intrinsic Reaction Coordinate (IRC) calculations can be performed to confirm that the located transition states connect the reactants to the desired products.
Mandatory Visualization: Reaction Pathway Diagram
The following diagram illustrates the energetic landscape of the Diels-Alder dimerization of cyclopentadiene, highlighting the kinetically favored endo pathway and the thermodynamically favored exo product.
Caption: Energy profile for cyclopentadiene dimerization.
References
- 1. researchgate.net [researchgate.net]
- 2. Transition states for the dimerization of 1,3-cyclohexadiene: a DFT, CASPT2, and CBS-QB3 quantum mechanical investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Revealing the Critical Role of Global Electron Density Transfer in the Reaction Rate of Polar Organic Reactions within Molecular Electron Density Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Catalysts for Tricyclo[6.2.1.02,7]undeca-4-ene Polymerization
For Researchers, Scientists, and Drug Development Professionals
The polymerization of Tricyclo[6.2.1.02,7]undeca-4-ene, a strained cyclic olefin, offers a pathway to novel polymeric materials with unique thermal and mechanical properties. The choice of catalyst is paramount in controlling the polymerization mechanism, and consequently, the microstructure and characteristics of the resulting polymer. This guide provides a comparative overview of three major classes of catalysts employed for the polymerization of norbornene-type monomers, with specific data available for the copolymerization of this compound.
Catalyst Performance Comparison
The selection of a catalyst system dictates the polymerization pathway, influencing key polymer properties such as molecular weight (Mw), molecular weight distribution (PDI), and thermal characteristics (e.g., glass transition temperature, Tg). Below is a summary of expected performance based on catalyst type for the polymerization of strained cyclic olefins like this compound.
| Catalyst Type | Catalyst Example | Polymerization Type | Polymer Yield | Molecular Weight (Mw) | PDI (Mw/Mn) | Glass Transition Temp. (Tg) | Key Features |
| Ziegler-Natta | TiCl₄/Al(C₂H₅)₃ | Vinyl-addition | High | High | Broad | High | Cost-effective, robust, but poor control over polymer architecture.[1][2] |
| Metallocene | Cp*TiCl₂(OAr) / MAO | Vinyl-addition (Copolymerization) | High | High (1.08–12.6 × 10⁵ g/mol for copolymer) | Narrow | High (dependent on comonomer content) | Excellent control over stereochemistry and microstructure.[3][4] |
| Late-Transition Metal | [Pd(allyl)Cl]₂/Phosphine Ligand | Vinyl-addition | High | Controllable | Narrow | Variable | High tolerance to functional groups.[5][6] |
Note: Data for Ziegler-Natta and Late-Transition Metal catalysts are based on the polymerization of norbornene and are illustrative for this compound. Data for Metallocene catalysts is from the copolymerization of ethylene and this compound.
Experimental Protocols
Detailed experimental procedures are crucial for reproducible results. The following are generalized protocols for the polymerization of norbornene-type monomers, with a specific example for the copolymerization of this compound.
General Vinyl-Addition Polymerization Protocol (Ziegler-Natta and Late-Transition Metal Catalysts):
-
Reactor Preparation: A Schlenk flask or a stirred glass reactor is dried under vacuum and purged with an inert gas (e.g., argon or nitrogen).
-
Solvent and Monomer Addition: The desired amount of anhydrous solvent (e.g., toluene, chlorobenzene) and the monomer (this compound) are introduced into the reactor.
-
Catalyst Preparation and Addition: The catalyst components are prepared as solutions in an inert solvent. The cocatalyst (e.g., methylaluminoxane (MAO) for some late-transition metal catalysts, or an organoaluminum compound for Ziegler-Natta) is added to the reactor, followed by the transition metal complex.
-
Polymerization: The reaction mixture is stirred at a controlled temperature for a specified duration.
-
Termination and Polymer Isolation: The polymerization is quenched by the addition of a protic solvent (e.g., methanol). The precipitated polymer is then filtered, washed, and dried under vacuum.
Specific Protocol for Ethylene and this compound Copolymerization with a Half-Titanocene Catalyst:
This protocol is based on the copolymerization using a Cp′TiCl₂(X)-type catalyst.[3]
-
Reactor Setup: A 100 mL glass autoclave equipped with a magnetic stirrer is used.
-
Reaction Mixture Preparation: Toluene, a prescribed amount of MAO solution in toluene, and this compound are added to the reactor under an inert atmosphere.
-
Polymerization Initiation: The reactor is saturated with ethylene at a controlled pressure. The polymerization is initiated by adding a toluene solution of the half-titanocene catalyst.
-
Reaction Conditions: The polymerization is conducted at a constant temperature and ethylene pressure with continuous stirring.
-
Termination and Product Recovery: After the desired reaction time, the polymerization is stopped by adding acidic methanol. The resulting polymer is isolated by filtration, washed with methanol, and dried in a vacuum oven.
Visualizing the Experimental Workflow
The following diagram illustrates a generalized workflow for a comparative study of catalysts for this compound polymerization.
Caption: Generalized workflow for comparative catalyst study.
This guide provides a foundational understanding for researchers initiating studies into the polymerization of this compound. The choice of catalyst will ultimately depend on the desired polymer properties and the specific research or application goals. Further experimental investigation is necessary to establish a comprehensive comparative dataset for the homopolymerization of this specific monomer with various catalyst systems.
References
- 1. The Influence of Ziegler-Natta and Metallocene Catalysts on Polyolefin Structure, Properties, and Processing Ability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ziegler-Natta catalysis: 50 years after the Nobel Prize | MRS Bulletin | Cambridge Core [cambridge.org]
- 3. The synthesis of cyclic olefin copolymers (COCs) by ethylene copolymerisations with cyclooctene, cycloheptene, and with tricyclo[6.2.1.0(2,7)]undeca-4-ene: the effects of cyclic monomer structures on thermal properties - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Metallocene vs. Ziegler-Natta Catalysts: Which to Choose? [grace.com]
- 5. researchgate.net [researchgate.net]
- 6. lac.dicp.ac.cn [lac.dicp.ac.cn]
A Comparative Guide to the Kinetic Studies of Tricyclo[6.2.1.02,7]undeca-4-ene Formation
This guide provides a comprehensive comparison of the kinetic and synthetic aspects of forming the Tricyclo[6.2.1.02,7]undeca-4-ene skeleton. Primarily focusing on the prevalent Diels-Alder reaction, this document also explores alternative synthetic strategies, offering researchers, scientists, and drug development professionals a detailed overview of the available methodologies. Experimental data is presented to support an objective comparison of the different approaches.
Primary Synthetic Route: The Diels-Alder Reaction
The construction of the Tricyclo[6.2.1.02,7]undecane framework is most commonly and efficiently achieved through a [4+2] cycloaddition, known as the Diels-Alder reaction.[1] This reaction typically involves the cycloaddition of a cyclopentadiene (acting as the diene) with a suitable dienophile. The parent compound, this compound, is formed from the reaction of cyclopentadiene with an ethylene equivalent.
Kinetic Data
The kinetics of the Diels-Alder reaction are highly dependent on the nature of the diene and dienophile, as well as the reaction conditions such as temperature and solvent. For the formation of the closely related norbornene from cyclopentadiene and ethylene in the gas phase, the following kinetic parameters have been determined.[2]
| Reaction | Temperature Range (K) | Rate Constant (k) Expression | Activation Energy (Ea) (kcal/mol) | Pre-exponential Factor (A) (l mol⁻¹s⁻¹) | Reference |
| Cyclopentadiene + Ethylene → Norbornene (forward) | 521–570 | log(k₁/l mol⁻¹s⁻¹) = (7.59 ± 0.63) – (23.67 ± 1.56) / (RTln10) | 23.67 ± 1.56 | 10⁷.⁵⁹ ± ⁰.⁶³ | [2] |
| Norbornene → Cyclopentadiene + Ethylene (retro) | 521–570 | log(k₋₁/s⁻¹) = (14.26 ± 0.28) – (44.54 ± 0.72) / (RTln10) | 44.54 ± 0.72 | 10¹⁴.²⁶ ± ⁰.²⁸ | [2] |
The dimerization of cyclopentadiene itself, which forms a similar tricyclic structure (dicyclopentadiene), is also a well-studied Diels-Alder reaction. At 25 °C, the rate constant for this dimerization to the endo-adduct is 8.3 × 10⁻⁷ M⁻¹s⁻¹. The reaction is subject to kinetic and thermodynamic control; at low temperatures, the endo product is favored, while at higher temperatures, the more stable exo product can be formed as the reaction becomes reversible.[3] For instance, heating cyclopentadiene at 200 °C for about two days results in an endo:exo ratio of 4:1.[3]
Experimental Protocol: Diels-Alder Reaction
A general procedure for the Diels-Alder reaction to form a tricyclic undecane derivative involves the reaction of freshly prepared cyclopentadiene with a dienophile. Cyclopentadiene is obtained by the retro-Diels-Alder reaction of its dimer, dicyclopentadiene.
1. Cracking of Dicyclopentadiene: Dicyclopentadiene is "cracked" by heating it to a high temperature (around 170-180 °C).[3] The lower-boiling cyclopentadiene monomer (b.p. 41 °C) is distilled and collected, typically in a cold receiver to prevent immediate re-dimerization.
2. Cycloaddition Reaction: The freshly distilled cyclopentadiene is then reacted with a dienophile. For the synthesis of tricyclo[6.2.1.02,7]undeca-4,9-dien-3,6-dione, cyclopentadiene is added to a solution of p-benzoquinone in a hexane-ethyl acetate mixture at 0 °C, and the mixture is stirred for several hours.[4] For reactions with less reactive dienophiles, heating in a sealed tube may be necessary. For example, reacting dicyclopentadiene with a dienophile at 185 °C in a sealed tube allows for the in-situ generation of cyclopentadiene and subsequent cycloaddition.
References
- 1. This compound | 91465-71-3 | Benchchem [benchchem.com]
- 2. The kinetics of reversible Diels–Alder reactions in the gas phase. Part II. Cyclopentadiene and ethylene - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Synthesis and Biological Evaluation of Rigid Polycyclic Derivatives of the Diels-Alder Adduct Tricyclo[6.2.1.02,7]undeca-4,9-dien-3,6-dione - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Tricyclo[6.2.1.0(2,7)]undeca-4-ene: Established Routes and Emerging Alternatives
For researchers, scientists, and professionals in drug development, the efficient synthesis of complex molecular scaffolds is a cornerstone of innovation. This guide provides a comparative analysis of synthetic routes to Tricyclo[6.2.1.0(2,7)]undeca-4-ene, a bridged cyclic hydrocarbon of interest for its rigid, three-dimensional structure. We will delve into the classical, well-established methods and explore potential new strategies, presenting key performance data and detailed experimental protocols to inform synthetic planning.
The tricyclo[6.2.1.0(2,7)]undecane framework is a key structural motif in a variety of complex molecules and has been a target for synthetic chemists for decades. The most common and historically significant approach to this skeleton is a Diels-Alder cycloaddition, while newer methods are being explored to improve efficiency and expand the chemical space around this scaffold.
Classical Synthetic Route: The Diels-Alder Approach
The traditional and most widely employed synthesis of the tricyclo[6.2.1.0(2,7)]undecane core relies on the robust and predictable Diels-Alder reaction between cyclopentadiene and a suitable dienophile. The common starting point is the cycloaddition of cyclopentadiene and p-benzoquinone to form the endo-adduct, tricyclo[6.2.1.0(2,7)]undeca-4,9-diene-3,6-dione.[1] This versatile intermediate can then be subjected to a series of transformations to yield the target Tricyclo[6.2.1.0(2,7)]undeca-4-ene.
A typical synthetic sequence involves:
-
Diels-Alder Cycloaddition: Reaction of cyclopentadiene with p-benzoquinone.
-
Catalytic Hydrogenation: Selective reduction of the C9-C10 double bond.
-
Deoxygenation: Removal of the two ketone functionalities.
This multi-step process, while reliable, can be lengthy and may require optimization for each step to achieve high overall yields.
Data Presentation: Classical Route Performance
| Step | Reaction | Reagents & Conditions | Yield | Stereoselectivity | Reference |
| 1 | Diels-Alder Cycloaddition | Cyclopentadiene, p-benzoquinone, hexane-ethyl acetate (5:1), 0°C, 4h | 97% | Predominantly endo | [1] |
| 2 | Catalytic Hydrogenation | H₂, Pd/C, Ethyl acetate, RT | High | syn-addition | [2] |
| 3 | Wolff-Kishner Reduction | Hydrazine hydrate, KOH, diethylene glycol, 180-200°C | Moderate to High | N/A | [2] |
Experimental Protocols: Key Steps in the Classical Route
Step 1: Synthesis of tricyclo[6.2.1.0(2,7)]undeca-4,9-diene-3,6-dione
To a solution of p-benzoquinone (22 g, 203 mmol) in a 5:1 mixture of hexane-ethyl acetate, cooled to 0°C, cyclopentadiene (14.6 g, 221 mmol) is added. The resulting mixture is stirred for 4 hours at 0°C. The precipitated product is collected by filtration and recrystallized from hexane to afford the endo adduct in high purity.[1]
Step 3: Deoxygenation via Wolff-Kishner Reduction
The diketone intermediate is heated with hydrazine hydrate and a strong base, such as potassium hydroxide, in a high-boiling solvent like diethylene glycol. The reaction mixture is heated to a high temperature (typically 180-200°C) to facilitate the decomposition of the initially formed hydrazone and subsequent reduction of the carbonyl groups to methylenes.[2]
Emerging Synthetic Strategies: A Glimpse into New Possibilities
While the Diels-Alder approach is a workhorse, the quest for more convergent and efficient syntheses has led to the exploration of alternative strategies. These "new" routes often aim to construct the tricyclic framework in a more direct manner or from different starting materials.
Alternative Diels-Alder Approach: Direct Synthesis of a Substituted Analog
One alternative approach involves a Diels-Alder reaction that directly forms a substituted tricyclo[6.2.1.0(2,7)]undec-4-ene skeleton. For instance, the reaction of norbornene with isoprene can yield 5-methyl-tricyclo[6.2.1.0(2,7)]undec-4-ene.[3] This method offers a more convergent route to a functionalized analog of the target molecule.
| Step | Reaction | Reagents & Conditions | Yield | Stereoselectivity | Reference |
| 1 | Diels-Alder Cycloaddition | Norbornene, isoprene, pyrogallol, 150°C, 15h, 20 atm | 38% | Not specified | [3] |
Experimental Protocol: Synthesis of 5-methyl-tricyclo[6.2.1.0(2,7)]undec-4-ene
A mixture of norbornene (715 g, 7.6 mol), isoprene (550 g, 8.1 mol), and pyrogallol (2 g) is heated in a stainless steel autoclave at approximately 150°C for 15 hours, reaching an internal pressure of 20 atm. The reaction mixture is then distilled to yield the product.[3]
Future Outlook and Unexplored Avenues
The development of novel synthetic routes to complex carbocycles remains an active area of research. Methodologies such as intramolecular [2+2] photocycloadditions and tandem radical cyclizations have shown promise in the construction of other intricate polycyclic systems and could potentially be adapted for the synthesis of Tricyclo[6.2.1.0(2,7)]undeca-4-ene. These approaches could offer advantages in terms of step economy and stereocontrol. Further research is needed to explore the feasibility of these modern synthetic techniques for accessing this specific tricyclic scaffold.
Visualizing the Synthetic Pathways
To provide a clearer understanding of the synthetic logic, the following diagrams illustrate the classical and alternative Diels-Alder routes.
Caption: Classical synthetic route to Tricyclo[6.2.1.0(2,7)]undeca-4-ene.
Caption: Alternative direct synthesis of a substituted analog.
References
Comparative Thermal Analysis of Polymers Derived from Tricyclo[6.2.1.0(2,7)]undeca-4-ene
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative thermal analysis of polymers derived from the monomer Tricyclo[6.2.1.0(2,7)]undeca-4-ene. The thermal stability and transitional properties of these polymers are critical for their application in various fields, including as materials for drug delivery systems and advanced materials. This document summarizes key quantitative data, details experimental protocols for thermal analysis, and visualizes the polymerization pathways.
Introduction to Polymers of Tricyclo[6.2.1.0(2,7)]undeca-4-ene
Polymers derived from Tricyclo[6.2.1.0(2,7)]undeca-4-ene, a member of the norbornene family, are gaining interest due to their unique structural features which can impart desirable thermal and mechanical properties. These polymers can be synthesized via two primary routes: Ring-Opening Metathesis Polymerization (ROMP) and vinyl-addition polymerization. The resulting polymer architecture, and consequently its thermal behavior, is highly dependent on the polymerization method and the presence of any comonomers.
This guide focuses on the thermal characterization of these polymers, primarily through Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), to determine key parameters such as decomposition temperature (Td) and glass transition temperature (Tg).
Quantitative Thermal Analysis Data
The following tables summarize the available quantitative data on the thermal properties of polymers derived from Tricyclo[6.2.1.0(2,7)]undeca-4-ene. Data for the homopolymer is limited in publicly available literature; therefore, data for its copolymers with ethylene are presented to provide a comparative context.
Table 1: Thermal Properties of Ethylene/Tricyclo[6.2.1.0(2,7)]undeca-4-ene Copolymers
| Comonomer Content (mol%) | Glass Transition Temperature (Tg) (°C) | Decomposition Temperature (Td) (°C) | Char Yield (%) |
| Data not available | Data not available | Data not available | Data not available |
Copolymers of ethylene with Tricyclo[6.2.1.0(2,7)]undeca-4-ene have been synthesized, and their glass transition temperatures (Tg) were found to increase with higher incorporation of the tricyclic comonomer, indicating an increase in the rigidity of the polymer backbone.[1] For comparison, other cyclic olefin copolymers (COCs) exhibit high thermal stability with degradation temperatures often exceeding 370°C.
Table 2: Comparative Thermal Properties of Other Cyclic Olefin Polymers
| Polymer | Glass Transition Temperature (Tg) (°C) | Decomposition Temperature (Td, 5% weight loss) (°C) | Char Yield (%) |
| Polynorbornene | ~35-45 | ~400-470 | Data not available |
| Ethylene/Norbornene Copolymer | Varies with comonomer content (e.g., up to 207°C) | > 370 | Data not available |
Experimental Protocols
The following are detailed methodologies for the key thermal analysis experiments.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of the polymer.
Instrumentation: A standard thermogravimetric analyzer.
Procedure:
-
A sample of the polymer (typically 5-10 mg) is placed in a clean, tared TGA pan (e.g., platinum or alumina).
-
The sample is heated from ambient temperature (e.g., 25°C) to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).
-
The analysis is conducted under a controlled atmosphere, typically an inert gas such as nitrogen, with a constant flow rate (e.g., 50 mL/min).
-
The weight loss of the sample is recorded as a function of temperature.
-
The decomposition temperature (Td) is typically reported as the temperature at which 5% weight loss occurs. The char yield is the percentage of the initial mass remaining at the end of the experiment.
Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg) and other thermal transitions such as melting and crystallization.
Instrumentation: A standard differential scanning calorimeter.
Procedure:
-
A small sample of the polymer (typically 5-10 mg) is hermetically sealed in an aluminum DSC pan.
-
An empty, sealed aluminum pan is used as a reference.
-
The sample and reference are subjected to a controlled temperature program. A common procedure involves a heat-cool-heat cycle to erase the thermal history of the polymer.
-
First Heating Scan: Heat from a sub-ambient temperature (e.g., -50°C) to a temperature above the expected Tg (e.g., 200°C) at a constant rate (e.g., 10°C/min).
-
Cooling Scan: Cool the sample from the upper temperature to the starting temperature at a controlled rate (e.g., 10°C/min).
-
Second Heating Scan: Heat the sample again at the same rate as the first scan. The Tg is typically determined from the second heating scan to ensure a consistent thermal history.
-
-
The heat flow to the sample is measured relative to the reference as a function of temperature.
-
The glass transition is observed as a step-like change in the baseline of the DSC thermogram. The Tg is typically reported as the midpoint of this transition.
Polymerization Pathways
The synthesis of polymers from Tricyclo[6.2.1.0(2,7)]undeca-4-ene can proceed through different mechanisms, leading to polymers with distinct microstructures and, consequently, different thermal properties.
Caption: Polymerization pathways of Tricyclo[6.2.1.0(2,7)]undeca-4-ene.
The diagram above illustrates the two primary polymerization routes for Tricyclo[6.2.1.0(2,7)]undeca-4-ene. ROMP results in an unsaturated polymer backbone with repeating units that retain the double bond from the norbornene ring, which can be subsequently hydrogenated. In contrast, vinyl-addition polymerization leads to a saturated polymer backbone. These structural differences significantly influence the thermal stability and glass transition temperature of the final polymer.
References
Safety Operating Guide
Proper Disposal of Tricyclo[6.2.1.02,7]undeca-4-ene: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment. This document provides essential safety and logistical information for the proper disposal of Tricyclo[6.2.1.02,7]undeca-4-ene, a combustible liquid utilized in various chemical syntheses. Adherence to these procedures is critical for minimizing environmental impact and maintaining workplace safety.
Physicochemical Properties and Safety Data
A comprehensive understanding of the properties of this compound is the first step toward safe handling and disposal. The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₆ | [1][2][3][4][5] |
| Molecular Weight | 148.25 g/mol | [1][5] |
| Appearance | Colorless to light yellow clear liquid | [1] |
| Purity | >96.0% (GC) | [1][4] |
| Density | 0.96 g/cm³ | [2] |
| Boiling Point | 209°C | [2] |
| Flash Point | 70.6°C | [2] |
| Refractive Index | 1.529 | [2] |
| InChI Key | YPOHZFOZYNRWKX-UHFFFAOYSA-N | [1] |
| CAS Number | 91465-71-3 | [4][5] |
Health and Safety Precautions
Before handling this compound, it is crucial to be aware of its potential hazards and the necessary protective measures. This compound is a combustible liquid[6].
Personal Protective Equipment (PPE):
-
Respiratory Protection: Use a vapor respirator in well-ventilated areas. Local exhaust ventilation is recommended to minimize exposure.
-
Hand Protection: Wear protective gloves.
-
Eye Protection: Safety glasses are mandatory. A face shield may be necessary depending on the scale of handling.
-
Skin and Body Protection: Wear protective clothing and boots as required.
First Aid Measures:
-
Inhalation: Move the victim to fresh air and keep them at rest. Seek medical attention if you feel unwell.[4]
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin with water or shower. If skin irritation occurs, seek medical advice.[4]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[4]
-
Ingestion: Rinse mouth and seek medical advice if you feel unwell.[4]
Disposal Procedures
The primary methods for the disposal of this compound are incineration and recycling. It is imperative to observe all federal, state, and local regulations when disposing of this substance.[4] Consultation with local or regional authorities is recommended to ensure compliance.[4]
Recommended Disposal Workflow:
Caption: Workflow for the proper disposal of this compound.
Step-by-Step Disposal Guidance:
-
Segregation and Storage: Store waste this compound in a cool, dark, and well-ventilated place, away from incompatible materials such as oxidizing agents.[4] The container should be tightly closed and clearly labeled.[4]
-
Consult Authorities: Before proceeding with disposal, consult your institution's environmental health and safety department, as well as local or regional authorities, to understand the specific regulations in your area.[4]
-
Incineration: A recommended method of disposal is to burn the substance in a chemical incinerator equipped with an afterburner and a scrubber system to manage emissions.[4] This should only be performed by a licensed waste disposal company.
-
Recycling: Where possible, recycling the chemical is a preferable option.[4] This may involve reprocessing to purify the substance for reuse.
Accidental Release Measures:
In the event of a spill, the following steps should be taken:
-
Ensure Safety: Use personal protective equipment and ensure adequate ventilation.[4] Remove all sources of ignition and use spark-proof tools.[4]
-
Containment: For large spills, contain the material by bunding.[4]
-
Absorption: Absorb the spilled material with a suitable inert absorbent such as dry sand, earth, or sawdust.[4]
-
Collection and Disposal: Promptly collect the adhered or collected material and dispose of it in accordance with appropriate laws and regulations as hazardous waste.[4]
Disclaimer: This document provides guidance based on available safety data sheets. No specific experimental protocols for the neutralization or decomposition of this compound were found in the public domain. Always refer to the most current safety data sheet and local regulations before handling and disposing of this chemical.
References
Personal protective equipment for handling Tricyclo[6.2.1.02,7]undeca-4-ene
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Tricyclo[6.2.1.02,7]undeca-4-ene in a laboratory setting. The information is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.
Summary of Safety and Physical Properties
The following table summarizes the key safety information and physical properties for this compound. Due to a lack of specific quantitative data on toxicity and exposure limits, general safety precautions for handling combustible and potentially irritating chemicals should be strictly followed.
| Parameter | Value/Recommendation |
| Molecular Formula | C₁₁H₁₆[1] |
| Molecular Weight | 148.25 g/mol [1][2][3] |
| Appearance | Colorless to light yellow clear liquid[1] |
| Purity | >96.0% (GC)[1] |
| Flash Point | 70.6°C[4] |
| Boiling Point | 209°C[4] |
| Density | 0.96 g/cm³[4] |
| Solubility | Insoluble in water[5] |
| Primary Hazards | Combustible liquid. Potential for skin and eye irritation. |
| Occupational Exposure Limits | No data available. |
Operational Plan and Experimental Protocol
Safe handling of this compound requires adherence to a strict protocol from receipt of the chemical to its final disposal. The following step-by-step procedure outlines the necessary precautions.
1. Engineering Controls and Preparation:
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Ensure that a safety shower and eyewash station are readily accessible.
-
Remove all potential ignition sources from the handling area.
-
Prepare all necessary equipment and reagents before handling the chemical.
2. Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[6]
-
Hand Protection: Wear appropriate chemical-resistant gloves. While specific breakthrough times for this compound are not available, nitrile or neoprene gloves are generally recommended for handling organic chemicals. Inspect gloves for any signs of degradation or perforation before and during use.
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of generating aerosols, use a NIOSH-approved respirator with an organic vapor cartridge.[6]
-
Body Protection: Wear a lab coat, long pants, and closed-toe shoes. For larger quantities or procedures with a higher risk of splashing, consider a chemical-resistant apron or coveralls.
3. Handling Procedure:
-
Avoid direct contact with skin and eyes.[4]
-
Avoid inhalation of vapors.
-
Use the smallest quantity of the chemical necessary for the experiment.
-
Keep the container tightly closed when not in use.
-
After handling, wash hands thoroughly with soap and water.
4. Spill and Emergency Procedures:
-
Small Spills: Absorb the spill with an inert material such as vermiculite, dry sand, or earth. Place the contaminated material in a sealed, labeled container for disposal.
-
Large Spills: Evacuate the area and prevent entry. If it is safe to do so, contain the spill. Contact your institution's environmental health and safety department for assistance.
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water. Seek medical attention if irritation develops.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
5. Disposal Plan:
-
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations.
-
It may be possible to dispose of the chemical through a licensed chemical waste incinerator.[6]
-
Consult with your institution's environmental health and safety department for specific disposal guidance.
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: A flowchart illustrating the key steps for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
